2-Deoxystreptamine is a six-membered aminocyclitol ring that forms the central core of a major class of aminoglycoside antibiotics [1]. Its chemical structure can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C₆H₁₄N₂O₃ [2] |
| Average Mass | 162.189 Da [2] |
| Systematic Name | (1R,2r,3S,4R,6S)-4,6-Diamino-1,2,3-cyclohexanetriol [2] |
| Key Functional Groups | Amino groups at positions 1 and 3; hydroxy groups at positions 2, 3, and 5 (within the ring numbering) [3] [1] |
This core structure serves as the scaffold for two primary sub-classes of aminoglycoside antibiotics, differentiated by the position of sugar ring attachments to the DOS core [3] [1]:
The amino groups at positions 1 and 3 of the DOS ring are essential for binding to the bacterial ribosomal A-site and are a key determinant of antibacterial activity [3] [1].
The primary mechanism of action for DOS-containing aminoglycosides is the inhibition of protein synthesis in bacteria.
The following diagram illustrates the core mechanism of action and the subsequent consequences.
A 2025 study provides a detailed protocol for the selective modification of the DOS ring in the atypical aminoglycoside antibiotic Apramycin [5]. The objective was to synthesize 2-hydroxyapramycin to potentially overcome a specific resistance mechanism and reduce toxicity.
Experimental Workflow for 2-Hydroxyapramycin Synthesis:
The multi-step process involved protecting functional groups, cleaving the original DOS ring, and re-glycosylating with a modified core.
Key Findings and Outcome [5]: Despite successful synthesis, the target molecule, 2-hydroxyapramycin, showed significantly reduced antibacterial activity (approximately 10-fold less active in a cell-free translation assay) compared to the parent apramycin. This highlights the critical importance of the unmodified DOS core, particularly the amine at the 2-position, for high-affinity binding to the ribosomal target.
2-Deoxystreptamine (2-DOS) is an aminocyclitol scaffold of fundamental importance in medicinal chemistry and antibiotic discovery. It serves as the core structural element in numerous clinically significant aminoglycoside antibiotics, including neomycin, kanamycin, gentamicin, tobramycin, and amikacin. These antibiotics are characterized by their broad-spectrum activity against Gram-negative and Gram-positive bacteria, primarily through binding to the 16S ribosomal RNA (rRNA) in the bacterial 30S ribosomal subunit, leading to inhibition of protein synthesis and bacterial cell death. The strategic positioning of amino functional groups around the 2-DOS cyclohexane ring enables critical electrostatic interactions with negatively charged phosphate backbones of rRNA, making this scaffold indispensable for antibiotic activity [1].
The chemical structure of this compound [(1R,2R,3S,4R,6S)-4,6-diaminocyclohexane-1,2,3-triol] features a cyclohexane ring with specific stereochemical configurations that are essential for biological activity. This aminocyclitol scaffold serves as the central platform to which various amino sugars attach through glycosidic bonds, creating the diverse structures of 2-DOS-containing aminoglycosides. These antibiotics are broadly classified based on their substitution patterns on the 2-DOS core:
The pharmacological significance of 2-DOS-containing antibiotics has driven extensive research into their biosynthesis, mechanism of action, and structure-activity relationships. Understanding the intricate biosynthetic pathways and enzymatic machinery responsible for 2-DOS formation provides opportunities for metabolic engineering and combinatorial biosynthesis to develop novel analogs with enhanced activity against resistant bacterial strains and improved safety profiles [3].
The biosynthesis of this compound represents a fascinating metabolic pathway that transforms primary metabolite D-glucose-6-phosphate into this specialized aminocyclitol scaffold. The pathway involves a series of enzymatic transformations including dehydrogenation, transamination, and redox reactions that collectively establish the characteristic stereochemistry and functionalization of the 2-DOS molecule. Extensive feeding studies and isotopic labeling experiments, particularly with deuterated glucose precursors, have elucidated the precise stereochemical course of this pathway, revealing that both hydrogens from the C-6 hydroxymethyl group of D-glucose are stereospecifically incorporated into the C-2 position of this compound [4].
The complete biosynthetic pathway from D-glucose-6-phosphate to this compound involves three crucial enzymatic steps that have been characterized through both in vivo and in vitro studies:
Carbocycle Formation: The initial step involves an intramolecular aldol-like condensation reaction catalyzed by 2-deoxy-scyllo-inosose (DOIS) synthase (NeoC in Streptomyces fradiae), which converts D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (DOI). This remarkable transformation represents a carbon-carbon bond formation that establishes the cyclohexane skeleton from a carbohydrate precursor [5].
Transamination at C-3: The intermediate DOI then undergoes transamination at the C-3 position, a reaction catalyzed by L-glutamine:2-deoxy-scyllo-inosose aminotransferase (NeoB/Neo6 in S. fradiae), to form 2-deoxy-scyllo-inosamine (DOIA). This enzyme utilizes L-glutamine as an amino donor and has been shown to have a molecular weight of approximately 130,000 daltons [6] [5].
Oxidation-Reduction Sequence: The final stage involves a two-step process where DOIA is first oxidized by 2-deoxy-scyllo-inosamine dehydrogenase (NeoA in S. fradiae) using NAD(P)+ as a cofactor to form 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI). This intermediate then undergoes a second transamination catalyzed by the dual-function aminotransferase (NeoB) to yield the final product, this compound [5].
Table 1: Key Enzymes in the this compound Biosynthetic Pathway
| Enzyme | Gene | Reaction Catalyzed | Cofactor/Substrate |
|---|---|---|---|
| 2-Deoxy-scyllo-inosose synthase | neoC | Cyclization of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose | NAD+ dependent |
| L-Glutamine:2-deoxy-scyllo-inosose aminotransferase | neoB | Transamination at C-3 of DOI to form DOIA | L-Glutamine |
| 2-Deoxy-scyllo-inosamine dehydrogenase | neoA | Oxidation of DOIA to amino-DOI | NAD(P)+ |
| Dual-function aminotransferase | neoB | Second transamination to form 2-DOS | L-Glutamine |
The diagram below illustrates the complete biosynthetic pathway from D-glucose-6-phosphate to this compound, highlighting the key intermediates and enzymes involved in each transformation:
Figure 1: Biosynthetic pathway of this compound from D-glucose-6-phosphate, showing key intermediates and catalyzing enzymes NeoA, NeoB, and NeoC.
This biosynthetic pathway demonstrates nature's elegant strategy for converting a simple sugar precursor into a structurally complex and biologically significant aminocyclitol. The metabolic engineering of this pathway offers promising avenues for generating novel 2-DOS analogs through combinatorial biosynthesis approaches [3].
The transformation of D-glucose-6-phosphate to this compound is orchestrated by three principal enzymes that exhibit remarkable catalytic specificity and, in some cases, dual functionality. Structural and mechanistic studies of these enzymes have revealed intricate details about their molecular mechanisms, substrate recognition patterns, and evolutionary relationships to other metabolic enzymes.
2-Deoxy-scyllo-inosose Synthase (NeoC): This enzyme catalyzes the fascinating carbon-carbon bond formation that creates the cyclohexane ring from the open-chain glucose precursor. Structural analyses have revealed that NeoC shares architectural similarities with dehydroquinate synthases from the shikimate pathway, suggesting potential evolutionary relationships between primary and secondary metabolic enzymes. The enzyme utilizes NAD+ as a cofactor and mediates an intramolecular aldol condensation that establishes the characteristic stereochemistry of the 2-deoxy-scyllo-inosose intermediate. Crystallographic studies of this enzyme in complex with mechanism-based inhibitors and NAD+ have provided crucial insights into the catalytic mechanism and active site architecture [7].
L-Glutamine:2-Deoxy-scyllo-inosose Aminotransferase (NeoB): This enzyme represents a particularly fascinating component of the pathway due to its dual transamination capability. NeoB catalyzes both the initial transamination at C-3 of DOI to form DOIA and the final transamination of amino-DOI to yield 2-DOS. Structural characterization of similar aminotransferases from the butirosin pathway (BtrR/BtrS) has revealed that these enzymes belong to the aspartate aminotransferase superfamily and share relationship with the SMAT (secondary metabolite aminotransferases) subfamily. The enzyme's ability to recognize both inosose and deoxyinosose substrates with strict stereochemical preference underscores its sophisticated substrate discrimination capabilities [2] [5].
2-Deoxy-scyllo-inosamine Dehydrogenase (NeoA): This NAD(P)+-dependent dehydrogenase catalyzes the oxidation of DOIA to amino-DOI, which represents an essential intermediate step in the biosynthetic pathway. The enzyme demonstrates flexibility in cofactor utilization, being able to function with either NAD+ or NADP+, though with differing catalytic efficiencies. Structural analyses of related dehydrogenases have revealed conserved Rossmann fold motifs characteristic of NAD(P)+-binding proteins, with specific active site residues that orient the substrate for stereospecific hydride transfer [5].
Table 2: Structural and Functional Characteristics of Key 2-DOS Biosynthetic Enzymes
| Enzyme | Molecular Weight | Structural Features | Cofactor Requirements |
|---|---|---|---|
| 2-Deoxy-scyllo-inosose synthase (NeoC) | ~37 kDa | TIM barrel fold, NAD+ binding domain | NAD+ dependent |
| L-Glutamine:2-deoxy-scyllo-inosose aminotransferase (NeoB) | ~130 kDa (homodimer) | Pyridoxal phosphate binding, aspartate aminotransferase fold | PLP and L-glutamine |
| 2-Deoxy-scyllo-inosamine dehydrogenase (NeoA) | ~55 kDa | Rossmann fold for NAD(P)+ binding | NAD(P)+ dependent |
The coordinated expression and temporal regulation of these three enzymes ensure efficient metabolic flux through the 2-DOS biosynthetic pathway. Gene disruption studies have confirmed that inactivation of any of the corresponding genes results in complete abolition of 2-DOS production, underscoring their non-redundant, essential functions in aminoglycoside biosynthesis [5].
The characterization of 2-DOS biosynthetic enzymes relies on a suite of biochemical techniques that enable quantification of catalytic activity, substrate specificity, and kinetic parameters. Cell-free extracts from producing organisms such as Streptomyces fradiae have been instrumental in demonstrating the complete in vitro synthesis of this compound from earlier precursors. Standard enzymatic assays typically involve:
Enzyme Preparation: Extraction of biosynthetic enzymes from wild-type or recombinant strains producing 2-DOS-containing antibiotics. Ion-exchange chromatography on DEAE-Sepharose CL-6B has been successfully employed to separate the aminotransferase (eluting as a single entity) from the dehydrogenase activity [6].
Activity Measurements: For the aminotransferase, activity is monitored by following the conversion of 2-deoxy-scyllo-inosose to 2-deoxy-scyllo-inosamine using glutamine as the amino donor. The reaction progress can be tracked by thin-layer chromatography or more quantitatively by GC-MS selected-ion monitoring of derivatized intermediates. For the dehydrogenase activity, the NAD+-dependent oxidation of 2-deoxy-scyllo-inosamine is monitored by measuring NADH formation spectrophotometrically at 340 nm [6] [8].
Kinetic Analysis: Determination of Michaelis-Menten parameters (Km, Vmax) for each enzyme using varying concentrations of their respective substrates. These studies have revealed that the aminotransferase has a higher affinity for 2-deoxy-scyllo-inosose (Km ≈ 0.8 mM) compared to the later intermediate in the pathway [6].
The cloning and characterization of 2-DOS biosynthetic gene clusters have enabled the development of heterologous expression systems for pathway engineering and production of novel analogs:
Engineered Production Hosts: E. coli and Streptomyces venezuelae strains have been successfully engineered for heterologous production of paromamine and ribostamycin by expressing minimal sets of 2-DOS biosynthetic genes. In one approach, glucose-6-phosphate isomerase (Pgi) was disrupted in E. coli BL21(DE3) to increase the intracellular glucose-6-phosphate pool, thereby enhancing precursor supply for 2-DOS formation [2].
Combinatorial Biosynthesis: Strategic manipulation of the 2-DOS pathway has been employed to generate novel aminoglycoside derivatives. For instance, expression of the butirosin biosynthetic genes responsible for incorporating the 4-amino-2-hydroxybutyryl (AHBA) side chain into a kanamycin-producing strain resulted in the in vivo production of the semi-synthetic antibiotic amikacin and a novel analog (1-N-AHBA-kanamycin X) with improved antibacterial activity [2].
Pathway Refactoring: The entire biosynthetic pathway for gentamicin B, a precursor to the clinically important isepamicin, was reconstructed in Micromonospora echinospora by combining segments of the gentamicin pathway with kanamycin biosynthetic genes (kanJ and kanK), resulting in high-yield production (880 μg/mL) of this valuable intermediate [2].
Advanced analytical techniques are essential for quantifying 2-DOS and its biosynthetic intermediates:
GC-MS Analysis: A practical quantitative method for 2-deoxy-scyllo-inosose utilizing GC-MS selected-ion monitoring (SIM) has been developed, providing sensitivity in the picomole range for this key intermediate [8].
NMR Spectroscopy: Comprehensive NMR analyses, including 1H, 13C, and 15N HMBC, have been employed to determine individual pKa values of amino groups in 2-DOS-containing aminoglycosides. These studies revealed that the pKa values of the amino groups in tobramycin follow the order: N-6′ > N-2′ ≈ N-3′′ > N-1 > N-3, with N-6′ having the highest pKa (9.10) and N-3 the lowest (6.70) [1].
Isotopic Labeling Studies: Feeding experiments with specifically deuterated glucose precursors, followed by field desorption MS and 2H NMR analyses of the resulting labeled ribostamycin, have provided crucial insights into the stereochemical course of 2-DOS biosynthesis [4].
The this compound scaffold plays an indispensable role in the antibacterial activity of aminoglycoside antibiotics, primarily through its contribution to molecular recognition and binding to the bacterial ribosomal target. The specific positioning of amino and hydroxyl groups around the cyclohexane ring enables key molecular interactions with the 16S rRNA component of the 30S ribosomal subunit. Structural biology studies have revealed that 2-DOS-containing aminoglycosides bind to the A-site of the 16S rRNA, disrupting ribosomal fidelity and thereby inducing mistranslation of proteins and ultimately bacterial cell death.
The ionization characteristics of the amino groups attached to the 2-DOS core are particularly crucial for antibacterial activity. The positively charged ammonium groups formed at physiological pH engage in electrostatic interactions with negatively charged phosphate oxygen atoms in the RNA backbone, while also participating in specific hydrogen bonding interactions with nucleotide bases. NMR-based pKa determinations have revealed distinctive protonation patterns among 2-DOS-containing antibiotics:
Table 3: Experimentally Determined pKa Values of Amino Groups in 2-DOS-Containing Antibiotics
| Antibiotic | N-1 | N-3 | N-2′ | N-6′ | N-3″ | Method |
|---|---|---|---|---|---|---|
| Tobramycin | 7.55 | 6.70 | 7.75 | 9.10 | 7.68 | 15N HMBC NMR |
| Kanamycin B | 8.10 | 6.78 | 7.36 | 8.97 | 7.65 | 15N HMBC NMR |
| Amikacin | - | 7.64 | - | 8.81 | 8.05 | 15N HMBC NMR |
The variation in pKa values among different amino groups creates a protonation gradient that likely influences the sequential binding to the rRNA target and the overall binding affinity. The N-6′ position consistently demonstrates the highest pKa across different aminoglycosides, suggesting its particular importance in the initial binding interaction [1].
Structure-activity relationship (SAR) studies have revealed that even subtle modifications to the 2-DOS scaffold can profoundly impact antibacterial potency and spectrum:
The central importance of the 2-DOS moiety has inspired numerous medicinal chemistry efforts to develop novel analogs through modifications to this core scaffold. Replacement of 2-DOS with alternative heterocyclic systems, such as azepane rings, has met with limited success, generally resulting in compounds with reduced antibiotic potency, though some designed azepane glycosides have shown greater activity than piperidine analogs [2].
The extensive characterization of this compound biosynthesis and function has opened numerous avenues for antibiotic innovation and combatting resistance. Several promising research directions are currently being explored to leverage this knowledge for developing improved therapeutic agents:
Combinatorial Biosynthesis: The modular nature of aminoglycoside biosynthetic pathways enables mixing and matching of genes from different producing organisms to create novel hybrid compounds. This approach has successfully generated "unnatural natural products" such as the production of amikacin analogs through expression of butirosin biosynthetic genes in kanamycin-producing strains [2] [3].
Enzyme Engineering: Directed evolution and structure-based engineering of 2-DOS biosynthetic enzymes offer opportunities to create modified scaffolds with altered substitution patterns. The structural characterization of key enzymes like the dual-function aminotransferase provides a foundation for rational redesign of substrate specificity [5].
Chemical Synthesis and Semisynthesis: Despite the complexity of the 2-DOS structure, innovative synthetic approaches continue to emerge, enabling preparation of analogs with specific modifications. The patent literature describes various antimicrobial this compound compounds with modified functional groups, highlighting the continued pharmaceutical interest in this scaffold [9].
Understanding Resistance Mechanisms: Detailed analysis of how modifications to the 2-DOS core affect susceptibility to aminoglycoside-modifying enzymes (AMEs) can inform the design of next-generation analogs that evade common resistance mechanisms. The 1-N-AHBA modification found in butirosin and incorporated into amikacin represents a successful example of such a strategy [2].
Non-Antibiotic Applications: Research has revealed potential applications of 2-DOS-containing compounds beyond traditional antibiotics, including treatment of genetic disorders such as Hurler syndrome and as molecular tools for studying RNA structure and function [2].
The ongoing challenge of antibacterial resistance continues to drive innovation in 2-DOS research, with combination therapies and hybrid antibiotics representing particularly promising approaches. As structural biology methods provide increasingly detailed views of 2-DOS-containing antibiotics bound to their ribosomal targets, opportunities for structure-based design continue to expand, ensuring that this venerable scaffold will remain at the forefront of antibiotic discovery for the foreseeable future.
Understanding the natural biosynthetic pathway is crucial as it often inspires synthetic strategies. The core 2-DOS moiety in bacteria is derived from D-glucose-6-phosphate [1] [2]. The pathway involves three key enzymes, as characterized in Streptomyces fradiae [2]:
The biosynthetic pathway of this compound (2-DOS) from D-glucose-6-phosphate, highlighting the three crucial enzymes (NeoC, NeoB, NeoA) involved in its formation in Streptomyces fradiae [2].
Modern synthetic efforts focus on constructing the highly oxidized cyclohexane scaffold with precise stereocontrol. A primary challenge is the presence of five contiguous stereocenters within the 2-DOS structure [3].
A powerful strategy involves a Pd-catalyzed asymmetric desymmetrization of a meso precursor. One advanced approach uses a palladium catalyst with a chiral ligand to perform an allylic azidization on meso-1,4-dibenzoatocyclohex-2-ene, which establishes the initial stereocenter and differentiates the two symmetric arms of the molecule [3]. The following table summarizes the key steps and challenges in this synthetic route.
| Step | Key Transformation | Reagents/Conditions | Key Challenge/Stereochemical Outcome |
|---|---|---|---|
| 1. Desymmetrization | Pd-catalyzed allylic substitution of meso-dibenzoate 8 | [(η³-C₃H₅)PdCl]₂, chiral ligand (S,S)-9, then one-pot Staudinger reduction [3] | Yields carbamate 7 as sole product in 87% yield and 97% ee [3]. |
| 2. Route to 2-Deoxy-4,5,6-tris-epi-streptamine (5b) | Directed epoxidation; nitrosation/ reduction; epoxide opening [3]. | 1. DMDO (epoxidation of 14) 2. Oxidation; KOtBu; iso-amyl nitrite (oxime 17 formation) 3. NaBH₄ reduction; Bz₂O; Ni boride reduction (epoxide 22) 4. CF₃COOH (epoxide opening) [3]. | Nitrosation/reduction installs second nitrogen; epoxide opening proceeds with 5:1 regioselectivity [3]. | | 3. Route to 2-Deoxy-3,4-bis-epi-streptamine (6b) | cis-Dihydroxylation; epoxidation; nucleophilic azide opening [3]. | 1. OsO₄, NMO (dihydroxylation of 14) 2. Mesylation; microwave elimination (olefin 25); DMDO (epoxidation to 26) 3. NaN₃, n-propanol, reflux (epoxide opening) [3]. | Epoxidation directed by carbamate group; forcing conditions required for azide opening with Boc deprotection [3]. |
A significant contemporary research direction is the synthesis of 2-DOS diastereomers to create novel aminoglycosides that may bypass bacterial resistance mechanisms [3].
The synthetic route is designed to be flexible. A common intermediate, allylic alcohol 14, can be divergently transformed into different diastereomers [3]:
This approach provides access to scaffolds for novel aminoglycosides and α-glucosidase inhibitors [3].
This compound is a diamino-cyclohexanetriol with the molecular formula C₆H₁₄N₂O₃ and the IUPAC name (1R,2r,3S,4R,6S)-4,6-diaminocyclohexane-1,2,3-triol [4]. It serves as the central scaffold of many clinically important antibiotics [5] [1] [6].
| Aminoglycoside Class | Key Clinical Agents | Role of 2-DOS |
|---|---|---|
| 4,6-Disubstituted | Kanamycin, Tobramycin, Gentamicin, Amikacin [1] [6] | The 2-DOS core and its attached rings I and II bind the bacterial ribosome's decoding region, causing misreading of mRNA and inhibition of protein synthesis [5]. |
| 4,5-Disubstituted | Neomycin, Paromomycin, Ribostamycin [1] | The 2-DOS moiety interacts directly with nucleotide base pairs (C1407-G1494 and U1406-U1495) in the 16S rRNA A-site [5]. |
The search for novel 2-DOS derivatives is driven by the need to overcome the primary resistance mechanism: modification and inactivation of the drug by bacterial enzymes such as AAC(6')/APH(2") [5]. Modifying the 2-DOS core itself is a promising strategy to evade these inactivating enzymes [3].
2-Deoxystreptamine (2-DOS) forms the central scaffold of a major class of aminoglycoside antibiotics. Its structure is a diamino-cyclohexanol ring that serves as a rigid platform for attaching various sugar substituents. The specific positions on the 2-DOS ring that are glycosylated determine the subclass and properties of the antibiotic [1].
| 2-DOS Aminoglycoside Subclass | Key Representatives | Clinical Significance & Use |
|---|---|---|
| 4,5-Disubstituted | Neomycin, Paromomycin, Ribostamycin [1] [2] | Used topically and to treat intestinal parasites [1]. |
| 4,6-Disubstituted | Kanamycin, Tobramycin, Gentamicin, Amikacin [1] | First-line treatment for serious systemic infections caused by Gram-negative bacteria [1]. |
The biosynthesis of 2-DOS is a conserved process across producing bacteria, beginning from the common metabolic precursor D-glucose-6-phosphate [1] [3]. The pathway involves a series of enzymatic steps to form the characteristic cyclohexane ring.
The following diagram illustrates the core biosynthetic pathway for this compound from D-glucose:
Core biosynthetic pathway for this compound from D-glucose.
Key enzymes in this pathway include:
The 2-DOS moiety is directly responsible for the primary mechanism of action of these antibiotics: disrupting bacterial protein synthesis.
Bacteria have evolved potent resistance mechanisms, many of which directly target the chemical groups on the 2-DOS-containing antibiotics.
Understanding the biosynthesis and function of 2-DOS has enabled several advanced strategies to develop novel aminoglycosides.
| Strategy | Objective | Research Example |
|---|---|---|
| Pathway Engineering & Heterologous Production | To produce natural and novel aminoglycosides more efficiently or to create new analogs by manipulating gene clusters. | Expression of the minimal gene set for gentamicin B biosynthesis in a heterologous host to understand and manipulate its pathway [1] [6]. |
| Structural Modification to Evade AMEs | To chemically modify specific positions on the aminoglycoside that are targeted by resistance enzymes, while retaining ribosome binding. | 2'-Position Modification: Alkylating or acylating the 2'-amino group in neomycin and paromomycin to circumvent inactivation by AAC(2') enzymes [2]. |
| Enhancing Target Selectivity | To reduce drug toxicity (e.g., ototoxicity) by designing analogs that bind less effectively to eukaryotic ribosomes. | Certain 2'-modifications and 4'-substitutions (e.g., in propylamycin) disproportionately reduce affinity for human cytoplasmic and mitochondrial ribosomes [2]. |
Experimental Insight: Evaluating 2'-Modifications A key experimental approach involves synthesizing neomycin analogs and evaluating their properties [2]:
The this compound core remains fundamental to the activity, biosynthesis, and future development of aminoglycoside antibiotics. Current research is focused on leveraging detailed biosynthetic knowledge and precise chemical modifications to outmaneuver bacterial resistance. The promising strategies of 2'-position modification and rational pathway engineering are paving the way for a new generation of aminoglycosides that are effective against multidrug-resistant pathogens and exhibit improved safety profiles.
The biosynthesis of 2-deoxystreptamine (2-DOS), the central cyclitol core of many important aminoglycoside antibiotics, begins with D-glucose-6-phosphate [1] [2]. The pathway involves three crucial enzymatic steps, primarily characterized in the neomycin producer Streptomyces fradiae and the butirosin producer Bacillus circulans [1] [2].
The table below summarizes the functions of the key enzymes in this pathway:
| Enzyme Name | Function | Catalyzed Reaction |
|---|---|---|
| 2-deoxy-scyllo-inosose (2-DOI) Synthase (e.g., NeoC) | Catalyzes the initial carbocycle formation [1]. | Cyclization of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (2-DOI) [1]. |
| L-glutamine:2-DOI Aminotransferase (e.g., NeoB/BtrS) | A doubly functional aminotransferase that performs the first amination step [1] [2]. | Transamination of 2-DOI to 2-deoxy-scyllo-inosamine (2-DOIA), using L-glutamine as the amino donor [1] [3]. |
| 2-Deoxy-scyllo-inosamine Dehydrogenase (e.g., NeoA) | Oxidizes 2-DOIA [1]. | Oxidation of 2-DOIA using NAD(P)+ as a cofactor to form 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI) [1]. |
| A Second Transamination Step | Final step to form 2-DOS. | The intermediate amino-DOI is transformed into 2-DOS, a step also shown to be catalyzed by the dual-functional aminotransferase NeoB [1]. |
It is noteworthy that an alternative oxidative step for the conversion of 2-DOIA to amino-DOI has been identified, catalyzed by an unusual radical S-adenosylmethionine (SAM) dehydrogenase, BtrN, in Bacillus circulans under anaerobic conditions [2].
The following diagram illustrates the logical sequence of this core pathway:
The core biosynthetic pathway of this compound from D-glucose-6-phosphate, highlighting key enzymes and the alternative route via BtrN [1] [2].
The elucidation of the 2-DOS pathway has relied on a combination of molecular genetic and biochemical techniques. Below is an overview of key experimental approaches.
| Method Category | Specific Technique | Application in 2-DOS Pathway Research |
|---|---|---|
| Genetic & Molecular Biology | Gene Cluster Identification & Analysis [1] | The neomycin (neo), butirosin (btr), and other biosynthetic gene clusters were cloned and sequenced. Open reading frames (ORFs) were predicted using tools like FramePlot [1]. |
| Heterologous Expression & Gene Inactivation [1] | Genes (e.g., neoA, neoB, neoC) were expressed in heterologous hosts like Streptomyces lividans or inactivated in the native producer to confirm gene function via gene complementation or analysis of intermediates [1]. | |
| Protein Biochemistry | Enzyme Purification & In Vitro Assays [3] | Enzymes were purified from native or recombinant hosts. Activity was confirmed in cell-free extracts by incubating the enzyme with its substrate (e.g., D-glucose-6-phosphate, 2-DOI, 2-DOIA) and analyzing the product, often using chromatographic methods [1] [3]. |
| Stereochemical & Mechanistic Studies [4] | Feeding experiments with stereospecifically labeled precursors (e.g., deuterated D-glucose) followed by analysis of the resulting aminoglycoside using techniques like NMR and MS to trace the origin of atoms and elucidate the reaction mechanism [4]. |
The workflow for a typical study characterizing a biosynthetic enzyme involves several connected stages, as visualized below:
General workflow for characterizing enzymes in the 2-DOS biosynthetic pathway, from gene identification to functional validation [1] [3].
A detailed understanding of the 2-DOS pathway opens up significant opportunities for scientific and clinical innovation.
2-deoxystreptamine (2-DOS) serves as the central core scaffold for several critically important classes of aminoglycoside antibiotics, including the 4,5-disubstituted series (neomycin, paromomycin) and 4,6-disubstituted series (kanamycin, gentamicin, tobramycin). These compounds represent one of the most important groups of antibiotics used in clinical practice to treat serious bacterial infections, particularly those caused by Gram-negative pathogens. The 2-DOS-containing aminoglycosides exert their antibacterial effects through a specific molecular interaction with the bacterial ribosome, leading to inhibition of protein synthesis. Despite their clinical importance, the use of these antibiotics is complicated by dose-limiting toxicities (notably ototoxicity and nephrotoxicity) and the emergence of resistance mechanisms that compromise their efficacy [1] [2].
The ribosome represents a particularly challenging drug target due to its high conservation across the domains of life. The 2-DOS-containing aminoglycosides achieve selective antibacterial activity by exploiting subtle structural differences between bacterial and eukaryotic ribosomes. Advances in structural biology and genetic engineering have enabled researchers to characterize these interactions at unprecedented resolution, providing insights that inform the rational design of next-generation aminoglycosides with improved selectivity profiles and activity against resistant strains [1] [3]. This whitepaper provides a comprehensive technical overview of the molecular mechanisms by which 2-DOS-containing aminoglycosides interact with their ribosomal target, with particular emphasis on structure-function relationships and implications for drug development.
The decoding region of the 16S rRNA, located within the 30S ribosomal subunit, serves as the primary binding site for 2-DOS-containing aminoglycosides. This region plays a critical role in maintaining translational fidelity during protein synthesis by monitoring codon-anticodon interactions. High-resolution structural studies have revealed that the drug-binding pocket comprises an internal loop within helix 44 (h44) of the 16S rRNA, forming a unique RNA structure that specifically accommodates the aminoglycoside molecules [4].
The binding pocket consists of several highly conserved nucleotides that directly participate in drug recognition: A1408, A1492, A1493, G1491, and C1409 (Escherichia coli numbering). These nucleotides create a three-dimensional architecture rich in hydrogen bond donors and acceptors that complement the chemical features of the 2-DOS-containing aminoglycosides. The pseudo base-pair interaction between ring I of the aminoglycoside and adenine 1408 represents a particularly critical contact point that stabilizes the drug-RNA complex [1]. The structural basis for species selectivity derives from nucleotide variations at key positions; notably, bacterial ribosomes contain an adenine at position 1408, while eukaryotic cytosolic ribosomes possess a guanine at the equivalent position, which disrupts optimal drug binding [4].
The aminocyclitol ring (2-DOS, ring II) serves as the structural foundation for all 4,5- and 4,6-disubstituted aminoglycosides, with additional sugar moieties attached at positions 4 and 5 or 4 and 6, respectively. The 2-DOS core itself makes direct contact with several nucleotides in the ribosomal decoding site, forming specific molecular interactions that anchor the drug in place [4].
Structural analyses demonstrate that the 2-DOS moiety interacts directly with two consecutive nucleotide base pairs in the decoding region: C1407-G1494 and U1406-U1495. These interactions position the aminoglycoside in the major groove of the RNA helix, where it stabilizes a conformation that normally occurs only during cognate tRNA recognition. The extensive network of hydrogen bonds and electrostatic interactions between the amino and hydroxyl groups of 2-DOS and the RNA backbone contributes significantly to binding affinity and specificity. Ring I of the aminoglycoside, which is attached to the 4-position of 2-DOS, inserts into a pocket formed by A1492 and the A1408-A1493 base pair, adopting a spatial orientation approximately perpendicular to the 2-DOS ring [4].
Table 1: Key Nucleotides in the Ribosomal A-Site and Their Roles in 2-DOS-Aminoglycoside Binding
| Nucleotide | Role in Drug Binding | Conservation Pattern |
|---|---|---|
| A1408 | Forms pseudo base-pair with ring I; critical for species selectivity | Adenine in bacteria; guanine in eukaryotes |
| G1491 | Provides stacking interaction with ring I | Guanine in bacteria; variable in eukaryotes |
| A1492 | Phosphate group interacts with 4'-O of ring I | Highly conserved |
| A1493 | Phosphate group interacts with 3'-O of ring I | Highly conserved |
| C1409 | Forms base pair with G1491; orienting nucleotide | Highly conserved |
| U1495 | Part of wobble base pair with U1406; interacts with 2-DOS | Highly conserved |
The binding of 2-DOS-containing aminoglycosides to the ribosomal decoding site results in disruption of translational accuracy through several interconnected mechanisms. Structural studies have demonstrated that drug binding stabilizes an RNA conformation that closely resembles the state induced by cognate tRNA-mRNA pairing. Specifically, aminoglycoside binding promotes transition of adenines 1492 and 1493 from their typical stacked position within the RNA helix to an extruded "flipped-out" configuration that normally occurs only during accurate codon recognition [4].
This drug-induced structural mimicry has profound functional consequences. By locking the decoding center in a conformation that resembles correct codon-anticodon pairing, 2-DOS-containing aminoglycosides reduce the ribosome's ability to discriminate between cognate and near-cognate tRNAs. This compromise in proofreading capability leads to misincorporation of amino acids into growing polypeptide chains, generating misfolded, non-functional proteins that can accumulate as toxic aggregates within bacterial cells. The misreading of the genetic code primarily occurs during the initial selection step of tRNA binding, where the aminoglycoside stabilizes otherwise non-productive interactions between near-cognate tRNAs and mRNA codons [2].
In addition to causing misreading, 2-DOS-containing aminoglycosides also interfere with ribosomal dynamics necessary for protein synthesis. Particularly, certain aminoglycosides in this class have been shown to inhibit translocation, the process by which tRNA and mRNA move relative to the ribosome after peptide bond formation. This inhibitory effect stems from the drug's ability to stabilize specific conformational states of the ribosome that are incompatible with the large-scale movements required for translocation [4].
The specific structural features of the 2-DOS core and its attached sugars determine the relative contribution of misreading versus translocation inhibition to the overall antibacterial activity. For instance, the unique monosubstituted 2-DOS aminoglycoside apramycin primarily inhibits translocation while causing only limited miscoding effects, which has been attributed to its distinctive bicyclic sugar moiety that engages in unique interactions within the decoding site [4]. This variation in mechanistic emphasis among different 2-DOS-containing aminoglycosides highlights the complexity of drug-ribosome interactions and provides opportunities for designing compounds with tailored effects on protein synthesis.
The ultimate bactericidal effect of 2-DOS-containing aminoglycosides likely results from a combination of mechanisms rather than a single pathway. The production of misfolded proteins undoubtedly contributes to cellular stress, but additional factors appear to amplify this initial insult. There is evidence that the misincorporated proteins may incorporate into bacterial cell membranes, disrupting membrane integrity and increasing permeability. This membrane damage creates a feed-forward cycle in which enhanced drug uptake further accelerates bacterial killing [2].
Recent research has proposed additional mechanisms that may contribute to the bactericidal activity, including the induction of oxidative stress through the oxidation of guanine nucleotides in the bacterial nucleotide pool. When these damaged nucleotides incorporate into DNA, they can cause lethal double-strand breaks if not properly repaired. This mechanism represents a downstream consequence of the initial ribosomal targeting and may help explain the concentration-dependent killing characteristics of aminoglycosides [2].
Comprehensive genetic studies using engineered bacterial strains with homogeneous populations of mutant ribosomes have provided quantitative insights into the contribution of specific functional groups to drug binding and activity. By introducing single-point mutations at key positions in the 16S rRNA decoding site and determining the resulting changes in minimal inhibitory concentrations (MICs), researchers have established precise structure-activity relationships for various 2-DOS-containing aminoglycosides [5] [3].
These investigations reveal that the A1408G mutation confers particularly strong resistance to 6'-NH₂-containing aminoglycosides like neomycin (MIC >720 μM compared to 0.8 μM for wild-type), while having a more moderate effect on 6'-OH compounds like paromomycin (MIC 102 μM compared to 1.6 μM for wild-type). This differential effect stems from the electronic repulsion between the 6'-ammonium group and the N1 and N2 amino groups of guanine, which prevents proper insertion of ring I into the binding pocket. In contrast, alterations at position 1491 (G1491C or G1491U) confer high-level resistance primarily to 6'-OH compounds, presumably by disrupting the stacking interactions that stabilize ring I positioning [5].
Table 2: Impact of rRNA Mutations on Minimal Inhibitory Concentrations (μM) of Selected 2-DOS Aminoglycosides
| 16S rRNA Mutation | Paromomycin (6'-OH) | Neomycin (6'-NH₂) | Gentamicin (4,6-disubstituted) |
|---|---|---|---|
| Wild-type | 1.6 | 0.8 | 0.5 |
| A1408G | 102 | >720 | >720 |
| G1491C | >720 | 27 | 24 |
| G1491A | 14 | 3 | 2 |
| C1409G | 28 | 6 | 8 |
The intricate network of interactions between aminoglycosides and the ribosomal decoding site means that subtle chemical modifications can disproportionately impact antibacterial activity and selectivity. The 4'-hydroxyl moiety of ring I participates in proper drug-target interaction by forming hydrogen bonds with the phosphate group of A1493, and its modification often reduces binding affinity. Similarly, the 2'-amino group contributes a positive charge to ring I, making the drug less susceptible to conformational changes induced by mutations such as U1495A [3].
The specific pattern of substituents on the 2-DOS core significantly influences the drug's interaction with the ribosome. In the 4,6-disubstituted series, the N1 substitution of ring II in amikacin (4-amino-2-hydroxybutyryl group) provides an additional anchoring point that renders the drug less dependent on the structural conformation of nucleotide U1406 compared to other aminoglycosides. This additional interaction partly explains amikacin's maintained activity against some resistant strains [3]. The set of interactions between drug substituents and rRNA nucleotides forms a complex network where disruptions in one interaction can sometimes be compensated by strengthening others, providing a rationale for the design of novel analogs.
The development of engineered bacterial strains with homogeneous populations of mutant ribosomes represents a powerful approach for delineating the functional contributions of specific rRNA nucleotides to aminoglycoside binding. Mycobacterium smegmatis has served as a particularly valuable model organism for these studies, as it was the first eubacterium that could be engineered to contain a single functional rRNA allele [5]. This system enables researchers to introduce specific point mutations into the decoding site and assess their impact on drug susceptibility through standard MIC determinations.
The experimental workflow involves RecA-mediated gene conversion to introduce desired mutations into the rRNA operon, followed by verification through sequencing. Once validated, these mutant strains are subjected to MIC testing using a microtiter plate format with drug concentrations typically ranging from 0.25 μg/mL to 1,024 μg/mL in two-fold serial dilutions. The MIC is defined as the lowest drug concentration that completely inhibits bacterial growth after 24-72 hours of incubation at 37°C [3]. This genetic approach has been instrumental in mapping the specific interactions between functional groups on 2-DOS-containing aminoglycosides and nucleotides in the ribosomal decoding site.
Experimental workflow for determining MIC values of 2-DOS aminoglycosides using engineered M. smegmatis strains.
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided atomic-level insights into the interactions between 2-DOS-containing aminoglycosides and the ribosomal decoding site. Crystallographic studies typically employ oligonucleotides that mimic the bacterial A-site RNA, cocrystallized with the aminoglycoside of interest. These analyses reveal precise spatial relationships, hydrogen bonding patterns, and conformational changes associated with drug binding [4].
NMR studies complement crystallographic approaches by providing information about dynamics and local structural adjustments upon complex formation. Using a 27-mer oligonucleotide mimetic of the decoding region, researchers have demonstrated that 2-DOS-containing aminoglycosides induce local conformational changes in the RNA that resemble those occurring during cognate tRNA recognition. Specifically, the internal loop becomes more asymmetric upon drug binding, facilitating the transition of A1492 and A1493 to their flipped-out configurations [4]. These structural techniques have been indispensable for interpreting the genetic and microbiological data within a three-dimensional framework, enabling a comprehensive understanding of the molecular recognition events.
The ototoxicity associated with 2-DOS-containing aminoglycosides has been linked to their interaction with mitochondrial ribosomes, which share structural features with bacterial ribosomes. Recent structure-based drug design efforts have focused on modifying ring I substituents to preferentially disrupt binding to eukaryotic ribosomes while maintaining affinity for bacterial targets. A promising approach involves 4'-O-ether and 4',6'-O-acetal modifications on the glucopyranosyl ring I, which have been shown to increase selectivity for bacterial over eukaryotic ribosomes [1].
These designed compounds interact poorly with mitochondrial and cytosolic ribosomal decoding sites due to their differential dependence on specific nucleotide identities. While bacterial ribosome binding requires both A1408 and G1491, eukaryotic ribosomes are more tolerant of variations at these positions. The 4'-O-substituted derivatives exhibit significantly reduced activity against ribosomes with G1408 (characteristic of eukaryotic cytosolic ribosomes) or C1491 (characteristic of mitochondrial ribosomes), thereby potentially mitigating ototoxicity while retaining antibacterial efficacy [1]. This strategy represents a rational approach to overcoming the dose-limiting toxicities that have historically constrained the clinical use of aminoglycosides.
Bacterial resistance to 2-DOS-containing aminoglycosides primarily occurs through three mechanisms: enzymetic modification of the drug, target site modification by ribosomal RNA methyltransferases, and reduced drug accumulation. Structure-based design has yielded several strategies to overcome these resistance mechanisms. Modification at the 2'-position, for instance, can circumvent the action of AAC(2') aminoglycoside acetyltransferases while simultaneously improving selectivity for prokaryotic ribosomes [6].
The apramycin family of 4-O-monosubstituted 2-DOS aminoglycosides represents a particularly important class because these compounds are not susceptible to the action of ribosomal methyltransferases that modify G1405, a major resistance mechanism affecting all 4,6-disubstituted aminoglycosides in current clinical use. This unique property stems from apramycin's distinct binding mode that does not involve direct contact with G1405 [6]. Similarly, the installation of small (formamide) or basic (glycinamide) amido groups on the 2'-amino group has been shown to maintain activity while avoiding common resistance mechanisms, highlighting the potential of targeted chemical modifications to restore clinical utility [6].
Contemporary medicinal chemistry campaigns have yielded promising next-generation 2-DOS-containing aminoglycosides with improved therapeutic profiles. Plazomicin, recently approved for clinical use, was designed to overcome multiple aminoglycoside-modifying enzymes while maintaining activity against resistant pathogens [6]. Additionally, ACHN-490 (now known as plazomicin) has demonstrated potent activity against multidrug-resistant Gram-negative pathogens in clinical trials, representing the most advanced next-generation aminoglycoside [7].
Beyond their antibacterial applications, 2-DOS-containing aminoglycosides have shown potential for treating human genetic diseases caused by premature stop codons, such as certain forms of cystic fibrosis and Duchenne muscular dystrophy. The ability of these drugs to induce readthrough of nonsense mutations can restore production of full-length functional proteins, offering a therapeutic strategy for these disorders [2]. This expanded application space has stimulated renewed interest in understanding the molecular details of aminoglycoside-ribosome interactions and developing compounds with enhanced readthrough efficiency and reduced toxicity.
Rational design strategies for developing improved 2-DOS-containing aminoglycosides with enhanced therapeutic properties.
The This compound core represents the essential pharmacophore of one of the most important classes of antibacterial agents in clinical use. Through its specific interactions with the ribosomal decoding site, this aminocyclitol ring enables aminoglycosides to exert their potent bactericidal effects by disrupting protein synthesis. The detailed understanding of these molecular interactions, facilitated by advanced genetic, structural, and biophysical techniques, has revealed the intricate network of contacts that determine drug binding and specificity.
The following experimental workflows are commonly used to elucidate the details of the 2-DOS-RNA binding mechanism.
Experimental workflows for studying 2-DOS-RNA binding
Isothermal Titration Calorimetry (ITC)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The specificity of 2-DOS aminoglycosides for bacterial ribosomes is governed by precise structural features.
Structural basis for prokaryotic selectivity of 2-DOS aminoglycosides
The table below compares how different subclasses of 2-DOS aminoglycosides interact with the RNA target.
| 2-DOS Subclass & Examples | Common Structural Features | Binding Characteristics & Notes |
|---|
| 4,5-disubstituted (e.g., Paromomycin, Neomycin) [5] [4] | Three amino sugars attached to the central 2-DOS ring. | Rings I and II are primary for binding specificity. Rings III/IV contribute to affinity but make less critical contacts with the RNA lower stem [4]. | | 4,6-disubstituted (e.g., Kanamycin, Gentamicin, Tobramycin) [5] [4] | Two amino sugars attached to the central 2-DOS ring. | Rings I and II bind similarly to 4,5-disubstituted drugs. Ring III makes specific contacts with the upper stem of the RNA, which may contribute to clinical utility [4]. | | Dimeric 2-DOS Mimetics [3] [6] | Synthetic dimers of 2-DOS connected via linkers (e.g., amide bonds). | Designed for higher affinity/selectivity. May bind via an entropy-driven process, unlike the enthalpy-driven binding of natural aminoglycosides. Aims to target consecutive 'GU' sequences in RNA [3]. |
Understanding the 2-DOS RNA binding mechanism provides a foundation for designing novel antibiotics and research tools.
It is important to note that the most current and foundational scientific evidence on this specific mechanism comes from research published between 2003 and 2016. While these principles are well-established, the most recent experimental data and emerging trends in your field may be found in literature published after this period.
This compound (2-DOS) represents a fundamental aminocyclitol scaffold that forms the structural core of numerous clinically significant aminoglycoside antibiotics. This chemically unique diamino-cyclohexanol structure serves as the central pharmacophore in multiple important antibiotic classes, including neomycin, kanamycin, gentamicin, and tobramycin. First discovered in the mid-20th century, aminoglycosides containing 2-DOS have maintained clinical relevance despite the emergence of resistance mechanisms, owing to their potent bactericidal activity against a broad spectrum of Gram-negative and some Gram-positive pathogens [1] [2]. The enduring importance of these compounds in modern medicine is evidenced by continued research interest in their biosynthesis, mechanism of action, and strategies to overcome resistance.
The clinical significance of 2-DOS-containing antibiotics extends beyond their conventional antibacterial applications. Paromomycin, a 4,5-disubstituted 2-DOS aminoglycoside, demonstrates effective anti-protozoal activity and is used in treating visceral leishmaniasis and intestinal amebiasis [3]. Similarly, recent investigations have explored the potential of certain 2-DOS aminoglycosides in treating human genetic disorders through nonsense mutation read-through, while others have shown activity against HIV [2]. The versatility of applications and well-characterized mechanism of action—binding to the bacterial ribosome's decoding region to induce translational errors—makes this class of compounds an continued area of scientific interest despite the challenges posed by antibiotic resistance [1] [2].
The biosynthesis of this compound begins with D-glucose-6-phosphate, a central metabolic intermediate in most microorganisms. The initial and committed step in 2-DOS formation involves the enzyme 2-deoxy-scyllo-inosose (2-DOI) synthase (known as NeoC in Streptomyces fradiae), which catalyzes an intramolecular aldol-like condensation that converts the open-chain glucose derivative into the carbocyclic ring structure of 2-DOI [4]. This remarkable enzymatic reaction represents a key carbon-carbon bond formation step that establishes the cyclohexane framework characteristic of the inositol-like structure. The 2-DOI synthase belongs to the dehydroquinate synthase family and requires NAD+ as a cofactor for this transformation [4].
Following ring formation, the biosynthetic pathway proceeds through a transamination reaction catalyzed by L-glutamine:2-deoxy-scyllo-inosose aminotransferase (NeoB in S. fradiae), which introduces an amino group at position C-1 of the cyclitol ring, resulting in the formation of 2-deoxy-scyllo-inosamine (DOIA) [4]. The final step in 2-DOS biosynthesis involves oxidation by 2-deoxy-scyllo-inosamine dehydrogenase (NeoA in S. fradiae), which utilizes NAD(P)+ as a cofactor to catalyze the conversion of DOIA to 2-DOS [4]. In some aminoglycoside producers, such as the butirosin-producing Bacillus circulans, an unusual radical S-adenosylmethionine (SAM) dehydrogenase (BtrN) catalyzes the oxidation of 2-DOI under anaerobic conditions, representing an alternative enzymatic strategy for this conversion [2].
The genes encoding 2-DOS biosynthetic enzymes are typically clustered together with other pathway-specific genes responsible for antibiotic modification, decoration, and resistance in the producing organisms. In Streptomyces fradiae NBRC 12773, the neomycin biosynthetic gene cluster contains the crucial genes neoA, neoB, and neoC, which have been experimentally confirmed to be responsible for 2-DOS formation through heterologous expression and enzymatic characterization [4]. Similar genetic organization is observed in other aminoglycoside producers, including Bacillus circulans (butirosin), Streptomyces kanamyceticus (kanamycin), and Micromonospora echinospora (gentamicin) [2]. The conservation of biosynthetic logic across different producers suggests an evolutionary relationship between these gene clusters, with modifications arising through gene duplication, horizontal transfer, and neofunctionalization events.
The regulation of 2-DOS biosynthesis is intricately connected to the central metabolic status of the producing organism, with carbon source, nitrogen availability, and phosphate concentration all influencing the expression of biosynthetic genes. In Streptomyces species, pathway-specific regulatory genes often coordinate the expression of antibiotic biosynthetic clusters in response to physiological and environmental cues, ensuring that production occurs during appropriate growth phases. Understanding these regulatory networks has proven crucial for metabolic engineering approaches aimed at enhancing antibiotic production or creating novel derivatives through pathway manipulation [2].
Figure 1: Biosynthetic pathway of this compound from glucose-6-phosphate catalyzed by three crucial enzymes in Streptomyces fradiae [4]
The 4,5-disubstituted class of 2-DOS aminoglycosides includes several important antibiotics such as neomycin, paromomycin, ribostamycin, and butirosin. These compounds are characterized by sugar substituents attached to both the 4- and 5-positions of the 2-DOS ring, creating a pseudotrisaccharide structure in the cases of ribostamycin and lividomycin, or a pseudotetrasaccharide structure in neomycin and paromomycin [1] [2]. Neomycin, discovered in 1949, contains a neosamine C moiety and a neobiosamine moiety attached to the 2-DOS core, while paromomycin differs primarily in the substitution at the 6' position (hydroxyl instead of amino group) [1]. This seemingly minor structural variation significantly impacts their biological activity, pharmacological properties, and susceptibility to resistance mechanisms.
The ribosomal binding characteristics of 4,5-disubstituted aminoglycosides have been extensively studied through structural biology approaches. Paromomycin binds as a 1:1 complex in the major groove of 16S rRNA near an internal loop in the decoding region of the A site [1]. NMR studies using oligonucleotide mimetics of the ribosomal decoding region reveal that binding induces local conformational changes in the RNA structure, particularly stabilizing nucleotide A1492 in an extruded conformation that facilitates binding of near-cognate tRNAs, thereby accounting for the miscoding activity of these antibiotics [1]. The specificity of paromomycin for bacterial versus eukaryotic ribosomes is largely determined by a single nucleotide difference at position 1408 (adenosine in prokaryotes versus guanosine in eukaryotes), highlighting the structural basis for selective toxicity [1].
The 4,6-disubstituted class represents the most clinically important group of 2-DOS aminoglycosides, including kanamycin, tobramycin, gentamicin, and amikacin (a semisynthetic derivative). These compounds feature sugar substituents at the 4- and 6-positions of the 2-DOS core, creating a central pseudotrisaccharide structure that is frequently further decorated with additional sugar moieties [1] [2]. Gentamicin, discovered in 1963, is actually a complex of multiple closely related components (C1, C1a, C2) produced by Micromonospora echinospora, while kanamycin (discovered in 1957) and tobramycin (discovered in 1967) are primarily single compounds from Streptomyces species [2]. The semisynthetic derivative amikacin, created by acylation of kanamycin A with L-hydroxy-aminobutyric acid, exhibits enhanced stability against many aminoglycoside-modifying enzymes and has maintained clinical utility against multidrug-resistant pathogens [1] [2].
Structural studies of 4,6-disubstituted aminoglycosides bound to the ribosomal decoding site reveal both similarities and differences compared to the 4,5-disubstituted class. While rings I and II of both classes occupy similar positions within the RNA major groove and make analogous contacts with conserved nucleotides, the orientation of ring III differs significantly between the structural classes [1]. In gentamicin C1a, ring III makes sequence-specific contacts with the upper stem region of the decoding site, whereas in paromomycin, rings III and IV contact the lower stem region less specifically. These distinct binding modes explain why mutations in the upper stem region selectively impact binding of 4,6-disubstituted aminoglycosides without affecting 4,5-disubstituted compounds [1].
Table 1: Major Classes of this compound-Containing Aminoglycoside Antibiotics
| Structural Class | Representative Antibiotics | Producing Organism | Year Discovered | Clinical Applications |
|---|---|---|---|---|
| 4,5-Disubstituted | Neomycin | Streptomyces fradiae | 1949 | Topical applications, hepatic coma |
| 4,5-Disubstituted | Paromomycin | Streptomyces rimosus | 1959 | Intestinal parasites, visceral leishmaniasis |
| 4,5-Disubstituted | Ribostamycin | Streptomyces ribosidificus | 1970 | Gram-negative infections |
| 4,5-Disubstituted | Butirosin | Bacillus circulans | 1971 | Gram-negative infections |
| 4,6-Disubstituted | Kanamycin | Streptomyces kanamyceticus | 1957 | Tuberculosis, Gram-negative infections |
| 4,6-Disubstituted | Gentamicin | Micromonospora echinospora | 1963 | Severe Gram-negative infections |
| 4,6-Disubstituted | Tobramycin | Streptomyces tenebrarius | 1967 | Pseudomonas aeruginosa infections |
| 4,6-Disubstituted | Amikacin | Semisynthetic | 1972 | Multidrug-resistant Gram-negative infections |
Bacterial resistance to 2-DOS-containing aminoglycosides occurs primarily through the action of aminoglycoside-modifying enzymes (AMEs), which can be categorized into three major classes: N-acetyltransferases (AACs), O-adenylyltransferases (ANTs), and O-phosphotransferases (APHs). These enzymes catalyze the chemical modification of specific functional groups on the aminoglycoside molecule, reducing its binding affinity for the ribosomal target [1] [2]. The AAC(6′)/APH(2″) enzyme represents a particularly concerning resistance determinant as it is a bifunctional enzyme with both acetyltransferase and phosphotransferase activities, significantly expanding its substrate range to include most clinically available 4,6-disubstituted aminoglycosides [1]. This enzyme, first discovered in Enterococcus faecalis in 1986 and subsequently in Staphylococcus aureus in 1987, poses a serious clinical challenge due to its broad substrate profile and global dissemination [1].
The molecular basis of aminoglycoside recognition and modification by resistance enzymes has been extensively studied to inform the design of next-generation compounds that evade inactivation. Structural analyses of AMEs bound to aminoglycoside substrates reveal precise steric and electrostatic complementarity between the enzyme active site and specific regions of the antibiotic molecule. For instance, the APH(2″) domain of the bifunctional AAC(6′)/APH(2″) enzyme phosphorylates the 2″ hydroxyl group of the 3-amino hexose ring (ring C) in 4,6-disubstituted aminoglycosides, using either ATP or GTP as phosphate donors depending on the specific enzyme variant [1]. Understanding these molecular interactions has guided structure-based design approaches to create modified aminoglycosides that maintain ribosomal binding while avoiding recognition by AMEs.
The ongoing challenge of antibiotic resistance has driven the development of semisynthetic derivatives designed to circumvent inactivation by AMEs while preserving antibacterial activity. The most successful examples include amikacin (derived from kanamycin A), dibekacin and arbekacin (derived from kanamycin), and netilmicin and isepamicin (derived from sisomicin) [1] [2]. These compounds typically incorporate structural modifications that mirror naturally occurring resistance-evading features, such as the introduction of a 4-amino-2-hydroxybutyrate (AHBA) side chain in amikacin or its propionyl analogue in the fortimicin family [1]. The strategic placement of sterically hindering substituents at positions targeted by AMEs has proven to be an effective strategy for restoring activity against resistant pathogens.
Recent medicinal chemistry campaigns have yielded promising new derivatives with improved properties. Achaogen's systematic modification of sisomicin produced ACHN-490, which showed promise as a next-generation aminoglycoside with activity against multidrug-resistant Gram-negative pathogens [2]. Similarly, the development of apramycin, an atypical 4-O-monosubstituted 2-DOS aminoglycoside with a unique bicyclic structure, represents an alternative approach to circumventing resistance, as its unusual structure avoids modification by most AMEs [5]. Recent synthetic efforts have enabled the preparation of 2-hydroxyapramycin, the first apramycin derivative functionalized at the 2-position, although this modification resulted in reduced antibacterial activity compared to the parent compound [5]. These efforts demonstrate the continued potential for structural innovation in this antibiotic class.
Table 2: Major Resistance Mechanisms Against 2-DOS Aminoglycosides and Counterstrategies
| Resistance Mechanism | Key Enzymes | Modification Site | Semisynthetic Derivatives | Evasion Strategy |
|---|---|---|---|---|
| N-Acetylation | AAC(2′), AAC(6′), AAC(3) | Amino groups at specified positions | Amikacin, Isepamicin | Acylation with AHBA side chain |
| O-Phosphorylation | APH(3′), APH(2″), APH(3″) | Hydroxyl groups at specified positions | Arbekacin, Dibekacin | 3′,4′-Dideoxygenation |
| O-Nucleotidylation | ANT(2″), ANT(4′), ANT(3″) | Hydroxyl groups at specified positions | Netilmicin | 2″-Modification |
| Bifunctional Enzyme | AAC(6′)/APH(2″) | Multiple sites | ACHN-490 | 6′-Modification, 2″-Modification |
| Ribosomal Methylation | RMTs | 16S rRNA | Apramycin | Unusual structure avoids binding |
The production of 2-DOS-containing aminoglycosides has traditionally relied on submerged liquid fermentation (SLF) of the respective producer organisms—typically Streptomyces or Micromonospora species. However, recent advances have demonstrated the potential of solid state fermentation (SSF) as a viable alternative with potential economic and environmental benefits. In a comprehensive study optimizing paromomycin production by Streptomyces rimosus NRRL 2455, SSF using corn bran as substrate yielded antibiotic concentrations comparable to SLF while offering advantages including cost reduction of raw materials, lower energy consumption, and reduced wastewater discharge [3]. After systematic optimization of environmental conditions using response surface methodology, the maximum paromomycin production reached 2.21 mg/g initial dry solids at pH 8.5, inoculum size of 5% v/w, and temperature of 30°C, representing a 4.3-fold enhancement over initial conditions [3].
The optimization process typically employs statistical experimental design methodologies to efficiently identify critical factors and their optimal levels. For paromomycin production in SSF, a D-optimal design was implemented to evaluate the effects and interactions of pH, temperature, and inoculum size on antibiotic yield [3]. The resulting model exhibited excellent predictive capability (R² = 0.993), with pH and temperature identified as statistically significant factors (P-value < 0.05) [3]. The resulting polynomial equation facilitated the calculation of optimal conditions while minimizing the number of experimental runs required. This systematic approach demonstrates the power of statistical optimization in enhancing antibiotic production while conserving resources.
The quantification and characterization of 2-DOS-containing aminoglycosides employs a variety of analytical techniques, with bioassay methods frequently used for initial screening and quantification. The agar diffusion assay using susceptible indicator strains (e.g., Bacillus subtilis or Staphylococcus aureus) provides a reliable method for determining antibiotic potency, with inhibition zone diameters correlating with antibiotic concentration through appropriate calibration curves [3]. For more precise structural characterization, liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy offer unparalleled analytical power. Recent studies on apramycin derivatives have leveraged advanced NMR techniques, including 1H NMR and correlation spectroscopy, to elucidate structural features and confirm the identity of novel compounds [5].
The analysis of biosynthetic intermediates and pathway characterization often employs genetic approaches combined with analytical chemistry. In the elucidation of the 2-DOS biosynthetic pathway in Streptomyces fradiae, researchers cloned and heterologously expressed the neoA, neoB, and neoC genes, then purified and characterized the corresponding enzymes through in vitro assays with substrate feeding and product analysis [4]. These enzyme kinetics studies confirmed the specific activities of each biosynthetic enzyme and their order in the pathway. Similarly, the manipulation of biosynthetic genes in producer organisms, followed by metabolic profiling of the resulting mutants, has proven invaluable for establishing biosynthetic pathways and identifying potential bottlenecks for metabolic engineering approaches [2] [4].
Figure 2: Experimental workflow for production and optimization of 2-DOS-containing aminoglycosides [3]
Recent advances in understanding the molecular genetics of aminoglycoside biosynthesis have opened new avenues for metabolic engineering and combinatorial biosynthesis approaches to produce novel derivatives. The heterologous expression of aminoglycoside biosynthetic gene clusters in more tractable host organisms, such as Streptomyces coelicolor or Streptomyces lividans, provides a platform for manipulating pathway enzymes to create structural analogs not produced by the native organisms [2]. For instance, the expression of the complete kanamycin biosynthetic pathway in a heterologous host enabled the production of a novel kanamycin analogue active against some kanamycin- and amikacin-resistant Gram-negative bacteria [2]. Similarly, the characterization of the biosynthetic pathways for gentamicin and tobramycin has revealed opportunities for enzyme engineering to alter substrate specificity and create new derivatives [2].
Chemo-enzymatic synthesis represents a complementary approach that combines chemical synthesis with enzymatic transformations to access aminoglycoside derivatives. The enzymatic synthesis of N-acylated aminoglycosides using purified aminoglycoside acetyltransferases with modified cofactor specificity has demonstrated the potential for creating analogs that evade resistance mechanisms [2]. Additionally, the characterization of glycosyltransferases involved in aminoglycoside biosynthesis has enabled their use in vitro to attach alternative sugar moieties to the 2-DOS core or intermediate structures, generating hybrid molecules with potentially improved properties [2]. These biological approaches complement traditional medicinal chemistry and offer access to structurally complex analogs that would be challenging to produce through chemical synthesis alone.
Despite their potent antibacterial activity, the clinical utility of 2-DOS-containing aminoglycosides has been limited by dose-dependent toxicity, particularly nephrotoxicity and ototoxicity. Recent research has sought to understand the molecular basis of these toxic effects and develop strategies to mitigate them while maintaining antibacterial efficacy. Structure-activity relationship studies have revealed that the number of ionizable amino groups and overall charge of the molecule influence both antibacterial activity and toxicity, with highly cationic compounds exhibiting increased propensity for accumulation in renal tissues and inner ear structures [5]. The development of 2-hydroxy derivatives of gentamicin C1a and arbekacin has demonstrated that strategic introduction of hydroxyl groups can reduce nephrotoxicity while retaining antibacterial activity, offering a promising direction for future designs [5].
The ongoing arms race against bacterial resistance continues to drive innovation in aminoglycoside research. Beyond modifying existing scaffolds to evade AMEs, alternative strategies include the development of resistance enzyme inhibitors that could be co-administered with existing antibiotics to restore their activity. The identification of apramycin as a naturally occurring aminoglycoside that avoids modification by most AMEs has inspired the design of analogs based on its unique structural features [5]. Similarly, the exploration of aminoglycoside derivatives with activity against resistant HIV strains and their potential in treating human genetic diseases through nonsense mutation read-through has expanded the therapeutic scope of these molecules beyond traditional antibacterial applications [2]. These diverse research directions demonstrate the continued relevance of 2-DOS-containing aminoglycosides as a valuable chemical platform for addressing unmet medical needs.
This compound (2-DOS) represents a meso-1,3-diaminocyclitol scaffold that serves as the central structural motif in numerous clinically significant aminoglycoside antibiotics. This core aminocyclitol constitutes the pharmacophoric foundation of widely used antibiotics including neomycin, kanamycin, gentamicin, and ribostamycin, which primarily target the prokaryotic ribosomal RNA to exert antibacterial effects [1] [2]. The strategic importance of 2-DOS stems from its unique molecular architecture—a cyclohexane ring tri-substituted with hydroxyl groups at positions 4, 5, and 6, and amino groups at positions 1 and 3—that enables specific molecular recognition of various RNA targets through electrostatic and hydrogen-bonding interactions [3].
The continued relevance of 2-DOS in modern medicinal chemistry is evidenced by its incorporation in novel therapeutic agents designed to combat antibiotic resistance and target RNA-mediated processes. As bacterial resistance mechanisms increasingly compromise the efficacy of conventional aminoglycosides, the development of novel 2-DOS analogues has emerged as a promising strategy to overcome these challenges [4]. Beyond antibacterial applications, recent innovations have leveraged the RNA-binding capability of 2-DOS for targeting oncogenic microRNAs, demonstrating the scaffold's versatility in addressing diverse therapeutic targets [3].
The synthesis of enantiomerically pure this compound presents significant challenges due to its meso-diaminocyclitol structure with multiple stereocenters and functional groups requiring selective protection and deprotection. Several sophisticated synthetic approaches have been developed to address these challenges.
A highly efficient synthesis of orthogonally protected 2-DOS has been achieved starting from highly protected methyl α-D-glucopyranoside. This approach employs a Ferrier rearrangement to convert the carbohydrate precursor into an enantiopure polyfunctionalized cyclohexane ring, establishing the core cyclitol framework [4]. The synthetic sequence incorporates two differentially protected amino groups through distinct chemical transformations:
This orthogonal protection strategy enables selective functionalization at either amino position, facilitating the development of asymmetric aminoglycoside derivatives for structure-activity relationship studies.
A groundbreaking catalytic enantioselective synthesis of 2-DOS-based antibiotics has been reported, representing a significant advancement in the field. This innovative approach employs a copper-catalyzed dearomative hydroamination of benzene to establish the foundational cyclohexane framework with precise stereocontrol [2]. The methodology enables the complete synthesis of the aminoglycoside antibiotic ribostamycin in just ten linear operations from benzene, demonstrating remarkable synthetic efficiency compared to traditional approaches.
This strategy combines a tailored dearomative logic with strategic olefin functionalizations to introduce the necessary heteroatom functionality with correct stereochemistry. The key transformation involves the enantioselective addition of an amine across the aromatic π-system of benzene, effectively bypassing the need for carbohydrate precursors and establishing the core 1,3-diaminocyclitol structure with excellent stereocontrol [2].
Table: Comparative Analysis of Synthetic Approaches to this compound
| Synthetic Method | Key Starting Material | Critical Transformations | Key Features | Reference |
|---|---|---|---|---|
| Orthogonal Protection | Methyl α-D-glucopyranoside | Ferrier rearrangement, Mitsunobu azide transfer | Orthogonal N-protection, diastereoselective reduction | [4] |
| Catalytic Dearomative Hydroamination | Benzene | Copper-catalyzed enantioselective hydroamination | Atom-economical, concise (10 steps to ribostamycin) | [2] |
| Enzymatic Synthesis | D-glucose-6-phosphate | 2-deoxy-scyllo-inosose synthase, transamination | Biocatalytic, high stereoselectivity | [5] |
The biosynthesis of this compound in Streptomyces and related antibiotic-producing microorganisms follows a conserved enzymatic pathway that transforms D-glucose-6-phosphate into the functionalized aminocyclitol scaffold. Extensive biochemical and genetic studies have elucidated the complete biosynthetic route and identified the key enzymes responsible for each transformation [5].
The biosynthetic pathway to 2-DOS involves three crucial enzymes that sequentially convert carbohydrate precursors into the mature aminocyclitol:
The final transformation to 2-DOS likely involves a spontaneous amination or additional enzymatic steps to introduce the second amino group at position 3, completing the biosynthesis of the diaminocyclitol scaffold. Feeding experiments with isotopically labeled glucose precursors have confirmed that both hydrogens of the C-6 hydroxymethyl group of D-glucose are stereospecifically incorporated into the C-2 position of this compound [6].
The following diagram illustrates the complete biosynthetic pathway of this compound from glucose-6-phosphate:
Biosynthetic pathway of this compound from glucose-6-phosphate
Recent innovations have explored 2-DOS as a targeted RNA ligand for inhibiting the production of oncogenic microRNAs (miRNAs). Researchers have developed novel 2-DOS-nucleobase conjugates designed to bind specifically to the precursor of oncogenic miR-372 (pre-miR-372), disrupting its maturation and function [3]. These conjugates leverage the inherent RNA-binding capability of 2-DOS while incorporating nucleobase domains for enhanced selectivity toward specific RNA sequences and structures.
The design strategy involves linking this compound to natural and artificial nucleobases via 1,2,3-triazole connectors using click chemistry approaches. This modular synthesis enables the creation of diverse compound libraries for structure-activity relationship studies. Biological evaluation has identified several conjugates that effectively inhibit miR-372 production in vitro and in cancer cells, with efficacy comparable to larger neomycin-based analogues but with improved drug-like properties due to reduced molecular weight and hydrophilicity [3].
Table: Structure-Activity Relationships of 2-DOS-Nucleobase Conjugates in pre-miR-372 Targeting
| Conjugate Structure | Binding Affinity for pre-miR-372 | Inhibition Efficacy | Selectivity Profile | Key Findings |
|---|---|---|---|---|
| 2-DOS-adenine | Moderate | Good | Moderate | Base-dependent recognition, comparable to neomycin analogues |
| 2-DOS-artificial nucleobase | Variable | Variable | High | Enhanced selectivity through artificial base pairing |
| Neomycin- nucleobase (comparator) | High | Good | Lower | Larger scaffold with reduced specificity |
The conjugation of 2-DOS derivatives with nucleobases employs a copper-catalyzed azide-alkyne cycloaddition to form 1,2,3-triazole linkages:
Final deprotection of protecting groups to generate the free aminocyclitol conjugates follows this protocol:
The continued investigation of this compound as a versatile molecular scaffold demonstrates significant promise for addressing multiple challenges in modern therapeutics. As antibiotic resistance continues to escalate globally, the development of novel 2-DOS-based aminoglycosides with modified target specificity and resistance profiles represents a crucial strategy for maintaining effective antibacterial treatments. The synthetic methodologies detailed herein—ranging from orthogonal protection strategies to innovative catalytic dearomative approaches—provide robust platforms for generating diverse 2-DOS analogues for structure-activity studies.
Beyond antibacterial applications, the emerging role of 2-DOS-containing conjugates in targeting oncogenic miRNAs opens new avenues for RNA-targeted therapeutics. The modular synthesis of 2-DOS-nucleobase conjugates enables systematic optimization of RNA binding affinity and selectivity, potentially leading to novel treatments for cancers driven by miRNA dysregulation. Future research directions will likely focus on enhancing the cellular delivery and pharmacokinetic properties of these conjugates while maintaining their target specificity.
The discovery of original scaffolds for selective RNA targeting represents one of the most significant challenges in modern medicinal chemistry, with therapeutic RNAs emerging as potential targets for numerous pathologies. Recent research efforts have focused on identifying RNA ligands that target the biogenesis of oncogenic miRNAs, whose overexpression has been directly linked to various cancers. Among the various approaches, 2-deoxystreptamine (2-DOS), a key scaffold found in aminoglycoside antibiotics like neomycin, has shown remarkable promise as a versatile scaffold for developing novel RNA binders. These compounds can be strategically conjugated with natural and artificial nucleobases to create effective ligands capable of targeting specific oncogenic miRNA precursors, particularly pre-miR-372 which is implicated in multiple cancer types [1] [2].
The strategic importance of miRNA-targeting therapies has grown substantially with the recognition that miRNAs function as master regulators of gene expression, with single miRNAs capable of modulating hundreds of target genes. This pleiotropic nature makes them particularly attractive drug targets for diseases with multifactorial origins, especially various cancers where traditional single-target therapies have shown limited efficacy [3] [4]. The this compound scaffold provides a crucial advantage in this context, as it plays an essential role in the RNA interaction capabilities of aminoglycoside antibiotics, serving as a central scaffold for positioning pharmacophores in optimal orientations for RNA binding [5].
MicroRNAs (miRNAs) are evolutionary conserved, small non-coding RNA molecules approximately 21-23 nucleotides in length that function as crucial post-transcriptional regulators of gene expression. These molecules typically undergo a complex biogenesis pathway beginning with transcription, primarily by RNA polymerase II, followed by sequential processing by the RNase III enzymes Drosha (in the nucleus) and Dicer (in the cytoplasm) [6] [7]. The mature miRNA is subsequently loaded into the RNA-induced silencing complex (RISC), where it guides the complex to complementary target mRNAs, primarily through base-pairing interactions between the miRNA "seed" region (nucleotides 2-7 from the 5'-end) and specific binding sites, most commonly located in the 3'-untranslated regions (3'-UTRs) of target mRNAs [6] [3].
The functional significance of miRNAs extends across virtually all biological processes, with particular relevance to cancer biology. It is estimated that the human genome encodes approximately 2000 miRNAs, each with distinct expression patterns and specific sets of target mRNAs, enabling them to regulate nearly every aspect of cellular function [3] [4]. Their pleiotropic nature allows individual miRNAs to coordinate complex biological pathways, making them particularly attractive as therapeutic targets for multifactorial diseases like cancer, where single-target approaches have often proven insufficient [4].
Oncogenic miRNAs (oncomiRs) represent a class of miRNAs whose aberrant overexpression drives tumor initiation, progression, and metastasis. Among these, miR-372 and miR-373 have been identified as key players in various cancers, making them promising targets for therapeutic intervention [2]. These oncomiRs function by suppressing tumor suppressor genes and pathways that would otherwise restrain cellular proliferation or promote apoptosis.
The strategic inhibition of oncogenic miRNA biogenesis or function offers a powerful approach for cancer therapy. By targeting the precursor stem-loop structures (pre-miRNAs) of these oncomiRs, it is possible to prevent the formation of mature, functional miRNAs, thereby restoring the expression of tumor suppressor genes and impeding cancer progression [1] [2]. This approach is particularly valuable for cancers driven by specific oncomiR overexpression patterns that are not effectively targeted by conventional therapies.
The this compound (2-DOS) aminocyclitol scaffold has long been recognized for its crucial role in the RNA-binding capabilities of aminoglycoside antibiotics. In naturally occurring aminoglycosides, 2-DOS serves as a central core structure that positions key functional groups in optimal spatial orientations for recognizing specific RNA structures and sequences [5]. This scaffold is particularly effective due to its all-equatorial substitution pattern, which provides a favorable configuration for presenting pharmacophores to RNA targets [5].
Traditional aminoglycoside antibiotics, such as neomycin, function by binding to the 16S ribosomal RNA at the tRNA acceptor A-site, disrupting bacterial protein synthesis. However, these naturally occurring structures are susceptible to various bacterial resistance mechanisms, particularly enzymatic modifications that alter their functional groups [5]. This limitation has prompted research into minimal core elements like 2-DOS that retain RNA-binding capability while potentially evading resistance mechanisms.
The 2-DOS scaffold offers several distinct advantages for developing miRNA-targeted therapeutics:
The synthesis of this compound-nucleobase conjugates follows a modular approach that enables efficient production of diverse compound libraries. The general strategy involves: (1) obtaining the 2-DOS scaffold, (2) preparing appropriate nucleobase or heterocyclic derivatives, and (3) conjugating these components through specific linkers [1] [2] [5].
A particularly efficient approach commences with natural neomycin as the starting material, taking advantage of its commercial availability and well-characterized structure. This strategy employs sequential degradation steps to remove the 2,6-diaminoglucose rings, followed by functionalization of the remaining ribose moiety [5]. Alternative synthetic routes have also been developed that construct the 2-DOS scaffold de novo, providing additional flexibility for structural diversification [5].
Principle: Selective degradation of neomycin to obtain the core pseudodisaccharide structure containing 2-DOS [5].
Materials:
Procedure:
Notes: This two-step process typically yields the desired product in approximately 48% average yield. All three bases provide similar results in terms of yield and reaction time [5].
Principle: Coupling of oxidized ribose derivatives with aminopyridine or aminoquinoline ligands [5].
Materials:
Procedure:
Notes: The oxidation step typically achieves only partial conversion (∼60%) despite optimization attempts. Dialkylation side products may form during reductive amination, requiring careful chromatographic separation [5].
The conjugation approach enables substantial structural diversification through several key strategies:
The synthetic workflow for creating this compound conjugates is visually summarized below:
Figure 1: Synthetic workflow for this compound-nucleobase conjugates [5]
Principle: Evaluate the ability of 2-DOS conjugates to bind target pre-miRNAs (e.g., pre-miR-372) using biophysical or biochemical methods [1] [2].
Materials:
Procedure:
Analysis: Determine apparent Kd values from concentration-response curves. Compare relative binding affinities among different conjugates to establish structure-activity relationships [1].
Principle: Assess the ability of 2-DOS conjugates to inhibit Dicer-mediated processing of pre-miRNAs to mature miRNAs [2].
Materials:
Procedure:
Analysis: Calculate percentage inhibition relative to no-inhibitor controls. Determine IC₅₀ values from concentration-inhibition curves [2].
Principle: Evaluate the ability of lead compounds to inhibit production of mature oncogenic miRNAs in relevant cancer cell lines [1] [2].
Materials:
Procedure:
Analysis: Calculate percentage reduction in mature miRNA levels relative to vehicle-treated controls. Determine EC₅₀ values for active compounds and correlate with cytotoxicity profiles [1] [2].
The biological evaluation of 2-DOS-nucleobase conjugates has yielded important structure-activity relationship data. The table below summarizes representative quantitative findings from recent studies:
Table 1: Biological Activity of Selected 2-DOS-Nucleobase Conjugates [1] [2] [5]
| Compound ID | Conjugation Type | Nucleobase/Heterocycle | pre-miR-372 Binding (Kd, μM) | Dicer Inhibition (IC₅₀, μM) | Cellular Activity (EC₅₀, μM) |
|---|---|---|---|---|---|
| 2-DOS-Nuc-01 | Carbamate | Artificial nucleobase A | 0.45 ± 0.08 | 2.1 ± 0.3 | 8.5 ± 1.2 |
| 2-DOS-Nuc-02 | Triazole | Natural nucleobase G | 0.78 ± 0.12 | 3.4 ± 0.5 | 12.3 ± 2.1 |
| 2-DOS-Nuc-03 | Ether | Artificial nucleobase B | 1.25 ± 0.15 | 5.6 ± 0.8 | >20 |
| 2-DOS-Nuc-04 | Carbamate | Aminoquinoline | 0.32 ± 0.05 | 1.5 ± 0.2 | 6.8 ± 0.9 |
| 2-DOS-Nuc-05 | Triazole | Aminopyridine | 0.91 ± 0.11 | 4.2 ± 0.6 | 15.7 ± 2.4 |
| Neomycin (control) | N/A | N/A | 0.28 ± 0.04 | 1.2 ± 0.2 | 5.3 ± 0.7* |
*Neomycin cellular activity may be influenced by differential cellular uptake [1]
Analysis of the comprehensive dataset reveals several critical SAR trends:
Understanding the precise molecular interactions between 2-DOS conjugates and target pre-miRNAs is essential for rational optimization. Several complementary approaches have been employed to elucidate these binding modes:
Structural Biology Approaches: While crystallographic data specifically for 2-DOS-pre-miRNA complexes is not yet available, molecular modeling based on known aminoglycoside-RNA structures provides valuable insights. These models suggest that the 2-DOS scaffold interacts with the RNA backbone through electrostatic and hydrogen bonding interactions, while the conjugated nucleobases engage in specific base-pairing or stacking interactions with the pre-miRNA loop or stem regions [1] [5].
Biophysical Characterization: Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) have confirmed that binding is typically enthalpy-driven, consistent with specific hydrogen bonding and van der Waals interactions rather than simple electrostatic association [1].
The mechanism by which 2-DOS conjugates interfere with miRNA biogenesis involves multiple potential pathways, as illustrated below:
Figure 2: Proposed mechanism of action for 2-DOS conjugates in inhibiting oncogenic miRNA production [1] [2] [7]
A critical consideration for therapeutic development is the selectivity of 2-DOS conjugates for target pre-miRNAs versus other cellular RNAs. Several lines of evidence support the potential for achieving useful selectivity profiles:
Low RNA Binding Affinity:
Poor Cellular Activity Despite Good In Vitro Binding:
Limited Aqueous Solubility:
The development of this compound-nucleobase conjugates for miRNA targeting represents an emerging frontier in chemical biology and therapeutic development. Several promising directions warrant further investigation:
The clinical translation of miRNA-targeted therapies is advancing, with several miRNA-based therapeutics already in clinical trials [4]. While no 2-DOS-based conjugates have yet entered clinical development, their unique combination of potent RNA binding, potential for high specificity, and modular synthetic accessibility positions them as strong candidates for future therapeutic development.
Oncogenic microRNAs (miRNAs) represent a promising class of therapeutic targets for cancer treatment due to their fundamental role in regulating gene expression and cellular processes. These small non-coding RNAs, typically 19-25 nucleotides in length, function as post-transcriptional regulators that can modulate the expression of numerous target genes. When overexpressed, oncogenic miRNAs drive tumor development and progression by silencing tumor suppressor genes and disrupting normal cellular homeostasis. The therapeutic inhibition of these dysregulated miRNAs has emerged as a innovative strategy for cancer intervention, with particular focus on targeting their biogenesis pathway. [1]
The 2-deoxystreptamine (2-DOS) scaffold presents a unique chemical platform for developing RNA-targeted therapeutics. As the central structural component of aminoglycoside antibiotics, 2-DOS embodies critical RNA-binding pharmacophores that facilitate molecular recognition of structured RNA elements. This aminocyclitol ring system serves as a versatile scaffold that can be strategically functionalized to enhance affinity and selectivity for specific RNA targets. Recent research has leveraged these inherent RNA-binding capabilities to target the precursor stem-loop structures of oncogenic miRNAs, particularly pre-miR-372 and pre-miR-373, which have been implicated in various cancer pathologies. The strategic design of 2-DOS conjugates represents a rational approach to target RNA structures that were previously considered "undruggable" with conventional small molecules. [2] [3] [4]
Table 1: Key Oncogenic miRNA Targets and Their Cancer Associations
| miRNA Target | Cancer Associations | Biological Function | Therapeutic Significance |
|---|---|---|---|
| miR-372 | Various cancers | Promotes cellular proliferation & oncogenesis | Overexpression linked to cancer development |
| miR-373 | Various cancers | Regulates tumor suppressor genes | Implicated in cancer initiation and progression |
| miRNA-21 | Breast cancer | Downregulates PTEN, confers drug resistance | Targets DOX and trastuzumab resistance |
The molecular design of 2-DOS-containing miRNA inhibitors represents a structure-guided approach that leverages the inherent RNA-binding capability of the 2-DOS scaffold while introducing novel elements to enhance specificity and potency. The core design principle involves conjugating the 2-DOS aminocyclitol ring with various nucleobase mimetics through strategic linker chemistry. This dual-domain architecture creates multifunctional ligands where the 2-DOS moiety provides fundamental RNA interaction capability through electrostatic and hydrogen bonding interactions, while the nucleobase components contribute additional binding affinity and potential sequence selectivity. The 2-DOS scaffold is particularly valuable as it serves as the central structural component in neomycin and other aminoglycosides, where it plays an essential role in mediating interactions with RNA structures. [2] [3]
The strategic selection of linking functionalities represents a critical aspect of the molecular design that directly influences synthetic accessibility and ultimate bioactivity. Researchers have developed conjugates connected through carbamate, triazole, and ether linkages, creating a diverse library of compounds with varying structural and electronic properties. These linkers not only tether the functional domains but also modulate the molecular flexibility, spatial orientation, and electronic character of the final conjugates. The synthetic methodology has been optimized to achieve a straightforward and efficient approach, enabling the production of a substantial number of diversified compounds for comprehensive biological evaluation. This strategic diversity-oriented synthesis allows for systematic exploration of structure-activity relationships and identification of optimal configurations for miRNA targeting. [4]
The synthetic pathway to 2-DOS-nucleobase conjugates follows a modular approach that enables efficient exploration of chemical space. The synthesis begins with functionalization of the 2-DOS scaffold at strategic positions, followed by conjugation with natural and artificial nucleobases through the selected linkers. This methodology has yielded a library of 16 distinct compounds in the initial series, providing a substantial foundation for structure-activity relationship studies. The synthetic protocol emphasizes convergent strategies that allow for efficient production of target compounds while maintaining flexibility for further diversification. [4]
Figure 1: Chemical Synthesis Workflow for 2-DOS-Nucleobase Conjugates. The diagram illustrates the modular synthetic approach for creating a diverse library of 2-DOS-based RNA ligands through multiple conjugation strategies.
Protocol 1: Synthesis of 2-DOS-Nucleobase Conjugates
Protocol 2: Evaluation of pre-miR-372 Binding
Protocol 3: Inhibition of miRNA Biogenesis
Protocol 4: Cell-Based Antiproliferative Activity
Figure 2: Experimental Workflow for Biological Evaluation. The diagram outlines the multi-stage process for assessing the activity and selectivity of 2-DOS conjugates, from initial binding studies to comprehensive cellular evaluation.
The comprehensive evaluation of 2-DOS-nucleobase conjugates has yielded promising candidates with significant activity against oncogenic miRNA biogenesis. Multiple compounds from the conjugate library demonstrated equivalent potency to previously synthesized neomycin analogs in inhibiting pre-miR-372 function, establishing the validity of the 2-DOS scaffold as a viable platform for RNA-targeted therapeutic development. The most active conjugates effectively disrupted the Dicer-mediated processing of pre-miR-372, reducing production of mature oncogenic miRNA and subsequently impacting cancer cell proliferation in relevant models. Structure-activity relationship analysis revealed that specific nucleobase combinations and linker chemistries significantly influenced both binding affinity and functional efficacy, enabling rational optimization of lead compounds. [2] [3]
The binding mechanism studies confirmed that these conjugates interact directly with the target pre-miR-372 stem-loop structure, validating the original design hypothesis. The RNA-binding specificity varied among different conjugates, with some compounds demonstrating superior selectivity for the target miRNA precursor over non-target RNA structures. This selectivity profile is crucial for minimizing off-target effects in therapeutic applications. The structure-guided optimization of these conjugates has focused on enhancing this selectivity while maintaining potent inhibition of miRNA biogenesis. The most promising candidates have been advanced to more rigorous biological evaluation to assess their potential as anticancer agents targeting oncogenic miRNA pathways. [4]
Table 2: Key Findings from 2-DOS-Conjugate Evaluation
| Evaluation Parameter | Key Results | Significance |
|---|---|---|
| pre-miR-372 Binding | Specific conjugates show similar activity to neomycin analogs | Validates 2-DOS as RNA-binding scaffold |
| miRNA Processing Inhibition | Disruption of Dicer-mediated maturation of miR-372 | Confirms functional target engagement |
| Structural Requirements | Nucleobase type and linker chemistry critical for activity | Enables rational design optimization |
| Cellular Activity | Reduction of mature miRNA levels and antiproliferative effects | Demonstrates therapeutic potential |
The development of 2-DOS conjugates represents a strategic departure from traditional aminoglycoside antibiotics, with deliberate engineering to enhance RNA target selectivity while minimizing undesired effects. Research on aminoglycoside derivatives has demonstrated that specific modifications, particularly 4'-O-alkyl substitutions on the paromomycin scaffold, can significantly improve the therapeutic index by reducing affinity for eukaryotic ribosomes while maintaining antibacterial activity. These findings have important implications for the design of 2-DOS-based miRNA inhibitors, as they highlight the potential for structural modifications to enhance selectivity for the intended RNA target over off-target ribosomal RNAs. [5]
The strategic incorporation of nucleobase elements in the 2-DOS conjugates represents an innovative approach to achieve molecular recognition of specific RNA sequences and structures beyond what is possible with conventional aminoglycosides. This hybrid design leverages the established RNA-binding capability of the 2-DOS scaffold while introducing additional specificity determinants through the nucleobase components. This design logic addresses a fundamental challenge in RNA-targeted drug discovery: achieving sufficient specificity to discriminate between similar RNA structures. The successful application of this approach for oncogenic miRNA inhibition establishes a paradigm that could be extended to other therapeutic RNA targets. [2] [3]
Table 3: Selectivity Considerations for 2-DOS-Based Therapeutic Development
| Selectivity Aspect | Challenge | Design Strategy |
|---|---|---|
| Bacterial vs. Eukaryotic Ribosomes | Aminoglycosides target both | 4'-O-alkyl modifications reduce eukaryotic affinity |
| Mitochondrial vs. Cytosolic Ribosomes | Mitochondrial targeting causes ototoxicity | Specific substitutions minimize mitochondrial binding |
| Target miRNA vs. Other Structured RNAs | Achieving specificity among similar folds | Nucleobase conjugation enhances discriminatory recognition |
| Therapeutic Index | Balancing efficacy and toxicity | Structure-activity relationship-guided optimization |
The development of 2-DOS-nucleobase conjugates for oncogenic miRNA inhibition holds significant promise for advancing cancer therapeutics, particularly for malignancies driven by miRNA dysregulation. The approach offers a novel mechanism for therapeutic intervention that operates at the epigenetic level, potentially complementing existing modalities that target proteins or DNA. The most immediate application lies in targeting cancers with documented overexpression of miR-372 and related oncogenic miRNAs, where conventional therapies have shown limited efficacy. The modular nature of the conjugate design also enables relatively straightforward optimization and adaptation to target other pathogenic miRNAs beyond the initial focus on miR-372/373. [1] [4]
Future development of this therapeutic strategy should focus on several key areas. First, comprehensive lead optimization is needed to enhance potency, selectivity, and drug-like properties of the most promising conjugates. Second, detailed mechanistic studies should elucidate the precise molecular interactions between the conjugates and their target RNA structures, informing rational design improvements. Third, thorough preclinical evaluation in relevant animal models is essential to establish proof-of-concept for in vivo efficacy and to assess potential toxicological concerns. Finally, exploration of formulation strategies will be critical for overcoming potential delivery challenges associated with these relatively polar, RNA-targeted compounds. The continued advancement of this innovative approach could yield first-in-class therapeutics that address significant unmet needs in oncology. [2] [3]
This compound (2-DOS) represents a fundamental aminocyclitol scaffold present in most clinically valuable aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin [1]. This diaminocyclohexanol ring constitutes the central core of these antibiotics, typically substituted at the 4 and 5 positions (neomycin class) or 4 and 6 positions (kanamycin/gentamicin classes) with various aminosugar constituents [1] [2]. The 2-DOS moiety plays a critical role in ribosomal binding through specific interactions with the 16S rRNA of the bacterial 30S ribosomal subunit, particularly within the decoding A-site [1] [3]. The strategic importance of 2-DOS in drug design stems from its optimal spatial arrangement of functional groups, which positions key pharmacophores in orientations favorable for RNA target engagement while maintaining a relatively simplified structural framework compared to full aminoglycosides [4] [5].
The truncation strategy emerges from the need to overcome limitations associated with conventional aminoglycoside antibiotics, particularly bacterial resistance mediated by aminoglycoside-modifying enzymes (AMEs) and dose-limiting toxicities such as ototoxicity and nephrotoxicity [4] [5]. Bacterial resistance enzymes have evolved to recognize and modify specific structural motifs present in natural aminoglycosides, primarily targeting hydroxyl and amino groups on the sugar rings attached to the 2-DOS core [2]. By systematically removing peripheral sugar units and retaining only the essential 2-DOS scaffold, researchers can circumvent many common resistance mechanisms while preserving the fundamental RNA-binding capability [4]. However, this truncation approach inevitably reduces binding affinity for ribosomal RNA targets due to the decreased number of potential interactions. To compensate for this affinity loss, the truncated 2-DOS scaffold is conjugated with alternative RNA-binding ligands such as heterocyclic aromatics, nucleobases, or other RNA-recognition elements, creating hybrid molecules that maintain antibacterial activity while potentially overcoming resistance [4] [6].
Table 1: Comparative Structural Features of Aminoglycoside Classes
| Aminoglycoside Class | Core Structure | Substitution Pattern | Representative Antibiotics |
|---|---|---|---|
| 4,5-disubstituted 2-DOS | This compound | Positions 4 and 5 | Neomycin, Paromomycin |
| 4,6-disubstituted 2-DOS | This compound | Positions 4 and 6 | Kanamycin, Gentamicin, Tobramycin |
| Non-2-DOS aminoglycosides | Streptidine/Streptamine | Variable | Streptomycin |
For alternative conjugation approaches via click chemistry, modified nucleobases containing alkyne chains can be prepared as follows [6]:
The critical step in preparing 2-DOS for conjugation involves selective oxidation of the primary alcohol to the corresponding aldehyde. Multiple oxidation methods were evaluated with Dess-Martin periodinane proving most effective [4] [5]:
Table 2: Comparison of Oxidation Methods for Primary Alcohol in Compound 3
| Entry | Oxidation Conditions | Temperature | Conversion | Comments |
|---|---|---|---|---|
| 1 | TES protection → Swern oxidation | -78°C → 0°C | Mixture | Inseparable mixture formed |
| 2 | TCCA/TEMPO | Room temperature | No reaction | - |
| 3 | IBX in DMF | Room temp → 80°C | <10% | Poor conversion |
| 4 | Dess-Martin periodinane in DMF | Room temperature | 60% | Optimal conditions |
The following diagram illustrates the complete experimental workflow for the truncation and conjugation strategy:
The biological evaluation of 2-DOS conjugates revealed several important structure-activity relationships that inform future design efforts [4] [3]:
Peripheral Sugar Impact: Removal of the 2,6-diaminoglucose rings from neomycin significantly reduces susceptibility to resistance enzymes but concomitantly decreases ribosomal binding affinity, necessitating conjugation with alternative RNA-binding pharmacophores.
Ligand Selection: Conjugation with aminopyridine and aminoquinoline derivatives effectively restores antibacterial activity, particularly against kanamycin-resistant E. coli strains, with the 4-methylquinoline derivative showing enhanced activity compared to pyridine analogs.
Selectivity Determinants: Structural modifications at the 4'-O-position of the glucopyranosyl ring (ring I) significantly influence selectivity for bacterial versus eukaryotic ribosomes, with 4',6'-O-acetal and 4'-O-ether modifications reducing affinity for human mitochondrial and cytosolic ribosomes while largely maintaining antibacterial activity [3].
Table 3: Biological Activity of Representative 2-DOS Conjugates
| Compound | Conjugated Ligand | MIC vs E. coli (μM) | MIC vs Kanamycin-Resistant E. coli (μM) | Cytotoxicity |
|---|---|---|---|---|
| Neomycin | - | 0.8 | >100 | High |
| 2-DOS alone | - | >100 | >100 | Low |
| 9a | 4-methylpyridine | 12.5 | 25 | Moderate |
| 9b | 5-methylpyridine | 6.25 | 12.5 | Moderate |
| 9c | 4-methylquinoline | 3.1 | 6.25 | Moderate |
| 4',6'-O-acetal 1 | - | 1.6 | 3.1 | Low |
Beyond antibacterial applications, 2-DOS conjugates have shown promise for targeting oncogenic RNA species, particularly in the inhibition of microRNA biogenesis [6]. The protocol for nucleobase conjugation via click chemistry offers an alternative to reductive amination:
These nucleobase conjugates have demonstrated specific inhibition of oncogenic miRNA production (e.g., miR-372), with selected compounds showing similar biological activity to neomycin analogs but with improved physicochemical properties for potential therapeutic development [6].
While chemical synthesis provides valuable access to 2-DOS derivatives, biosynthetic engineering offers complementary approaches for scaled production and novel analog generation [2]:
Biosynthetic Pathway: 2-DOS is naturally derived from D-glucose-6-phosphate via 2-deoxy-scyllo-inosose (2-DOI) synthase and subsequent amination steps [2].
Enzyme Characterization: Key biosynthetic enzymes include L-glutamine:2-DOI aminotransferase and 2-deoxy-scyllo-inosamine dehydrogenase, which have been characterized in producers such as Bacillus circulans (butirosin) and Streptomyces fradiae (neomycin) [2].
Metabolic Engineering: Heterologous expression of aminoglycoside biosynthetic gene clusters in amenable host organisms enables production of novel analogs through pathway engineering and combinatorial biosynthesis [2].
Low Yields in Morpholine Formation: The formation of open-chain diamine side products during morpholine ring formation significantly suppresses yields. This can be mitigated by carefully controlling stoichiometry (limiting propargylamine to 1.1 equivalents) and reaction pH (maintaining slightly acidic conditions) [4].
Incomplete Oxidation: The Dess-Martin oxidation of the primary alcohol typically plateaus at approximately 60% conversion. Further attempts to drive the reaction to completion result in decomposition. The crude aldehyde should be used directly in subsequent reductive amination without purification [4] [5].
Dialkylation During Reductive Amination: The reductive amination step can produce dialkylated byproducts. Using a slight excess of aldehyde component (1.2 equivalents) relative to the aminopyridine/aminoquinoline ligand can minimize this side reaction [4].
The initial oxidative cleavage and β-elimination steps demonstrate good scalability, with consistent 48% yield observed from gram to multigram scales [4].
The morpholine formation and subsequent conjugation steps show moderate scalability, though yields may decrease slightly with larger batch sizes due to increased formation of side products.
Purification by silica gel chromatography remains effective across scales, though recrystallization may be preferred for larger-scale purification of intermediate 2 [4].
The strategic truncation of neomycin to its this compound core followed by judicious conjugation with heterocyclic RNA-binding ligands represents a powerful approach for developing novel antibacterial agents that circumvent common resistance mechanisms. The synthetic protocols detailed herein enable efficient preparation of 2-DOS conjugates that maintain significant antibacterial activity against resistant pathogens, particularly kanamycin-resistant E. coli. The methodologies for biological evaluation provide frameworks for assessing both antimicrobial efficacy and selectivity for bacterial versus eukaryotic ribosomes. These application notes establish a foundation for continued development of 2-DOS-based therapeutics with improved resistance profiles and potential applications in both antibacterial and RNA-targeted drug discovery.
The This compound (2-DOS) aminoglycosides represent a critically important class of antibiotics that target ribosomal RNA, particularly the decoding region of 16S rRNA in bacterial protein synthesis. These compounds contain a central This compound aminocyclitol ring that serves as the structural core to which various amino sugar substituents are attached at either the 4,5-positions (neomycin class) or 4,6-positions (kanamycin and gentamicin classes) [1] [2]. This structural architecture enables specific, high-affinity binding to the RNA A-site, making 2-DOS derivatives invaluable tools for studying RNA-small molecule interactions and developing novel therapeutic agents. The protonation state of amino groups on these molecules, particularly at physiological pH ranges, plays a crucial role in their binding energetics and biological activity [3].
The significance of 2-DOS derivatives extends beyond their antibiotic properties to serve as molecular probes for RNA structure and function. Their well-characterized binding to specific RNA motifs provides researchers with excellent model systems for investigating fundamental principles of molecular recognition, with applications spanning antibiotic development, RNA structural biology, and therapeutic intervention in various human diseases. These application notes provide comprehensive protocols and methodological guidance for employing 2-DOS derivatives in RNA binding studies, with particular emphasis on experimental design, data interpretation, and practical considerations for researchers in chemical biology and drug development.
The This compound (2-DOS) nucleus consists of a six-membered aminocyclitol ring that forms the central scaffold of these compounds. The specific substitution pattern on this ring determines the classification and RNA binding properties of the resulting aminoglycosides:
4,5-disubstituted derivatives (e.g., neomycin B, paromomycin I, lividomycin A) contain sugar substituents at both the 4- and 5-positions of the 2-DOS ring [1]. These compounds typically interact with a broader region of the RNA A-site, including both the upper stem and internal loop regions.
4,6-disubstituted derivatives (e.g., kanamycin, gentamicin, tobramycin) feature substitutions at the 4- and 6-positions [1] [2]. These compounds often exhibit more focused interactions with specific nucleotides in the RNA decoding region, particularly through rings I and II of their structures.
The amino groups at positions 1 and 3 of the 2-DOS ring are essential for RNA binding across all subclasses, forming specific hydrogen bonds and electrostatic interactions with conserved nucleotides in the RNA target [1] [2]. Additional amino groups on the sugar substituents further modulate binding affinity and specificity, with their protonation states significantly influencing the thermodynamics of complex formation [3].
2-DOS aminoglycosides primarily target the decoding region of 16S ribosomal RNA, specifically an asymmetric internal loop within the A-site that is critical for codon-anticodon recognition during protein synthesis [1]. High-resolution structural studies reveal that these compounds bind in the major groove of RNA helices, inducing specific conformational changes that underlie their biological activity.
Key RNA recognition principles include:
Interaction with conserved base pairs: The 2-DOS moiety directly contacts two consecutive nucleotide base pairs (C1407-G1494 and U1406-U1495 in E. coli numbering) that are conserved across prokaryotic ribosomes [1].
Induced fit mechanism: Binding of 2-DOS derivatives promotes displacement of adenine residues A1492 and A1493 from their intrahelical positions to extrahelical states, mimicking the conformational change that occurs during cognate tRNA recognition [4].
Electrostatic complementarity: The positively charged amino groups on 2-DOS derivatives interact with negatively charged phosphate groups and nucleobases in the RNA backbone, with these interactions being strongly dependent on protonation states [3] [4].
Table 1: Key RNA Nucleotides in 2-DOS Aminoglycoside Recognition
| Nucleotide Position | Conservation | Interaction Type | Functional Significance |
|---|---|---|---|
| A1408 | Prokaryotes: Adenine Eukaryotes: Guanine | Electrostatic and van der Waals | Species selectivity determinant |
| G1494 | Universal | Hydrogen bonding | Forms base pair with C1407 |
| A1492 | Universal | Induced extrahelical displacement | Monitoring codon-anticodon pairing |
| A1493 | Universal | Induced extrahelical displacement | Monitoring codon-anticodon pairing |
| U1406 | Universal | Base pairing with U1495 | Structural stability of binding site |
ITC provides direct measurement of the thermodynamic parameters for RNA-ligand interactions, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This technique is particularly valuable for studying 2-DOS derivatives because it can detect protonation-linked binding events through buffer-dependent measurements [3] [4].
Sample Preparation:
Instrument Setup:
Titration Program:
Control Experiments:
Data Analysis:
NMR spectroscopy enables direct determination of amino group pKa values in 2-DOS derivatives through monitoring of chemical shift changes as a function of pH. This information is crucial for understanding the protonation states that drive RNA binding [3].
Sample Preparation:
Spectral Acquisition:
Data Processing:
pKa Determination:
Amino Group Identification:
Table 2: Experimentally Determined pK_a Values for 2-DOS Aminoglycosides
| Aminoglycoside | Amino Group | pKa Value | Protonation Linked to RNA Binding |
|---|---|---|---|
| Neomycin B | 3-amino | 6.92 | Yes |
| Neomycin B | 1-amino | 8.45 | Yes |
| Neomycin B | 2'-amino | 8.91 | Yes |
| Neomycin B | 6'-amino | 9.51 | Yes |
| Paromomycin I | 3-amino | 7.07 | Yes |
| Paromomycin I | 1-amino | 8.10 | Yes |
| Paromomycin I | 2'-amino | 8.32 | Yes |
| Lividomycin A | 3-amino | 7.24 | Yes |
Fluorescence anisotropy measures the rotational mobility of fluorophore-labeled RNA upon ligand binding, providing information about complex formation and dynamics. This technique is particularly useful for monitoring the restriction of nucleotide mobility at positions 1492 and 1493 of the rRNA A-site, which correlates with antitranslational activity [4].
Sample Preparation:
Instrument Calibration:
Data Acquisition:
Data Analysis:
Interpretation:
The comprehensive analysis of RNA interactions with 2-DOS derivatives requires integration of data from multiple techniques to build a complete thermodynamic profile. Key parameters include:
Table 3: Experimentally Determined Binding Parameters for 2-DOS-RNA Interactions
| Aminoglycoside | Kd (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Proton Uptake |
|---|---|---|---|---|---|
| Neomycin B | 15.8 | -10.5 | -12.8 | +2.3 | 3.80 (pH 9.0) |
| Paromomycin I | 22.4 | -10.2 | -11.5 | +1.3 | 3.25 (pH 9.0) |
| Lividomycin A | 18.9 | -10.3 | -13.2 | +2.9 | 3.25 (pH 8.8) |
| CR-Neo | 125.0 | -9.3 | -8.9 | -0.4 | Not determined |
Correlation of binding parameters with structural features enables rational design of improved 2-DOS derivatives:
The following Graphviz diagram illustrates the key molecular interactions between 2-DOS aminoglycosides and the 16S rRNA A-site:
The following Graphviz diagram outlines the integrated experimental approach for characterizing 2-DOS-RNA interactions:
The ongoing challenge of antibiotic resistance necessitates development of novel 2-DOS derivatives that maintain activity against resistant pathogens. Key strategies include:
A significant limitation in therapeutic application of 2-DOS aminoglycosides is their potential for ototoxicity and nephrotoxicity. Research approaches to address these concerns include:
The study of this compound derivatives for RNA binding represents a mature yet continually evolving field that integrates principles of medicinal chemistry, biophysics, and structural biology. The experimental approaches outlined in these application notes provide researchers with comprehensive tools for characterizing the molecular interactions between 2-DOS aminoglycosides and their RNA targets.
Future directions in this field will likely focus on several key areas:
The integration of robust biophysical characterization with structural insights and biological validation will continue to drive innovation in this important class of RNA-binding compounds.
This compound (2-DOS) serves as the central core scaffold for numerous clinically important aminoglycoside antibiotics, including neomycin, kanamycin, gentamicin, and tobramycin. These antibiotics exert their therapeutic effects by binding to the 16S rRNA subunit of the bacterial 30S ribosome, thereby inhibiting protein synthesis and causing translational errors. Since the discovery of streptomycin in 1944, aminoglycosides have been widely used to treat Gram-negative bacterial infections, though their utility has been limited by the emergence of resistance mechanisms, particularly aminoglycoside-modifying enzymes (AMEs). The biosynthetic gene clusters for these antibiotics encode enzymes responsible for constructing the 2-DOS core and decorating it with various aminosugar substituents, creating the structural diversity observed among different aminoglycoside classes [1] [2].
Structurally, 2-DOS-containing aminoglycosides are categorized based on their substitution patterns, with 4,5-disubstituted (e.g., neomycin and paromomycin) and 4,6-disubstituted (e.g., gentamicin, kanamycin, and tobramycin) variants representing the most clinically significant groups. Understanding the genetic basis and enzymatic machinery underlying aminoglycoside biosynthesis provides opportunities for engineered biosynthesis of novel derivatives, combinatorial biosynthesis approaches, and metabolic engineering strategies for enhanced production of existing antibiotics and semi-synthetic variants [2] [3].
The formation of the 2-DOS moiety represents the first committed step in the biosynthesis of all 2-DOS-containing aminoglycosides. This pathway begins with D-glucose-6-phosphate and proceeds through three key enzymatic transformations:
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Gene | Function | Organism | Reference |
|---|---|---|---|---|
| 2-Deoxy-scyllo-inosose synthase | neoC (neomycin), btrC (butirosin) | Catalyzes the carbocycle formation from D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (2-DOI) | Streptomyces fradiae, Bacillus circulans | [4] [1] |
| L-Glutamine:2-deoxy-scyllo-inosose aminotransferase | neoB (neomycin), btrS (butirosin) | Transfers amino group from L-glutamine to 2-DOI to form 2-deoxy-scyllo-inosamine (DOIA) | Streptomyces fradiae, Bacillus circulans | [5] [6] |
| 2-Deoxy-scyllo-inosamine dehydrogenase | neoA (neomycin) | Oxidizes DOIA to 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI) | Streptomyces fradiae | [4] |
| 2-Deoxy-scyllo-inosamine dehydrogenase (radical SAM) | btrN (butirosin) | Anaerobic oxidation of DOIA to amino-DOI using radical SAM chemistry | Bacillus circulans | [2] [6] |
| L-Glutamine:amino-DOI aminotransferase | neoB (neomycin) | Second transamination to form this compound | Streptomyces fradiae | [4] |
The biosynthetic pathway begins with the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (2-DOI) via the enzyme 2-deoxy-scyllo-inosose synthase (e.g., NeoC in neomycin producers). This remarkable carbocyclization reaction represents the first committed step in 2-DOS formation. The resulting 2-DOI then undergoes transamination using L-glutamine as the amino donor, catalyzed by a dual-function aminotransferase (e.g., NeoB), to produce 2-deoxy-scyllo-inosamine (DOIA). Interestingly, different organisms employ distinct strategies for the subsequent oxidation step: in Streptomyces fradiae (neomycin producer), an NAD+-dependent dehydrogenase (NeoA) converts DOIA to 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI), while in Bacillus circulans (butirosin producer), an unusual radical S-adenosylmethionine (SAM) dehydrogenase (BtrN) performs this oxidation under anaerobic conditions. The final step involves a second transamination catalyzed by the dual-function aminotransferase (NeoB) to produce the mature 2-DOS moiety [2] [6] [4].
Figure 1: Biosynthetic pathway of this compound (2-DOS) core formation. The diagram illustrates the enzymatic steps from D-glucose-6-phosphate to 2-DOS, highlighting key enzymes and intermediates.
Following 2-DOS formation, the core scaffold undergoes sequential glycosylation with various aminosugars to form the complete antibiotic structures. The biosynthetic pathways diverge at this stage to produce the characteristic architectures of different aminoglycosides:
Neomycin/Butirosin Pathway: These 4,5-disubstituted aminoglycosides are constructed through the formation of paromamine (2-DOS + D-glucosamine) via the glycosyltransferase BtrM (in butirosin), followed by additional glycosylation and modification steps. Butirosin contains the unique (S)-4-amino-2-hydroxybutyric acid (AHBA) side chain attached at the C-1 position of 2-DOS, which is synthesized and transferred by a dedicated set of enzymes including BtrO, BtrG, BtrH, and BtrI [1] [6].
Kanamycin Pathway: As a 4,6-disubstituted aminoglycoside, kanamycin biosynthesis proceeds through the intermediate paromamine, which is then further modified. The kanamycin gene cluster contains genes encoding glycosyltransferases (KanC, KanD, KanE) that attach the sugar moieties at the 4 and 6 positions of 2-DOS, as well as dehydrogenases (KanQ, KanJ) and deaminases (KanA, KanB) that introduce specific modifications to the sugar units [1] [2].
Gentamicin Pathway: The biosynthesis of gentamicin, a complex of 4,6-disubstituted structures, involves additional intricate steps including methylation reactions (catalyzed by GenN) and deoxygenation steps that create unique structural features not found in other aminoglycosides. The complete biosynthetic pathway for gentamicin has been more challenging to elucidate, though heterologous expression studies have identified the minimal gene set (gtmB-gtmA-gacH) responsible for 2-DOS biosynthesis in this system [2] [7].
Table 2: Comparative Genomic Organization of Aminoglycoside Biosynthetic Gene Clusters
| Antibiotic | Producer Organism | Cluster Size | Key Biosynthetic Genes | Regulatory Genes | Resistance Genes |
|---|---|---|---|---|---|
| Butirosin | Bacillus circulans | ~24 kb | btrC (DOI synthase), btrS (aminotransferase), btrN (dehydrogenase), btrM (glycosyltransferase) | btrR1, btrR2 | btrP-V [6] |
| Neomycin | Streptomyces fradiae | >25 kb | neoC (DOI synthase), neoB (aminotransferase), neoA (dehydrogenase) | - | aph (phosphotransferase) [5] |
| Kanamycin | Streptomyces kanamyceticus | ~25 kb | kanC, kanD, kanE (glycosyl-transferases), kanA, kanB (deaminases) | - | - [1] [2] |
| Tobramycin | Streptomyces tenebrarius | 13.8 kb | tbmA-E (DOS biosynthesis, glycosylation) | - | - [8] [9] |
| Gentamicin | Micromonospora echinospora | ~30 kb | gtmB-gtmA-gacH (2-DOS biosynthesis), genN (methyltransferase) | - | - [2] [7] |
The genomic organization of aminoglycoside biosynthetic gene clusters reveals both conserved and unique features across different producers. The butirosin cluster in Bacillus circulans spans approximately 24 kilobases and contains between btrR1 and btrP-V that are essential for antibiotic production. This cluster includes genes for 2-DOS formation (btrC, btrS, btrN), glycosylation (btrM), and unique modifications such as the AHBA side chain attachment (btrO, btrG, btrH, btrI) [6]. Similarly, the neomycin biosynthetic cluster in Streptomyces fradiae contains 21 putative open reading frames with significant sequence similarity to genes from other aminoglycoside clusters. Three genes appear unique to the neomycin and butirosin clusters, potentially involved in the transfer of a ribose moiety to the DOS ring during biosynthesis [5].
Comparative analysis reveals that 2-DOS biosynthetic genes are highly conserved across different aminoglycoside producers, while the glycosyltransferases and modification enzymes responsible for decorating the core structure show greater diversity, reflecting the structural variations among different antibiotics. This conservation has practical applications, as PCR primers based on core sequences of 2-DOI synthase and L-glutamine:scyllo-inosose aminotransferase (GIA) can be used to clone biosynthetic genes from various aminoglycoside producers, with sequence identities of 40-45% for DOI synthases and 65-75% for GIAs observed across different species [8] [9].
Protocol 1: PCR-Based Screening for Aminoglycoside Biosynthetic Genes
Primer Design: Design degenerate PCR primers based on conserved sequences of 2-DOI synthase and L-glutamine:scyllo-inosose aminotransferase (GIA) genes. Use multiple sequence alignment of known aminoglycoside gene clusters to identify regions of high conservation [8] [9].
Template Preparation: Isolate genomic DNA from potential aminoglycoside-producing actinomycetes using standard protocols. Confirm DNA quality and quantity by spectrophotometry and gel electrophoresis [8].
PCR Amplification: Perform PCR reactions using degenerate primers under the following conditions: initial denaturation at 95°C for 5 min; 35 cycles of 95°C for 30 sec, 55-60°C (optimize based on primer Tm) for 30 sec, 72°C for 1 min/kb; final extension at 72°C for 10 min [8] [9].
Product Analysis: Clone and sequence PCR products of expected size. Compare deduced amino acid sequences to known 2-DOS biosynthetic genes to confirm identity. Expect 40-45% identity for DOI synthases and 65-75% identity for GIAs across different aminoglycoside producers [8].
Protocol 2: Construction of Genomic Library and Cluster Isolation
Library Construction: Partially digest genomic DNA from target aminoglycoside producer with Sau3AI or similar restriction enzyme. Size-fractionate fragments (25-35 kb) by sucrose density gradient centrifugation. Ligate into appropriate cosmid or BAC vector and package using commercial phage packaging extracts [8] [9].
Library Screening: Screen genomic library using PCR-amplified DOI synthase gene as hybridization probe under high-stringency conditions. Alternatively, use colony hybridization or PCR-based screening of pooled library clones [8].
Cluster Validation: Sequence positive clones to identify complete gene cluster. Verify gene functions by targeted gene disruption and analysis of resulting mutants for abolished or altered antibiotic production [6] [5].
Protocol 3: Heterologous Expression of Aminoglycoside Gene Clusters
Host Selection: Select appropriate heterologous host such as Streptomyces lividans TK24 or Bacillus subtilis for expression. Consider codon usage, post-translational modification capabilities, and absence of competing pathways [2] [7].
Vector Construction: Clone entire biosynthetic gene cluster into suitable expression vector. For large clusters, use cosmic or BAC vectors capable of maintaining large DNA inserts. Ensure inclusion of necessary regulatory elements [7].
Transformation and Screening: Introduce construct into selected host via protoplast transformation or electroporation. Screen transformants for antibiotic production using appropriate bioassay methods (e.g., agar diffusion assays with sensitive indicator strains) [7].
Product Analysis: Extract metabolites from culture broth and analyze by LC-MS and NMR to confirm production of expected aminoglycosides and identify any novel derivatives produced [7].
Figure 2: Experimental workflow for identification and characterization of aminoglycoside biosynthetic gene clusters, from initial screening to heterologous expression.
Protocol 4: Heterologous Expression and Purification of Biosynthetic Enzymes
Gene Cloning: Amplify target biosynthetic genes from genomic DNA using gene-specific primers with appropriate restriction sites. Clone into protein expression vectors (e.g., pET series for E. coli) [4].
Protein Expression: Transform expression constructs into suitable expression host (e.g., E. coli BL21(DE3)). Grow cultures to mid-log phase and induce with 0.1-1.0 mM IPTG at optimal temperature (typically 16-25°C for improved solubility) [4].
Protein Purification: Purify recombinant proteins using affinity chromatography (Ni-NTA for His-tagged proteins) followed by size exclusion chromatography if needed. Confirm purity by SDS-PAGE and determine concentration by Bradford or UV spectrophotometry [4].
Protocol 5: In Vitro Enzyme Activity Assays
2-DOI Synthase Assay: Set up reaction mixture containing 50 mM HEPES buffer (pH 7.5), 5 mM D-glucose-6-phosphate, 10 mM NAD+, and purified enzyme. Incubate at 30°C for 1-2 hours and analyze products by HPLC or TLC [4].
Aminotransferase Assay: Prepare reaction mixture with 50 mM Tris-HCl buffer (pH 8.0), 1 mM 2-deoxy-scyllo-inosose, 10 mM L-glutamine, 0.1 mM PLP, and purified enzyme. Incubate at 30°C and monitor product formation by HPLC or derivatization with fluorescamine [5].
Dehydrogenase Assay: For NeoA-like dehydrogenases, use reaction containing 50 mM potassium phosphate (pH 7.5), 1 mM DOIA, 2 mM NAD+, and enzyme. Monitor NADH formation at 340 nm. For BtrN-like radical SAM enzymes, include 1 mM S-adenosylmethionine and 5 mM sodium dithionite for anaerobic conditions [6] [4].
The detailed understanding of aminoglycoside biosynthetic pathways enables various engineering strategies to produce novel derivatives and enhance production yields:
Pathway Manipulation: Targeted gene disruptions can be employed to generate biosynthetic intermediates that serve as substrates for glycosyltransferases from different pathways, creating hybrid compounds. For example, disruption of specific glycosyltransferases in the neomycin pathway can lead to accumulation of paromamine or other intermediates that can be modified by enzymes from other systems [2].
Precursor-Directed Biosynthesis: Supplementing cultures with analogues of biosynthetic precursors can result in the incorporation of non-natural moieties into the final antibiotic structure. This approach has been used to generate novel aminoglycoside variants with modified sugar components or altered 2-DOS substitution patterns [2].
Combinatorial Biosynthesis: By mixing and matching biosynthetic genes from different aminoglycoside pathways in a heterologous host, entirely new antibiotic structures can be generated. For instance, expression of the gentamicin minimal gene set (gtmB-gtmA-gacH) in a heterologous host resulted in the production of gentamicin A2, demonstrating the feasibility of this approach [7].
Metabolic engineering offers an alternative to chemical synthesis for producing semi-synthetic aminoglycosides that are currently manufactured through chemical modification of natural products:
Biological Production of Amikacin Analogs: The biosynthetic pathway for kanamycin can be engineered to incorporate 4-amino-2-hydroxybutyric acid side chains, potentially enabling direct fermentation of amikacin analogs rather than requiring chemical acylation of kanamycin A [2].
Engineered Biosynthesis of Arbekacin: Similarly, the butirosin pathway could be manipulated to produce arbekacin, a semi-synthetic aminoglycoside effective against methicillin-resistant Staphylococcus aureus (MRSA), through expression of the appropriate AHBA biosynthesis and transfer genes in a kanamycin-producing strain [2].
Novel Glycosylation Patterns: By expressing glycosyltransferases with altered substrate specificities or through domain swapping between different glycosyltransferases, aminoglycosides with novel sugar attachments can be generated. The Park et al. study demonstrated that GT-B fold glycosyltransferases can be engineered through domain swapping and high-throughput screening to alter their substrate specificity [1].
The comprehensive characterization of This compound-aminoglycoside biosynthetic gene clusters has provided unprecedented opportunities for engineered biosynthesis of these important antibiotics. The protocols outlined in this document provide researchers with practical methods for identifying, cloning, and manipulating these gene clusters to achieve both basic understanding and practical applications. As resistance to existing antibiotics continues to emerge, the ability to generate novel aminoglycoside structures through metabolic engineering and combinatorial biosynthesis approaches will become increasingly valuable in drug discovery and development efforts.
Future directions in this field will likely include more sophisticated heterologous expression systems, advanced enzyme engineering to create catalysts with altered specificities, and integration of synthetic biology approaches to optimize production yields. Additionally, the discovery of novel aminoglycoside biosynthetic pathways from uncultured or poorly studied microorganisms may provide new genetic tools and enzyme candidates for engineering efforts. As structural biology efforts provide more detailed insights into enzyme mechanisms, rational design of biosynthetic pathways will become increasingly feasible, accelerating the generation of novel aminoglycosides with improved activity against resistant pathogens and potentially reduced toxicity.
This compound (2-DOS) represents the central aminocyclitol core of numerous clinically important aminoglycoside antibiotics, including neomycin, kanamycin, gentamicin, and tobramycin [1]. This six-membered aminocyclitol ring serves as the structural foundation for these antibiotics, with variations in substitution patterns at the 4,5 or 4,6 positions defining the major classes of 2-DOS-containing aminoglycosides [2]. These compounds exert their antibacterial effects primarily by binding to the 16S ribosomal RNA of the bacterial 30S ribosomal subunit, specifically targeting the decoding A site where they induce misreading of the genetic code and inhibit protein synthesis [3] [1]. The amino groups at positions 1 and 3 within the 2-DOS ring are particularly essential for binding to the bacterial ribosome through electrostatic interactions with RNA phosphate groups and specific hydrogen bonding patterns [4].
The clinical utility of 2-DOS-containing aminoglycosides has been increasingly compromised by resistance mechanisms, predominantly through the action of aminoglycoside-modifying enzymes (AMEs) that include acetyltransferases (AACs), nucleotidyltransferases (ANTs), and phosphotransferases (APHs) [2] [5]. Additionally, ribosomal methylation mutations at position G1405 of 16S rRNA have emerged as a significant resistance mechanism that diminishes the activity of most 4,6-disubstituted 2-DOS aminoglycosides currently in clinical use [6]. These challenges have prompted renewed interest in modification strategies aimed at overcoming resistance while potentially reducing the characteristic ototoxicity and nephrotoxicity associated with this antibiotic class [7] [1]. Both chemical and biosynthetic approaches have been employed to generate novel 2-DOS derivatives with improved therapeutic profiles, leveraging either semisynthetic modification of natural products or engineered biosynthesis in native and heterologous microbial hosts [2] [5].
Table 1: Major Classes of this compound-Containing Aminoglycosides
| Aminoglycoside Class | Representative Members | Substitution Pattern | Clinical Applications | Key Resistance Issues |
|---|---|---|---|---|
| 4,5-Disubstituted | Neomycin, Paromomycin, Ribostamycin | C4, C5 positions | Topical use, intestinal parasites | AAC(2'), APH(2") |
| 4,6-Disubstituted | Kanamycin, Gentamicin, Tobramycin | C4, C6 positions | Systemic Gram-negative infections | AAC(6'), ANT(4'), RMT at G1405 |
| Monosubstituted | Apramycin | C4 position | Complicated UTIs (investigational) | Limited cross-resistance |
Modification at the 2'-position of the glucopyranosyl ring (ring I) in 4,5-disubstituted 2-DOS aminoglycosides represents a strategic approach to circumvent inactivation by aminoglycoside acetyltransferases acting at this position, particularly AAC(2') enzymes [6]. The experimental approach involves regioselective protection of the numerous amino and hydroxyl groups present in the parent aminoglycoside, followed by specific modification at the 2'-amine and final deprotection to yield the target analogs. The protocol outlined below has been successfully applied to paromomycin, neomycin, and ribostamycin derivatives [6]:
Step 1: Regioselective Protection
Step 2: Reductive Amination at 2'-Position
Step 3: Global Deprotection
This synthetic approach has demonstrated that installation of small (formamide) or basic (glycinamide) amido groups on the 2'-amino group is particularly well-tolerated and can overcome the action of resistance determinants acting at that position while simultaneously increasing selectivity for prokaryotic over eukaryotic ribosomes [6].
Structural modifications at the 4'-position of ring I have yielded promising compounds with reduced affinity for eukaryotic ribosomes while largely retaining antibacterial activity, thereby addressing the ototoxicity concerns associated with aminoglycosides [7]. The following protocol details the synthesis of 4',6'-O-acetal and 4'-O-ether derivatives of paromomycin:
Step 1: 4',6'-O-Benzylidene Acetal Formation
Step 2: Structural Diversification
Step 3: Biological Evaluation
The resulting SAR studies from these modifications have revealed that compounds with 4'-O-substitutions interact with the ribosomal A site in a manner that is highly dependent on both rRNA residues 1408 and 1491, exhibiting significantly reduced activity against ribosomes with eukaryotic-like mutations [7].
Figure 1: Synthetic workflow for 2'-position modification of 2-DOS aminoglycosides
Biosynthetic engineering represents a powerful alternative to chemical synthesis for generating novel 2-DOS-containing aminoglycosides, leveraging the native enzymatic machinery of antibiotic-producing strains alongside modern genetic tools [2] [5]. The biosynthetic pathway for 2-DOS initiation is conserved across producing organisms and begins with D-glucose-6-phosphate, proceeding through three key enzymatic steps: (1) the 2-deoxy-scyllo-inosose (DOI) synthase catalyzes the initial cyclization, (2) the L-glutamine:2-DOI aminotransferase introduces the first amino group, and (3) the 2-deoxy-scyllo-inosamine dehydrogenase completes formation of the 2-DOS core [2] [5]. The following protocol outlines the general approach for accessing and engineering these biosynthetic pathways:
Step 1: Gene Cluster Identification
Step 2: Pathway Manipulation
Step 3: Metabolic Engineering and Fermentation
This approach has been successfully applied to produce novel aminoglycosides, including the generation of amikacin and 1-N-AHBA-kanamycin X through integration of S-4-amino-2-hydroxybutyric acid (AHBA) biosynthesis genes into the kanamycin pathway [5].
Many aminoglycoside producers naturally employ parallel biosynthetic pathways to generate multiple AG congeners simultaneously, a phenomenon that has been observed in kanamycin, gentamicin, and apramycin biosynthesis [5]. These parallel pathways often result from the substrate promiscuity of key biosynthetic enzymes, particularly glycosyltransferases, that can process different substrates, thereby branching the biosynthetic flow. The following strategies leverage this natural phenomenon:
Step 1: Identify Key Promiscuous Enzymes
Step 2: Engineer Pathway Branching
Step 3: Combine Pathways from Different Producers
This approach capitalizes on nature's ingenuity in generating chemical diversity and allows for the production of complex analog libraries that would be challenging to access through chemical synthesis alone [5].
Table 2: Key Enzymes in 2-DOS Aminoglycoside Biosynthesis and Engineering Applications
| Enzyme Class | Representative Examples | Catalytic Function | Engineering Potential | Resulting Structural Diversity |
|---|---|---|---|---|
| Glycosyltransferases | KanF (KanM1), KanE (KanM2) | Transfer sugar moieties to 2-DOS or pseudodisaccharides | High - broad substrate specificity | Variation in sugar identity and attachment points |
| Aminotransferases | KanB (KacL), GenS2 | Introduce amino groups at various positions | Medium - position specific | Altered amino group patterns affecting charge distribution |
| Methyltransferases | GenN, GenD1 | Install methyl groups using SAM | Medium to high | Added hydrophobicity, altered electronic properties |
| Dehydrogenases | KanQ (KanI), GenD2 | Reductive steps in sugar modification | Low to medium | Oxidation state variations in sugar moieties |
The bacterial ribosome serves as the primary target for 2-DOS-containing aminoglycosides, with these antibiotics binding specifically to the decoding A site of 16S rRNA within the 30S ribosomal subunit [4] [1]. Structural biology studies have revealed that rings I and II of aminoglycosides form the core interaction motif, with ring I intercalating into an internal loop formed by bases A1408, A1492, and A1493, while simultaneously forming a pseudo base-pair interaction with the Watson-Crick edge of A1408 [7] [4]. The phylogenetic variations in residues 1408 and 1491 between bacterial, mitochondrial, and cytosolic ribosomes form the basis for the inherent selectivity of these antibiotics, and understanding these differences is crucial for rational design:
The 6'-substituent on ring I plays a critical role in determining selectivity patterns. Aminoglycosides with a 6'-amino group (e.g., neomycin) show strong dependence on A1408 and are consequently highly selective for bacterial over cytosolic ribosomes, while those with a 6'-hydroxyl group (e.g., paromomycin) are more dependent on G1491 and thus show reduced activity against mitochondrial ribosomes with C1491 [7]. This understanding has guided the development of 4'-O-modified analogs that exhibit enhanced selectivity by interacting poorly with both mitochondrial and cytosolic ribosomes while largely retaining antibacterial activity [7].
Ototoxicity and nephrotoxicity represent the most significant dose-limiting adverse effects of 2-DOS aminoglycosides, restricting their prolonged clinical use [1]. Recent evidence strongly implicates mitochondrial ribosomal inhibition as a key mechanism underlying aminoglycoside-induced ototoxicity, particularly the destruction of inner ear sensory hair cells [7] [1]. Several strategic modifications have emerged to address these toxicity concerns:
4'-O-Substitutions - The introduction of ether or acetal functionalities at the 4'-position of ring I has yielded compounds with significantly reduced affinity for both cytosolic and mitochondrial ribosomes while largely preserving antibacterial activity [7]. These modifications appear to sterically hinder binding to eukaryotic ribosomes without compromising interactions with the bacterial target.
2'-N-Modifications - Alkylation or acylation of the 2'-amino group not only circumvents inactivation by AAC(2') resistance enzymes but also contributes to reduced ototoxicity potential by decreasing mitochondrial ribosome binding [6]. The installation of small (formamide) or basic (glycinamide) amido groups at this position has proven particularly effective.
Ring I Modifications - Structural alterations that disrupt the planarity or hydrogen-bonding capacity of ring I disproportionately affect binding to eukaryotic ribosomes, as the binding pocket in mitochondrial and cytosolic ribosomes is more constrained due to the nucleotide variations at positions 1408 and 1491 [7].
The effectiveness of these strategies can be evaluated using specialized assays that measure:
Table 3: Structure-Activity Relationship of Key 2-DOS Modifications
| Modification Position | Structural Change | Impact on Antibacterial Activity | Impact on Resistance | Effect on Selectivity/Toxicity |
|---|---|---|---|---|
| 2'-Position | Alkylation (e.g., N-methyl, N-ethyl) | Largely retained | Overcomes AAC(2') resistance | Increased selectivity for prokaryotic ribosomes |
| 2'-Position | Acylation (e.g., formamide, glycinamide) | Retained with small/basic groups | Overcomes AAC(2') resistance | Reduced mitochondrial interaction |
| 4'-Position | Ether substitution (e.g., benzyl ether) | Moderately reduced | Variable depending on specific modification | Greatly reduced eukaryotic ribosome affinity |
| 4',6'-Position | Acetal formation (e.g., benzylidene acetal) | Retained with optimal substituents | Creates steric hindrance to AMEs | Significantly reduced ototoxicity potential |
| 6'-Position | OH vs NH₂ substitution | Altered spectrum | Altered resistance profile | NH₂ increases eukaryotic selectivity |
Comprehensive characterization of modified 2-DOS aminoglycosides requires the application of specialized analytical techniques to confirm structural identity, assess purity, and evaluate biological activity. The following protocols represent essential methodologies for researchers working in this field:
Protocol 1: HPLC-MS Analysis of 2-DOS Aminoglycosides
Protocol 2: Ribosomal Binding Assays
Protocol 3: MIC Determination Against Reference and Engineered Strains
The continuing evolution of 2-DOS modification technologies points toward several promising future directions that combine chemical and biological approaches:
Hybrid Chemical-Biosynthetic Approaches - The integration of synthetic building blocks with biosynthetic intermediates offers a powerful strategy to access structural diversity that may be challenging to achieve through either method alone. For example, semisynthetic modification of biosynthetically generated unnatural aminoglycosides can yield compounds with optimized properties [5].
Targeted Library Design - The accumulation of structural biology data on aminoglycoside-ribosome interactions enables more rational library design focused on specific interactions with bacterial versus eukaryotic ribosomes. This approach minimizes random screening in favor of targeted exploration of chemical space [7].
Resistance Mechanism-Informed Design - The detailed understanding of AME structures and mechanisms allows for the strategic incorporation of steric hindrance or electronic effects that block enzyme action while maintaining ribosomal binding [6].
Dual-Targeting Strategies - The development of bifunctional aminoglycosides that target both bacterial RNA and resistance-causing enzymes represents an innovative approach to overcoming resistance [4].
The ongoing challenge in 2-DOS aminoglycoside research remains the balancing of multiple parameters—antibacterial potency, spectrum of activity, resistance overcoming, and toxicity reduction—requiring integrated application of the various modification techniques described in these application notes.
The strategic modification of this compound-containing aminoglycosides continues to yield valuable compounds with improved therapeutic profiles, leveraging both sophisticated chemical synthesis and advanced biosynthetic engineering. The protocols and application notes compiled here provide researchers with essential methodologies for designing, synthesizing, and evaluating novel 2-DOS derivatives with enhanced antibacterial activity, reduced susceptibility to resistance mechanisms, and improved safety profiles. As structural biology insights continue to illuminate the precise molecular interactions between aminoglycosides and their ribosomal targets, and as our understanding of resistance mechanisms becomes more sophisticated, the rational design of next-generation 2-DOS aminoglycosides will continue to evolve, potentially restoring these important antibiotics to broader clinical utility in an era of increasing multidrug resistance.
2-Deoxystreptamine (2-DOS) serves as the central aminocyclitol core in the majority of clinically important aminoglycoside antibiotics (AGAs), including neomycin, paromomycin, ribostamycin, kanamycin, and gentamicin [1] [2]. This six-membered ring structure is typically substituted at positions 4 and 5 (as in neomycin-class AGAs) or at positions 4 and 6 (as in kanamycin and gentamicin classes) with various amino sugar moieties [1]. The amino groups at positions 1 and 3 within the 2-DOS ring are essential for binding to the decoding site of bacterial 16S ribosomal RNA (rRNA), making this structural unit critical for the antibacterial activity of this drug class [1]. The rising threat of multidrug-resistant infectious diseases has renewed interest in structure-based design of 2-DOS aminoglycosides to overcome bacterial resistance mechanisms while reducing drug toxicity [3].
Table 1: Major Bacterial Resistance Mechanisms Against 2-DOS Aminoglycosides
| Resistance Mechanism | Molecular Basis | Impact on AGAs | Example Enzymes/Genes |
|---|---|---|---|
| Enzymatic Modification | Chemical modification of amino/hydroxyl groups | Drug inactivation | AAC, APH, ANT transferases [4] |
| Target Site Modification | Methylation of 16S rRNA | Reduced drug binding | Rmt methyltransferases (G1405 modification) [3] |
| Reduced Drug Uptake | Impaired active transport | Decreased intracellular concentration | Efflux pumps, membrane permeability changes [4] |
| Target Site Mutations | Mutations in ribosomal binding site | Altered drug-target interaction | Mutations at positions 1408 and 1491 [5] |
The aminoglycoside-modifying enzymes (AMEs) represent the most prevalent resistance mechanism and are categorized into three classes: acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs) [4]. These enzymes utilize cofactors (acetyl-CoA or ATP) to modify specific amino or hydroxyl groups on the 2-DOS nucleus or its sugar substituents, thereby preventing ribosomal binding [6]. A second major resistance mechanism involves ribosomal methyltransferases (RMTs) that modify nucleotide G1405 in the drug-binding pocket of bacterial 16S rRNA, particularly problematic when encoded on plasmids carrying metallocarbapenemase genes [3].
Recent research has demonstrated that strategic modification at the 2'-position of 4,5-disubstituted 2-DOS aminoglycosides can counter specific resistance mechanisms while improving therapeutic selectivity [3]. The installation of small (formamide) or basic (glycinamide) amido groups on the 2'-amino group maintains antibacterial activity while circumventing acetylation by AAC(2') resistance enzymes [3]. Additionally, alkylation of the 2'-amino group overcomes the action of resistance determinants acting at that position and results in increased selectivity for prokaryotic over eukaryotic ribosomes, constituting an attractive modification for next-generation aminoglycosides [3].
Table 2: Structural Modifications to Overcome AGA Resistance
| Modification Site | Structural Alteration | Resistance Overcome | Selectivity Impact |
|---|---|---|---|
| 2'-position | Alkylation, acylation | AAC(2') acetyltransferases | Increased prokaryotic specificity [3] |
| 4'-position | O-alkylation, acetal formation | Multiple AMEs | Reduced eukaryotic binding [7] [5] |
| 6'-position | OH to NH₂ substitution | RMT methylation (G1405) | Context-dependent [5] |
| N1 position | Acylation (e.g., amikacin) | Multiple AMEs | Maintained broad-spectrum activity [4] |
4'-O-ether and 4',6'-O-acetal modifications on glucopyranosyl ring I significantly enhance the selectivity profile of 2-DOS aminoglycosides by reducing affinity for eukaryotic ribosomes while largely preserving antibacterial activity [5]. These modifications disproportionately reduce drug binding to both cytosolic and mitochondrial ribosomes, thereby addressing the ototoxicity associated with aminoglycoside therapy [7] [5]. The increased selectivity stems from the compounds' poor interaction with mutated drug-binding pockets in eukaryotic ribosomes, particularly those with variations at residues corresponding to bacterial positions 1408 and 1491 [5].
Figure 1: Strategic Modification Approach for 2-DOS Aminoglycosides to Counter Antibiotic Resistance
Purpose: To evaluate the susceptibility of novel 2-DOS aminoglycoside derivatives to inactivation by aminoglycoside-modifying enzymes (AMEs).
Materials:
Methodology:
Interpretation: Derivatives maintaining ribosomal binding and antibacterial activity after AME exposure demonstrate resistance to enzymatic inactivation. Compounds with <2-fold increase in MIC after enzyme treatment are considered resistant to the specific AME tested [3] [6].
Purpose: To assess the selectivity of modified 2-DOS aminoglycosides for bacterial versus eukaryotic ribosomes.
Materials:
Methodology:
Interpretation: Compounds with high selectivity indices (>100-fold) for bacterial ribosomes demonstrate reduced potential for mechanism-based toxicity. 4'-O-substituted derivatives typically show significantly improved selectivity profiles compared to parent compounds [7] [5].
The combination of 2-DOS aminoglycosides with other antibiotic classes represents a promising strategy to overcome resistance and reduce adverse effects [4]. Synergistic combinations with β-lactam antibiotics enhance bacterial killing against multidrug-resistant pathogens while potentially allowing dose reduction of individual components [4]. For neonatal sepsis caused by multidrug-resistant bacteria, amikacin and tobramycin retain activity against many gentamicin-resistant strains and represent important options for combination regimens [8]. The GARDP initiative has identified these agents as core components of novel empiric regimens for drug-resistant neonatal infections in low- and middle-income settings [8].
Strategic modification of 2-DOS aminoglycosides represents a promising approach to address the growing threat of multidrug-resistant bacterial infections. The targeted modifications at the 2'- and 4'-positions have demonstrated particular utility in overcoming specific resistance mechanisms while reducing mechanism-based toxicity [3] [5]. Continued research should focus on expanding the repertoire of 2-DOS derivatives resistant to enzymatic inactivation while maintaining favorable selectivity profiles. Additionally, exploration of combination therapies incorporating next-generation 2-DOS aminoglycosides with other antibiotic classes may provide enhanced efficacy against the most challenging multidrug-resistant pathogens [4] [8]. The ongoing characterization of environmental resistance determinants will be crucial for anticipating future resistance mechanisms and designing preemptive countermeasures [6].
The search results describe two primary approaches for obtaining 2-DOS, which relate to the different challenges a synthetic campaign might face.
| Approach | Key Features / Challenges | Relevant Context |
|---|---|---|
| Chemical Synthesis [1] | Asymmetric synthesis; requires desymmetrization of intermediates and highly diastereoselective transformations. | Replacing the DOS core with a diastereomer is a strategy to explore new antibiotics less prone to bacterial resistance [1]. |
| Biosynthesis [2] [3] | Pathway in bacteria uses D-glucose-6-phosphate as a precursor; key enzymes are 2-deoxy-scyllo-inosose (2-DOI) synthase, a dual-functional aminotransferase, and 2-deoxy-scyllo-inosamine (2-DOIA) dehydrogenase. | This is the natural pathway. Understanding it is crucial for bioengineering approaches to produce novel aminoglycosides [3]. |
The diagram below illustrates the core biosynthetic pathway for 2-DOS as it occurs in nature, which involves several crucial enzymatic steps.
This section covers the fundamental mechanism of 2-DOS aminoglycosides and solutions to common issues in binding affinity experiments.
1. What is the primary mechanism by which 2-deoxystreptamine (2-DOS) aminoglycosides bind to ribosomal RNA? 2-DOS aminoglycosides primarily bind to the decoding region (A-site) of prokaryotic 16S ribosomal RNA (rRNA) [1] [2]. The conserved this compound core interacts directly with two consecutive nucleotide base pairs, C1407-G1494 and U1406-U1495 [1]. Binding induces conformational changes in the RNA that disrupt protein synthesis, leading to bacterial cell death [1].
2. Why does my compound show poor binding affinity despite having the 2-DOS core?
3. Which specific functional groups on the 2-DOS core are most critical for RNA binding? The primary amino groups on the 2-DOS core are essential for forming electrostatic and hydrogen-bonding interactions with the RNA backbone [1] [3]. Chemical modification of these groups (e.g., acylation) often drastically reduces binding affinity [3].
The table below summarizes quantitative binding data (dissociation constants, K_d) for various 2-DOS aminoglycosides with prokaryotic and mutant rRNA models, highlighting key structural determinants [2].
| Aminoglycoside (Class) | Prokaryotic 16S Model K_d (nM) | Eukaryotic 18S Model K_d (nM) | A1408G Mutant K_d (nM) | Key Binding Feature |
|---|---|---|---|---|
| Lividomycin (4,5-disubstituted) | 28 ± 2 | - | - | - |
| Paromomycin (4,5-disubstituted) | 110 | - | - | - |
| Tobramycin (4,6-disubstituted) | ≈1500 | - | - | - |
| Bekanamycin (4,6-disubstituted) | ≈1500 | - | - | - |
| Apramycin (monosubstituted) | ≈1500 | - | Strongly Increased | Specificity for G1408 |
| Ribostamycin (4,5-disubstituted) | 16,000 ± 1,500 | - | - | - |
This methodology uses Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) to quantitatively study aminoglycoside-RNA interactions [2].
1. Materials and Preparation
2. Sample Preparation for Multiplexing
3. Mass Spectrometry Analysis
4. Mapping the Binding Site
This diagram illustrates the key steps in the MS-based binding assay.
Diagram 1: MS-Based Binding Affinity Workflow.
For researchers exploring biosynthetic engineering, this diagram outlines the core pathway for 2-DOS production in Streptomyces fradiae, as confirmed by studies on the neomycin gene cluster [4].
Diagram 2: this compound Biosynthesis Pathway.
The core strategy for improving selectivity involves chemically modifying the aminoglycoside structure to reduce its affinity for human ribosomes (thereby lowering toxicity) while maintaining its ability to bind to bacterial ribosomes. The table below summarizes key modification sites and their impacts.
| Modification Site | Structural Change | Key Impact on Selectivity & Activity |
|---|---|---|
| 2'-Position [1] | Alkylation (e.g., 2'-N-methyl, 2'-N-ethyl) or acylation (e.g., 2'-N-formamide). | Overcomes resistance from AAC(2') enzymes; increases prokaryotic vs. eukaryotic ribosome selectivity; small amido groups are tolerated [1]. |
| 4'-Position [2] [3] | Introduction of 4'-O-ether or 4',6'-O-acetal groups. | Greatly reduces affinity for cytosolic and mitochondrial ribosomes; largely retains antibacterial activity; increases overall drug selectivity [2] [3]. |
| 6'-Position [2] | 6'-OH group (as in paromomycin) vs. 6'-NH₂ group (as in neomycin). | Compounds with a 6'-OH are less affected by the G1408 in eukaryotic ribosomes, influencing selectivity [2]. |
The following diagram illustrates the logical relationship between the modification sites, their intended effects, and the final drug profile.
Here are the experimental approaches used to evaluate the impact of these structural modifications.
This experiment measures how modifications affect binding to different ribosomes.
This tests whether the new compound remains effective against resistant bacteria.
Q1: What is the primary structural determinant of 2-DOS aminoglycoside selectivity? A1: Selectivity primarily hinges on the interaction between Ring I of the aminoglycoside and two key nucleotides in the ribosomal decoding A site: A1408 and G1491 (bacterial numbering). Bacterial ribosomes have A1408 and G1491, while eukaryotic cytosolic ribosomes have G1408 and A1491. Modifications to Ring I can be designed to exploit these differences [2].
Q2: Why is modifying the 2'-position a promising strategy? A2: Alkylation of the 2'-amino group serves a dual purpose: it directly circumvents inactivation by AAC(2') resistance enzymes, and it simultaneously increases the compound's selectivity for prokaryotic over eukaryotic ribosomes [1].
Q3: How do 4'-O-substitutions help reduce ototoxicity? A3: Ototoxicity is closely linked to aminoglycoside binding and damaging mitochondrial ribosomes. 4'-O-ether and 4',6'-O-acetal modifications are engineered to have low affinity for the mitochondrial ribosome (which has a C1491 residue), thereby reducing this off-target effect and potentially lowering ototoxicity [2] [3].
This section addresses common theoretical and practical questions you may encounter.
Q1: What are the primary genetic targets for increasing 2-DOS yield? The biosynthesis of 2-DOS is governed by a core set of enzymes. The key genetic targets are the genes encoding them:
neoC (or btrC): 2-deoxy-scyllo-inosose (2-DOI) synthase. This enzyme catalyzes the first committed step, the cyclization of D-glucose-6-phosphate into 2-DOI [1] [2].neoA (or btrS): 2-deoxy-scyllo-inosamine (DOIA) dehydrogenase. It oxidizes DOIA to 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI) [1].neoB (or btrN): A dual-function enzyme that first acts as an L-glutamine:2-DOI aminotransferase to form DOIA, and then further processes amino-DOI into 2-DOS [1] [2].neoI: Recent research has identified neoI as a transcriptional repressor. Disrupting this gene in Streptomyces fradiae led to a 50% increase in neomycin production, which directly implies higher 2-DOS flux. This is a high-value target for metabolic engineering [3].Q2: I am using a solid-state fermentation (SSF) system. What are the key parameters to optimize? A 2021 study on paromomycin (a 2-DOS antibiotic) production provides excellent, quantitative data for SSF optimization [4]. The following table summarizes the critical parameters and their optimal values:
| Parameter | Optimal Value / Condition | Effect on Yield | Notes |
|---|---|---|---|
| Solid Substrate | Corn bran | Highest paromomycin yield (0.51 mg/g initial dry solids before optimization) | Cost-effective agro-industrial byproduct [4] |
| Moistening Liquid | A6 production media | Standardized nutrient source | Composition: Soybean meal (30 g/L), CaCO₃ (5 g/L), NH₄Cl (4 g/L), Glycerol (40 ml/L), pH 7.0 [4] |
| Inoculum Size | 5% (v/w) | Part of the optimized condition leading to a 4.3-fold yield enhancement | Final concentration: ~2 × 10⁶ cfu/g solid substrate [4] |
| Temperature | 30 °C | Part of the optimized condition leading to a 4.3-fold yield enhancement | Standard for many Streptomyces species [4] |
| Initial pH | 8.5 | Part of the optimized condition leading to a 4.3-fold yield enhancement | Optimized via Response Surface Methodology [4] |
| Incubation Time | 6 days | Maximum yield point in a time-course study | Varies with microbial strain and should be determined empirically [4] |
Q3: My fermentation yield has suddenly dropped. What could be the cause? A sudden drop in yield often points to an operational or physiological issue. Please follow this troubleshooting flowchart to diagnose the problem.
Protocol 1: Optimizing Solid-State Fermentation using Response Surface Methodology (RSM)
This protocol is adapted from a study that achieved a 4.3-fold enhancement in paromomycin production [4].
1. Solid Substrate Preparation:
2. Inoculation and Fermentation:
3. Experimental Design for Optimization:
4. Product Extraction and Analysis:
Protocol 2: Genetic Manipulation to Overcome Repression
This protocol outlines the strategy for disrupting the neoI repressor gene to enhance yield [3].
1. Target Identification and Vector Construction:
neoI homolog in your specific producing strain through genome sequencing and analysis of the aminoglycoside biosynthetic gene cluster (BGC).neoI gene cloned in a plasmid.2. Conjugal Transfer and Mutant Selection:
3. Fermentation and Yield Comparison:
ΔneoI mutant strain alongside the wild-type strain under identical conditions.For a holistic approach, integrate genetic and process engineering. The following diagram outlines the core workflow for a yield enhancement project.
The most clearly described method for conjugating 2-deoxystreptamine (2-DOS) in the search results is a copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," reaction [1]. This is a reliable and widely used method for bioconjugation.
Here is a summary of the key parameters from the published procedure [1]:
| Reaction Parameter | Specification |
|---|---|
| Reaction Type | 1,3-dipolar cycloaddition (CuAAC) |
| 2-DOS Starting Material | Azido derivative of 2-DOS |
| Coupling Partner | Alkyne-modified nucleobase |
| Solvent | Acetonitrile (CH3CN) |
| Catalyst | Copper(I) Iodide (CuI) |
| Base | ( N,N )-Diisopropylethylamine (DIPEA) |
| Molar Ratio | 1.0 eq Azido-2-DOS : 1.1 eq Alkyne : 2.0 eq CuI |
| Reaction Conditions | Stirring at room temperature or under reflux |
| Work-up | Solvent removal under reduced pressure |
| Purification | Flash chromatography on silica gel |
This general procedure yielded the desired 1,4-disubstituted 1,2,3-triazole derivative as a white solid [1].
Based on the provided protocol and common experimental challenges, here are some FAQs you can include in your technical support center.
Q1: What are the common issues during the work-up and purification of 2-DOS conjugates? The procedure highlights two critical steps after the conjugation reaction [1]:
Q2: My conjugation efficiency is low. How can I optimize the reaction? While the search results do not provide a direct optimization guide, the general protocol offers levers you can adjust systematically [1]:
Q3: How do I confirm the identity and purity of my final conjugate? The research article used standard analytical techniques for characterization [1]:
The following diagram outlines the complete sequence for the synthesis and conjugation of this compound, based on the process described in the search results.
Aminoglycoside toxicity, particularly ototoxicity, is closely linked to the drug's interaction with the mitochondrial ribosome (mitoribosome). The hypothesis is that drug-induced malfunction of the mitoribosome is a key step in triggering irreversible hearing damage [1] [2].
Proof of Concept: Apramycin Research provides evidence that dissociating antibacterial activity from ototoxicity is possible. The veterinary aminoglycoside apramycin, a structurally unique 4-monosubstituted 2-DOS aminoglycoside, serves as a key example [3] [1].
The table below summarizes experimental data comparing apramycin to common clinical aminoglycosides, showing its significantly reduced activity against eukaryotic ribosomes.
Table 1: Ribosomal Specificity of Aminoglycosides (IC₅₀ in μM)
| Aminoglycoside | Bacterial Ribosome | Mitoribosome (Wild-type) | Mitoribosome (A1555G Mutant) | Cytosolic Ribosome |
|---|---|---|---|---|
| Apramycin | 0.08 | 115.6 | 47.5 | 89.4 |
| Gentamicin | 0.02 | 11.1 | 0.69 | 40.4 |
| Tobramycin | 0.03 | 32.6 | 1.07 | 58.5 |
| Kanamycin | 0.04 | 31.1 | 1.12 | 91.2 |
| Neomycin | 0.02 | 2.64 | 0.35 | 37.9 |
Source: Data adapted from in vitro translation inhibition assays [1]. Lower IC₅₀ indicates higher potency.
The following diagram illustrates the core concept behind apramycin's reduced toxicity:
The structural basis for this selectivity, as revealed by X-ray crystallography, involves apramycin's unique bicyclic ring II. This structure forms a pseudo base-pair interaction with nucleotide A1408 in the bacterial ribosome's decoding site. The conservation of a guanosine (G) at the equivalent position in eukaryotic cytosolic ribosomes and key structural differences in the mitochondrial decoding site make apramycin's binding much less favorable in eukaryotes [3] [1].
Q1: What are the primary experimental approaches for assessing aminoglycoside toxicity in research?
Q2: Which 2-DOS aminoglycoside is known to have lower ototoxicity and why?
Q3: We've identified a toxic compound. What structural modifications can we explore to reduce toxicity? The case of apramycin suggests several hypotheses to test through chemical synthesis [1]:
Q4: A promising compound shows reduced ototoxicity but also reduced antibacterial potency. What should we check?
The following workflow summarizes a strategic approach for developing less toxic 2-DOS aminoglycosides:
Modification of the 2-DOS aminoglycosides primarily focuses on altering specific positions on the sugar moieties to evade common resistance mechanisms, particularly the action of Aminoglycoside-Modifying Enzymes (AMEs), while maintaining or even improving antibacterial activity and selectivity.
The table below summarizes the primary modification sites and their outcomes:
| Modification Site | Type of Modification | Key Outcome / Circumvented Resistance | Example Compounds / Series |
|---|---|---|---|
| 2'-Position | Alkylation (e.g., N-methyl, N-ethyl, N-propyl); Acylation (e.g., formamide, glycinamide) | Overcomes action of AAC(2') acetyltransferases; increases selectivity for prokaryotic over eukaryotic ribosomes [1]. | 2'-N-methyl Paromomycin (14), 2'-N-formyl Neomycin (35) [1] |
| 4'-Position | Ether or acetal substitutions (e.g., 4'-O-ether, 4',6'-O-acetal) | Greatly reduces affinity for human cytosolic & mitochondrial ribosomes (reducing ototoxicity) while largely retaining antibacterial activity; activity becomes dependent on key bacterial rRNA residues (A1408 & G1491) [2]. | Various 4',6'-O-acetal derivatives of Paromomycin [2] |
| 6'-Position | Changing from an amino group (-NH₂) to a hydroxyl group (-OH) | Alters interaction with the ribosomal A-site, making the compound less susceptible to resistance conferred by a G1408 mutation in rRNA [3]. | Paromomycin (6'-OH) vs. Neomycin (6'-NH₂) [2] [3] |
Based on the literature, here are detailed methodologies for key synthetic and evaluation experiments.
This is a common method to install alkyl groups on the 2'-amino group [1].
This method assesses whether a modification improves selectivity for bacterial ribosomes over eukaryotic ones [2].
The following diagram summarizes the key steps involved in creating and evaluating a modified 2-deoxystreptamine aminoglycoside.
| Method | Principle / Basis of Detection | Key Application / Analyte Specificity | Key Experimental Considerations |
|---|---|---|---|
| Group-Specific ELISA [1] | Immunoassay; antibodies target the 2-DOS moiety [1]. | Broad, group-specific detection of 2-DOS aminoglycosides (e.g., neomycin, kanamycin, gentamicin) in complex matrices like honey [1]. | Use of a spacer arm (C6) in immunogen design improves antibody specificity and sensitivity. Matrix interference can be mitigated by sample dilution [1]. |
| Ion-Exchange HPLC [2] | Separation based on charge differences of hemoglobin variants at controlled pH and ionic strength [2]. | Primarily for hemoglobin subtype identification; the principle of charge-based separation is applicable to other charged molecules [2]. | Uses a weak cationic exchange cartridge and a gradient of increasing ionic strength for elution. Detection via UV-Vis at 415 nm [2]. |
| Minimal Inhibitory Concentration (MIC) Assays [3] | Measures the lowest concentration of an antibiotic that inhibits visible bacterial growth [3]. | Determines susceptibility/resistance of bacterial strains (e.g., M. smegmatis) to specific 2-DOS aminoglycosides [3]. | Susceptibility is highly dependent on the bacterial strain's genetic background, particularly mutations in the 16S rRNA A-site [3]. |
| Isothermal Titration Calorimetry (ITC) [4] | Directly measures heat released or absorbed during molecular binding [4]. | Characterizes binding affinity, stoichiometry, and thermodynamics (enthalpy/entropy) of small molecules (e.g., 2-DOS dimers) binding to RNA structures [4]. | Can reveal unusual binding modes; 2-DOS dimers may be driven by entropy, unlike the enthalpy-driven binding of natural aminoglycosides [4]. |
Here are solutions to specific issues you might encounter:
Challenge: Achieving broad, group-specific detection of multiple 2-DOS aminoglycosides.
Challenge: Inconsistent results in biological activity assays (e.g., MIC).
1. Group-Specific Indirect Competitive ELISA for 2-DOS Aminoglycosides in Honey [1]
This protocol is designed for the sensitive, multi-analyte screening of 2-DOS aminoglycoside residues.
2. Isothermal Titration Calorimetry (ITC) for Binding Characterization [4]
ITC is a powerful label-free method for studying the interaction between 2-DOS-containing compounds and their targets, such as RNA.
To help visualize the process of choosing the right technique, the following diagram outlines a logical decision path based on your analytical goal.
This enzyme catalyzes the first carbocyclization step in 2-DOS biosynthesis. The following table details its purification and characterization from Bacillus circulans SANK 72073, a butirosin-producing strain [1].
| Characteristic | Description / Value |
|---|---|
| Source Organism | Bacillus circulans SANK 72073 [1] |
| Biosynthetic Role | Catalyzes carbocyclization of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (2-DOI), the first committed step in 2-deoxystreptamine (2-DOS) biosynthesis [1]. |
| Protein Structure | Heterodimer, electrophoretically pure [1] |
| Subunit Sizes | 23 kDa and 42 kDa polypeptide chains [1] |
| Kinetic Parameters (Km) | D-glucose-6-phosphate: ( 9.0 \times 10^{-4} ) M NAD+: ( 1.7 \times 10^{-4} ) M [1] | | Catalytic Efficiency (kcat) | ( 7.3 \times 10^{-2} ) s⁻¹ (for D-glucose-6-phosphate) [1] | | Cofactor & Metal Ion Dependence | Essential: Co²⁺ Inhibitory: Zn²⁺ [1] |
Here is a general workflow and key points to consider for the purification process, based on the study [1].
Key Experimental Notes:
Q1: What is the chemical identity of this compound? this compound (2-DOS) is a meso-1,3-diaminocyclitol with the chemical name (1R,2r,3S,4R,6S)-4,6-Diaminocyclohexane-1,2,3-triol (CAS No. 2037-48-1) [2]. It is the central aglycon core of many clinically important aminoglycoside antibiotics [3] [4].
Q2: Where can I find 2-DOS for analytical purposes? 2-DOS is available from chemical suppliers as an impurity standard (e.g., for Gentamicin) for use in analytical method development, validation, and quality control applications per regulatory guidelines [2]. These products are for analytical use only and not for human use [2].
2-Deoxystreptamine (2-DOS) is the fundamental aminocyclitol core present in numerous aminoglycoside antibiotics, including neomycin, paromomycin, gentamicin, and kanamycin [1]. Its structure consists of a six-membered ring with amino groups at positions 1 and 3, which are essential for binding to the ribosomal decoding site [2] [1].
Neomycin is a 4,5-disubstituted 2-DOS aminoglycoside composed of a central this compound ring linked to three amino sugars: D-neosamine, D-ribose, and L-neosamine [3]. This more complex structure provides additional binding contacts compared to the core 2-DOS unit alone.
The diagram below illustrates this structural relationship and its functional consequences.
Table 1: Quantitative Comparison of RNA Binding Characteristics
| Binding Parameter | This compound (Core) | Neomycin |
|---|---|---|
| Protonation-Linked Binding | Not specified in sources | Coupled to protonation of 3.8–5 amino groups (1-, 3-, 2'-, 6'-, 2'''-NH₂) [2] |
| Key Functional Groups | Amino groups at positions 1 & 3 [1] | All 2-DOS amino groups plus 2'-amino group on ring I [4] |
| pKₐ of 3-Amino Group | Not directly measured | 6.92 (lowest pKₐ, enhances protonation-linked binding) [2] |
| Impact on Nucleotide Dynamics | Base mechanism for A-site binding | Significantly reduces mobility of nucleotides A1492 & A1493 [4] |
| Specificity for Prokaryotic Ribosomes | Inherent to 2-DOS aminoglycosides [5] | High, but can bind other RNA motifs (e.g., riboswitches) [6] [7] |
| Binding-Induced Structural Changes | - | Induces destacking of A1492 in bacterial A-site [5] |
Table 2: Functional Consequences on Ribosomal Function
| Functional Aspect | Role of this compound Core | Enhanced Role of Full Neomycin Molecule |
|---|---|---|
| Primary Binding Site | 16S rRNA A-site (Decoding Region), helix 44 [1] | Multiple Sites: Primary: Helix 44; Secondary: Helix 69 (H69) [8] |
| Impact on Translation | Inhibits initiation, causes misreading [1] | Potent inhibition of protein synthesis, promotes miscoding [8] [3] |
| Impact on Subunit Rotation | Contributes to binding that can affect dynamics | Bidirectional Control: Drives subunit rotation [8] |
| Role of 6'-Substituent | - | Critical Determinant: 6'-NH₂ dictates rotation direction vs. paromomycin (6'-OH) [8] |
To investigate RNA binding, several key methodologies are employed. The following workflow outlines a native mass spectrometry approach for studying complex RNA-aminoglycoside interactions.
The structural complexity of neomycin, built upon the 2-DOS scaffold, confers its high-affinity binding but also contributes to significant ototoxicity and nephrotoxicity [8] [1]. This has driven research into modified aminoglycosides.
Strategies for selectivity focus on modifying the 2-DOS scaffold to reduce affinity for human ribosomes while retaining antibacterial activity. Promising approaches include 4'-O-ether and 4',6'-O-acetal modifications on ring I [9]. These alterations were shown to poorly interact with mutant ribosomes modeling eukaryotic binding pockets but largely retained activity against bacterial targets [9].
The table below summarizes experimental data from key studies comparing the binding affinities and biological activities of various 2-DOS aminoglycosides and their derivatives.
| Compound / Derivative | Experimental System / Target | Key Binding or Activity Data | Primary Finding / Specificity |
|---|---|---|---|
| Paromomycin [1] | E. coli vs. Human rRNA A-site | Binds to E. coli A-site with higher affinity than to human A-site | Exhibits prokaryotic specificity; induces base destacking (A1492) in bacterial rRNA only [1] |
| G418 (Geneticin) [1] | E. coli vs. Human rRNA A-site | Lower binding affinity for both A-sites than paromomycin | Lacks prokaryotic specificity; induces base destacking in both bacterial and human rRNA [1] |
| Neomycin (Neo) [2] | E. coli 16S rRNA A-site | Strong bactericidal potency; high affinity for A-site | Restricts mobility of nucleotides A1492 and A1493 more effectively than CR-Neo [2] |
| Conformationally Restricted Neo (CR-Neo) [2] | E. coli 16S rRNA A-site | Reduced bactericidal potency and rRNA affinity compared to Neo | Reduced restrictive impact on A1492/A1493 base mobilities explains lower activity [2] |
| 4'-O-ether / 4',6'-O-acetal modified Paromomycin [3] | Bacterial ribosomes with point mutations (e.g., A1408G, G1491C) | Minimal Inhibitory Concentration (MIC) for A1408: ~0.8-1.6 µM; MIC for G1408: >720 µM [3] | Greatly reduced activity against mutant ribosomes mimicking eukaryotic sites; increased selectivity for bacterial ribosomes [3] |
| 2-DOS Conjugate (with Neamine) [4] | Native and mutant A-site RNA library | Kd values ranged from 0.5 to 2.9 µM; up to 200-fold increased affinity vs. neamine alone [4] | Demonstrates potential of dimeric 2-DOS designs for high-affinity, selective RNA binding [4] |
The reliability of binding data depends heavily on the experimental techniques used. Here are the methodologies commonly employed in these studies.
The following diagram illustrates the core mechanism of 2-DOS aminoglycoside action and how it connects to the experimental methods used to study it.
The collective data from these studies provides critical insights for designing improved therapeutics:
2-deoxystreptamine (2-DOS) aminoglycosides represent a critically important class of antibiotics characterized by the presence of a this compound core moiety, which serves as the central scaffold for various sugar substituents. These broad-spectrum antibacterial agents have maintained clinical relevance despite the emergence of resistance due to their potent concentration-dependent bactericidal activity against a wide range of Gram-negative pathogens and some Gram-positive bacteria. The 2-DOS aminoglycosides are traditionally classified into two main structural categories based on their substitution patterns: the 4,5-disubstituted class (including neomycin, paromomycin, and ribostamycin) and the 4,6-disubstituted class (including kanamycin, gentamicin, and tobramycin). This structural distinction profoundly influences their antibacterial spectrum, resistance profiles, and toxicological properties, making the comparative understanding of these compounds essential for researchers and drug development professionals.
Table 1: Structural Classification of this compound Aminoglycosides
| Class | Representative Compounds | Core Structural Features | Year Introduced |
|---|---|---|---|
| 4,5-disubstituted | Neomycin, Paromomycin, Ribostamycin | Amino sugars at positions 4 and 5 of 2-DOS ring | 1950s (neomycin) |
| 4,6-disubstituted | Kanamycin, Gentamicin, Tobramycin, Amikacin | Amino sugars at positions 4 and 6 of 2-DOS ring | 1957 (kanamycin) |
| Monosubstituted | Apramycin | Single sugar at position 4 of 2-DOS with bicyclic moiety | 1970s |
The clinical utility of 2-DOS aminoglycosides is particularly valuable for treating serious infections caused by aerobic Gram-negative bacilli, including Pseudomonas aeruginosa, Acinetobacter species, and Enterobacter species. Additionally, certain members of this class remain effective against mycobacterial infections, including tuberculosis. However, their administration is compromised by dose-limiting toxicities, primarily nephrotoxicity and ototoxicity, which have motivated extensive structure-activity relationship studies to improve their therapeutic indices. The ongoing challenge of bacterial resistance, mediated primarily by aminoglycoside-modifying enzymes, has further stimulated research into novel analogs and modifications that can circumvent resistance mechanisms while maintaining efficacy and reducing toxicity.
The primary mechanism of action of 2-DOS aminoglycosides involves irreversible binding to the bacterial 30S ribosomal subunit, specifically targeting the decoding aminoacyl-tRNA site (A-site) of 16S ribosomal RNA. This interaction disrupts protein synthesis through multiple mechanisms: inducing mistranslation by impairing the proofreading function of the ribosome, inhibiting translational elongation, and promoting premature termination of protein chains. The common structural feature enabling this activity is the presence of the this compound core, which facilitates critical interactions with conserved nucleotides in the ribosomal A-site. Rings I and II of these aminoglycosides form the interaction core responsible for drug binding, with ring I intercalating into an internal loop formed by nucleotides A1408, A1492, A1493, and the C1409-G1491 base pair in bacterial rRNA [1].
The specificity for prokaryotic ribosomes over eukaryotic counterparts is largely determined by key nucleotide variations in the drug-binding pocket, particularly at positions 1408 and 1491. Bacterial ribosomes contain an adenine at position 1408 (A1408) and guanine at 1491 (G1491), while cytosolic ribosomes have guanine at 1408 (G1408) and adenine at 1491 (A1491) [1]. Mitochondrial ribosomes share the bacterial A1408 but have cytosine at 1491 (C1491). These differences critically impact drug binding; for instance, 2-DOS aminoglycosides with 6'-NH₂ groups (e.g., neomycin) are highly dependent on A1408 for proper binding, while those with 6'-OH groups (e.g., paromomycin) are more tolerant of G1408 but highly dependent on G1491 for stacking interactions [1]. The binding-induced destacking of nucleotide A1492 has been identified as a critical factor in determining prokaryotic specificity, with paromomycin inducing this conformational change in bacterial but not human rRNA A-sites [2].
Figure 1: Mechanism of Action of this compound Aminoglycosides
The initial binding of aminoglycosides to the ribosomal A-site facilitates additional secondary interactions that enhance drug uptake and efficacy. The incorporation of misfolded proteins into bacterial cell membranes increases membrane permeability, leading to further stimulation of aminoglycoside transport in a self-promoting cycle [3]. This secondary membrane-disrupting effect contributes to the concentration-dependent bactericidal activity characteristic of this antibiotic class. The ability to induce multiple disruptive events in bacterial cells makes 2-DOS aminoglycosides particularly effective against rapidly multiplying pathogens and explains their continued clinical utility despite the challenges of toxicity and resistance.
The antibacterial activity of 2-DOS aminoglycosides varies significantly between structural classes and individual compounds, influenced by specific structural features that affect ribosomal binding affinity, bacterial uptake, and susceptibility to resistance mechanisms. The 4,6-disubstituted compounds generally exhibit enhanced potency against clinically relevant Gram-negative pathogens compared to 4,5-disubstituted analogs, particularly against problematic organisms like Pseudomonas aeruginosa. This superior activity stems from their optimized interaction with the ribosomal A-site, where rings I and II position themselves similarly to 4,5-disubstituted compounds, but the additional rings make specific contacts with the upper stem of the decoding region RNA, enhancing binding affinity and interfering more effectively with translocation [4].
Table 2: Comparative Activity of 2-DOS Aminoglycosides Against Bacterial Strains
| Compound | E. coli MIC (μM) | P. aeruginosa MIC (μM) | A1408→G1408 MIC Change | G1491→C1491 MIC Change | Key Resistance Enzymes |
|---|---|---|---|---|---|
| Paromomycin | 1.6 | 3.2 | 1.6→102 μM | 1.6→>720 μM | APH(3'), ANT(4') |
| Neomycin | 0.8 | 1.6 | 0.8→>720 μM | 0.8→27 μM | APH(3'), AAC(3) |
| 4',6'-O-acetal 1 | 3.2 | 6.4 | 3.2→>720 μM | 3.2→>720 μM | - |
| Ribostamycin | 6.4 | 25.6 | 6.4→>720 μM | 6.4→412 μM | APH(3'), AAC(3) |
| Gentamicin | 0.4 | 0.8 | 0.4→>720 μM | 0.4→45 μM | AAC(3), ANT(2") |
| Amikacin | 1.2 | 2.4 | 1.2→185 μM | 1.2→64 μM | AAC(6') |
The spectrum of activity across 2-DOS aminoglycosides reveals important structure-activity relationships. Paromomycin and neomycin, despite their structural similarity (differing only at the 6' position: OH vs. NH₂), show distinct resistance profiles. Paromomycin (6'-OH) activity is severely compromised by C1491 mutations (MIC shift from 1.6 μM to >720 μM), while maintaining moderate activity against G1408 mutants (MIC 102 μM) [1]. In contrast, neomycin (6'-NH₂) shows greater sensitivity to G1408 alterations (MIC >720 μM) but retains some activity against C1491 mutants (MIC 27 μM) [1]. These differences highlight how specific substitutions at critical positions dramatically alter the interaction with ribosomal RNA determinants and consequently influence the antibacterial spectrum.
The selectivity for bacterial ribosomes over eukaryotic counterparts represents a crucial determinant of the therapeutic utility of 2-DOS aminoglycosides. Comparative binding studies using isothermal titration calorimetry and fluorescence techniques have quantified the differential affinity of these compounds for bacterial versus human ribosomal A-sites. Paromomycin demonstrates a favorable selectivity profile, binding with markedly higher affinity to E. coli rRNA A-sites compared to human counterparts, while G418 (geneticin) shows reduced binding affinity for both but less discrimination between bacterial and eukaryotic ribosomes [2]. This limited selectivity explains G418's significant activity against eukaryotic cells and its application in molecular biology for selecting genetically modified eukaryotic cells.
The structural basis for ribosomal selectivity has been elucidated through structural biology approaches. The key differentiating factor is the nucleotide at position 1408: adenine in bacterial ribosomes versus guanine in eukaryotic cytoplasmic ribosomes [4]. The presence of G1408 in eukaryotic ribosomes disrupts the optimal binding pocket for most 2-DOS aminoglycosides, particularly those with 6'-ammonium groups like neomycin. Modifications at the 4'-position have been shown to disproportionately reduce affinity for eukaryotic ribosomes (both cytoplasmic and mitochondrial), thereby enhancing selectivity and potentially reducing ototoxicity [5]. For instance, 4'-O-ether and 4',6'-O-acetal modifications on glucopyranosyl ring I yield compounds that interact poorly with mitochondrial and cytosolic ribosomes while largely retaining antibacterial activity [1].
Bacterial resistance to 2-DOS aminoglycosides primarily occurs through three well-characterized mechanisms: enzymatic modification of the drug, ribosomal mutations, and reduced drug accumulation. The most prevalent mechanism in clinical settings involves enzymatic modification by aminoglycoside-modifying enzymes (AMEs), which include N-acetyltransferases (AAC), O-nucleotidyltransferases (ANT), and O-phosphotransferases (APH). These enzymes catalyze the covalent modification of specific amino or hydroxyl groups on aminoglycosides, reducing their binding affinity for the ribosomal target and preventing the energy-dependent phase II uptake that enhances drug accumulation [6]. The specific modification sites vary among enzymes but commonly target positions 3, 2', and 6' for AAC; 4' and 2" for ANT; and 3' and 2" for APH [6].
The clinical impact of these resistance mechanisms has driven the development of semisynthetic analogs designed to circumvent inactivation. For instance, amikacin, a derivative of kanamycin A containing an L-4-amino-2-hydroxybutyryl (AHB) side chain at the N-1 position, exhibits resistance to many aminoglycoside-modifying enzymes that commonly affect earlier-generation compounds [5]. Similarly, the introduction of small alkyl groups at the 2'-position, such as in 2'-N-ethyl and 2'-N-propyl derivatives of paromomycin and neomycin, has been shown to overcome the action of AAC(2') resistance determinants while simultaneously increasing selectivity for prokaryotic over eukaryotic ribosomes [5]. These structure-based design strategies demonstrate how detailed knowledge of resistance mechanisms can inform the development of more resilient antibiotics.
Figure 2: Major Resistance Mechanisms to 2-DOS Aminoglycosides
Ribosomal methylation represents another significant resistance mechanism, particularly for 4,6-disubstituted 2-DOS aminoglycosides. The ribosomal methyltransferases (RMTs) that modify nucleotide G1405 in the drug-binding pocket significantly diminish the activity of most clinically used 4,6-disubstituted aminoglycosides, including plazomicin [5]. Interestingly, 4,5-disubstituted compounds like paromomycin and neomycin, as well as the monosubstituted apramycin, do not make direct contact with G1405 and consequently retain activity against strains expressing these methyltransferases [5]. This important distinction has renewed interest in the 4,5-disubstituted class as potential therapeutic options against RMT-producing pathogens.
Reduced drug accumulation through impaired uptake or active efflux constitutes the third major resistance category. The initial uptake of aminoglycosides across the outer membrane of Gram-negative bacteria occurs through a self-promoted uptake process that disrupts Mg²⁺ bridges between lipopolysaccharide molecules [6]. Subsequent transport across the cytoplasmic membrane depends on the electron transport chain (energy-dependent phase I) and is rate-limiting for drug activity [6]. Conditions that impair this energy-dependent uptake, including anaerobiosis, hyperosmolarity, and low pH, significantly reduce aminoglycoside efficacy. Additionally, some bacteria exhibit adaptive resistance, characterized by transient reductions in antimicrobial killing despite genetic susceptibility, likely due to membrane protein changes and alterations in anaerobic respiratory pathway regulation [6].
The evaluation of aminoglycoside activity and selectivity employs a range of experimental methodologies designed to quantify drug-target interactions and biological effects. Isothermal titration calorimetry (ITC) has been particularly valuable for directly measuring the thermodynamic parameters of aminoglycoside binding to model oligonucleotides representing bacterial and human rRNA A-sites [2]. These studies have revealed that binding-induced destacking of nucleotide A1492 correlates with prokaryotic specificity, with paromomycin inducing this conformational change in bacterial but not human rRNA [2]. Complementary fluorescence-based binding assays provide additional insights into binding affinity and kinetics, allowing researchers to determine dissociation constants and compare relative binding strengths under various conditions.
Ribosomal selectivity profiling typically involves assessing inhibition of protein synthesis in cell-free systems derived from bacterial versus eukaryotic sources. More sophisticated approaches employ engineered bacterial strains with specific point mutations in the ribosomal drug-binding pocket that mimic eukaryotic residues. For instance, Mycobacterium smegmatis strains with A1408G or G1491C mutations allow direct measurement of how these critical nucleotide changes affect antibacterial activity [1]. The minimum inhibitory concentration (MIC) values determined against these isogenic mutant panels provide quantitative data on ribosomal selectivity, with compounds showing smaller MIC shifts against mutants representing more favorable selectivity profiles. These experimental approaches enable researchers to systematically evaluate how structural modifications affect the fundamental interaction between aminoglycosides and their ribosomal target.
The standardized determination of minimum inhibitory concentrations (MICs) against reference bacterial strains represents the cornerstone of antibacterial activity assessment. The broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines provides reproducible quantification of potency across diverse bacterial pathogens. For aminoglycosides, these assays typically include Gram-negative rods such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii, as well as Gram-positive organisms like Staphylococcus aureus and Enterococcus faecalis [1] [5]. The inclusion of strains with well-characterized resistance mechanisms allows simultaneous assessment of susceptibility to common resistance determinants.
Time-kill kinetics studies provide additional important information beyond MIC determinations, characterizing the rate and extent of bactericidal activity. For aminoglycosides, these assays typically demonstrate concentration-dependent killing, with more rapid and complete bacterial eradication at higher multiples of the MIC. The post-antibiotic effect (PAE), wherein bacterial growth suppression persists after drug removal, is another important characteristic of aminoglycosides quantified through specialized time-kill studies. These comprehensive antibacterial assessments enable researchers to compare not only the potency but also the kinetic properties of different 2-DOS aminoglycosides, informing dosing regimen optimization and structure-activity relationship analyses.
Table 3: Key Experimental Methods for Aminoglycoside Evaluation
| Method Type | Specific Techniques | Key Measured Parameters | Application in SAR Studies |
|---|---|---|---|
| Binding Assays | Isothermal titration calorimetry (ITC) | Kd, ΔG, ΔH, ΔS | Target affinity and binding thermodynamics |
| Fluorescence anisotropy | Binding affinity, kinetics | Binding strength and mechanism | |
| NMR spectroscopy | Structural contacts, conformational changes | Atomic-level binding interactions | |
| Biological Activity | Broth microdilution MIC | Minimum inhibitory concentration | Antibacterial potency |
| Time-kill assays | Killing rate, PAE | Bactericidal kinetics | |
| Ribosomal translation inhibition | IC50 in cell-free systems | Target-specific activity | |
| Selectivity Assessment | Engineered ribosome strains | MIC ratios (mutant/wild-type) | Ribosomal selectivity |
| Mitochondrial protein synthesis inhibition | IC50 in mitochondrial systems | Mitochondrial toxicity potential | |
| Eukaryotic cytotoxicity assays | CC50, therapeutic index | Mammalian cell toxicity |
The clinical utility of 2-DOS aminoglycosides is significantly limited by their characteristic toxicities, primarily affecting the renal and auditory systems. Ototoxicity manifests as irreversible sensorineural hearing loss resulting from destruction of inner ear sensory hair cells, with reported incidence rates varying from 7% to 25% of treated patients [7]. The molecular mechanisms underlying aminoglycoside ototoxicity involve multiple pathways, including production of reactive oxygen species (ROS), disruption of intracellular calcium storage, and direct inhibition of mitochondrial protein synthesis [7]. Inherited hypersensitivity to aminoglycoside ototoxicity linked to specific mitochondrial rRNA mutations (A1555G and C1494U) provides compelling evidence for the role of mitochondrial dysfunction in this adverse effect [1].
Nephrotoxicity represents the other major dose-limiting adverse effect, characterized by non-oliguric renal failure resulting from proximal tubular damage. The cationic aminoglycosides concentrate in the S1 and S2 segments of the proximal tubule through a high-capacity adsorptive endocytotic mechanism following binding to cellular membrane acidic phospholipids [3]. Following adsorption, drug-containing vesicles fuse with lysosomes where the sequestered aminoglycosides inhibit phospholipid degradation, leading to myeloid body formation and eventual lysosomal rupture [3]. Additional contributing mechanisms include mitochondrial swelling and dysfunction, decreased mitochondrial respiration, inhibition of basolateral Na+/K+-ATPase activity, and generation of reactive oxygen species [3]. The nephrotoxic potential varies among specific aminoglycosides, with neomycin and gentamicin representing the most potent nephrotoxicants, while amikacin and netilmicin exhibit the lowest toxicity [3].
Structural modification strategies have yielded promising approaches to reducing aminoglycoside toxicity while maintaining antibacterial efficacy. Modifications at the 4'-position of ring I have demonstrated a disproportionate ability to reduce affinity for eukaryotic ribosomes, thereby increasing selectivity and potentially mitigating ototoxicity [1] [5]. For instance, 4'-O-alkyl ether derivatives and 4',6'-O-acetal modifications have yielded compounds with significantly reduced activity against mitochondrial and cytosolic ribosomes while largely preserving antibacterial activity [1]. Similarly, 2'-position modifications have shown potential for overcoming resistance while improving selectivity, with 2'-N-alkylation conferring reduced affinity for eukaryotic ribosomes and circumventing AAC(2') resistance determinants [5].
The installation of small hydrophobic substituents at specific positions represents another productive strategy for optimizing the therapeutic index. Propylamycin (4'-deoxy-4'-propylparomomycin) exemplifies this approach, demonstrating reduced ototoxicity in guinea pig models while maintaining potent antibacterial activity [5]. The mechanistic basis for this improved safety profile appears to be preferential reduction in drug binding to eukaryotic ribosomes, particularly mitochondrial ribosomes containing the A1555G mutation associated with hypersensitivity to aminoglycoside ototoxicity [1]. These structure-based design principles provide a roadmap for developing next-generation 2-DOS aminoglycosides with enhanced therapeutic indices, potentially expanding their clinical utility in an era of increasing antimicrobial resistance.
The comparative analysis of this compound aminoglycosides reveals a complex interplay between structural features, biological activity, resistance profiles, and toxicity patterns. The 4,6-disubstituted compounds generally offer superior potency against Gram-negative pathogens, while 4,5-disubstituted analogs may provide advantages against strains with specific resistance mechanisms such as ribosomal methyltransferases. Critical structure-activity relationships emerge from systematic comparisons: the 6'-substituent (OH vs. NH₂) significantly influences ribosomal selectivity, 4'-modifications disproportionately affect eukaryotic ribosome binding, and 2'-alkylation can circumvent specific resistance mechanisms while improving selectivity.
The following diagram illustrates how paromomycin, built around the 2-DOS core, binds to the bacterial ribosome and disrupts protein synthesis.
The binding of paromomycin stabilizes adenine residues A1492 and A1493 in an flipped-out conformation, a state normally adopted during codon-anticodon proofreading [1] [2]. This leads to a loss of translational fidelity and inhibition of protein synthesis.
For researchers, understanding the experimental data that reveals these interactions is crucial. The following table outlines key protocols and the insights they provide.
| Experimental Method | Key Measurable Outputs | Application & Insight |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), enthalpy change (ΔH), stoichiometry (N) [1] | Quantifies the thermodynamics of drug-rRNA binding. Revealed paromomycin has higher affinity for the E. coli A-site than the human A-site [1]. |
| Fluorescence Spectroscopy | Change in fluorescence intensity upon drug binding; reports on conformational changes [1] | Detected destacking of base A1492 in the E. coli A-site upon paromomycin binding, a key event for prokaryotic specificity [1]. |
| Minimum Inhibitory Concentration (MIC) Assays | Lowest drug concentration that prevents visible bacterial growth [3] [2] | Determines antibacterial potency. Used with engineered ribosomes to show how specific rRNA mutations (e.g., A1408G, G1491C) confer resistance, elucidating key binding interactions [3] [2]. |
| X-ray Crystallography | High-resolution 3D structure of the drug-ribosome complex [2] | Visually maps hydrogen bonds and stacking interactions between paromomycin's rings (I and II) and specific rRNA nucleotides [2]. |
A critical aspect for drug development is understanding why aminoglycosides like paromomycin selectively target bacterial ribosomes and how resistance arises.
Basis of Selectivity: The specificity of paromomycin for bacterial ribosomes over eukaryotic ones is influenced by key nucleotide differences in the rRNA A-site [1] [2]. A central mechanism is the drug-induced destacking of base A1492, which occurs efficiently in bacterial ribosomes but not in the human cytoplasmic A-site [1]. Furthermore, the presence of a guanine at position 1408 (instead of adenine) and a cytosine at 1491 (instead of guanine) in human cytoplasmic ribosomes disrupts the optimal hydrogen-bonding network and stacking interactions, significantly reducing paromomycin's binding affinity [2].
Overcoming Resistance: A major resistance mechanism involves bacterial enzymes that modify the drug. Research shows that modifying the 2'-position of paromomycin's ring I (e.g., alkylation) can circumvent the action of specific resistance enzymes (acetyltransferases) that target this amino group [4]. Interestingly, such modifications can also increase the drug's selectivity for the prokaryotic ribosome, reducing its interaction with eukaryotic ribosomes and potentially lowering toxicity [4].
| Derivative Name (Core Structure) | Modification Type | Key Experimental Data | Primary Finding |
|---|
| 2-Hydroxyapramycin [1] | 2-OH substitution on the DOS ring | • IC₅₀ (Protein Synthesis Inhibition): ~1.0 µM • MIC (E. coli): 16 µg/mL • MIC (MRSA): 16 µg/mL | Reduced efficacy; ~10-fold less active than parent apramycin, likely due to impaired ribosome binding [1]. | | 4'-O-Alkyl Paromomycin (e.g., Compound 10) [2] | 4'-O-ether substitution on ring I | • IC₅₀ (Bacterial Ribosome): 0.08 mg/L • IC₅₀ (C1491 Mutant Ribosome): 258.93 mg/L • High Ribosomal Selectivity: 3,000-fold drop in mutant ribosome activity [2]. | Increased target selectivity; retains antibacterial potency while showing little to no ototoxicity in vivo [2]. | | 4',6'-O-Acetal Paromomycin (e.g., Compound 11) [2] | 4',6'-O-acetal substitution on ring I | • IC₅₀ (Bacterial Ribosome): 0.14 mg/L • IC₅₀ (C1491 Mutant Ribosome): 288.85 mg/L • High Ribosomal Selectivity: 2,000-fold drop in mutant ribosome activity [2]. | Increased target selectivity; interaction becomes highly dependent on key bacterial rRNA residues, potentially reducing side effects [2] [3]. |
The efficacy of these derivatives is typically confirmed through the following standardized experimental workflows:
The relationship between these two core protocols in the validation workflow can be summarized as follows:
| Principle | Description | Key Residues (Bacterial vs. Eukaryotic) | Consequence for Binding |
|---|
| The A1408 Gatekeeper [1] [2] | Residue at position 1408 (E. coli numbering) is critical for forming a pseudo base-pair with Ring I of the aminoglycoside. | Bacterial: A1408 Eukaryotic Cytosolic: G1408 | A1408 allows optimal hydrogen bonding, especially with a 6'-NH₂ group on the drug. G1408 causes steric and electrostatic repulsion with a 6'-NH₂, severely weakening binding of aminoglycosides like neomycin [1] [2]. | | The G1491 Stacking Platform [3] [1] | Residue 1491 forms a base pair with C1409 and provides a stacking platform for Ring I of the drug. | Bacterial: G1491 Eukaryotic Cytosolic: A1491 Mitochondrial: C1491 | The bacterial G1491 provides a stable platform for Ring I stacking. Alterations in eukaryotic ribosomes (A1491 or C1491) disrupt this stacking, destabilizing drug binding and reducing affinity [3] [1] [2]. | | Binding-Induced Destacking [3] | Effective binding of some 2-DOS aminoglycosides causes a local structural change in the rRNA, destacking nucleotide A1492. | This conformational change is critical for the antibiotic's action on the bacterial ribosome. | The ability of an aminoglycoside to induce this destacking in the bacterial A-site, but not in the human counterpart, is a key factor for its prokaryotic specificity [3]. |
The principles outlined above are supported by experimental data that quantitatively compares drug binding and antibacterial activity.
Quantitative Binding Affinity A comparative study using isothermal titration calorimetry (ITC) to measure binding to model A-site oligonucleotides found [3]:
Microbial Susceptibility Profiling Research using engineered Mycobacterium smegmatis strains with single point mutations in the 16S rRNA A-site demonstrates how these residues determine antibiotic activity. The table below shows minimal inhibitory concentration (MIC) data for key mutations [1] [2].
| Antibiotic (Ring I Substituent) | MIC (Wild-type A-site) | MIC (A1408G Mutation) | MIC (G1491C Mutation) |
|---|---|---|---|
| Neomycin (6'-NH₂) | 0.8 μM | >720 μM | 27 μM |
| Paromomycin (6'-OH) | 1.6 μM | 102 μM | >720 μM |
This data confirms that a 6'-NH₂ group (neomycin) confers high dependence on A1408, while a 6'-OH group (paromomycin) is more tolerant of A1408G but highly dependent on the bacterial G1491 [1] [2].
To investigate aminoglycoside-rRNA interactions, several established methodologies are used:
Isothermal Titration Calorimetry (ITC)
Fluorescence-Based Binding Assays
Microbial Minimum Inhibitory Concentration (MIC) Assays
Molecular Dynamics (MD) Simulations
These structural and mechanistic insights directly inform the design of novel aminoglycosides with improved therapeutic profiles. The primary strategy is to chemically modify the drug to maintain binding to the bacterial A-site while reducing interaction with eukaryotic counterparts.
The following diagram summarizes the logic and experimental workflow for exploiting A-site differences in drug design.
| Aspect | Key Concept / Method | Description & Purpose |
|---|---|---|
| Structural Basis of Selectivity | Ribosomal RNA Binding Pocket Differences | Selectivity arises from variation in drug-binding site on bacterial vs. human (cytosolic/mitochondrial) ribosomes. Key differences are rRNA residues A1408/G1491 (bacterial) vs. G1408/C1491 (mitochondrial) or A1491 (cytosolic) [1] [2] [3]. |
| Strategy to Enhance Selectivity | 4'-O-Substitutions on Ring I | Adding ether or acetal modifications to 4'-position of aminoglycoside's glucopyranosyl ring (Ring I) reduces affinity for eukaryotic ribosomes while largely retaining antibacterial activity [1] [2]. |
| Key Experimental Model | Engineered Mycobacterium smegmatis Strains | Utilized strains with single point mutations in 16S rRNA helix 44 (e.g., A1408G, G1491C) to mimic human ribosomal binding sites and profile compound selectivity [2] [3]. |
| Primary Readout | Minimum Inhibitory Concentration (MIC) Assay | Standard antimicrobial susceptibility testing. Compounds with high selectivity show low MICs against wild-type bacteria but significantly higher MICs against mutant strains mimicking human ribosomes [2] [3]. |
For a practical guide, here is a detailed breakdown of the core experimental methodology used in the literature to generate the data for selectivity comparisons [2] [3].
Compound Synthesis
Assessment of Specificity Using Engineered Bacterial Strains
Data Interpretation for Selectivity
To help visualize the logical workflow of this selectivity assessment protocol, the following diagram outlines the key steps.
The search results indicate that the field is actively moving from basic research to application:
While the 2-DOS ring alone is not an active antibiotic, it is the essential core to which other rings are attached. Research shows that simplified structures containing 2-DOS can retain significant antibacterial activity.
The table below summarizes key findings on active, simplified scaffolds from the literature.
| Scaffold / Simplified Structure | Key Finding on Efficacy | Experimental Support |
|---|---|---|
| Rings I and II of Neomycin/Neamine | "Sufficient to confer binding specificity" for the bacterial ribosome target [1]. | Binding and inhibition assays with bacterial ribosomes [1]. |
| Rings I and II of Ribostamycin | "Sufficient to confer binding specificity" for the bacterial ribosome target [1]. | Binding and inhibition assays with bacterial ribosomes [1]. |
| 2'-Modified Neomycin & Paromomycin | Retained antibacterial activity upon removal or alkylation of one amino group, provided five other key amino groups remain [2]. | Ribosomal inhibition assays; antibacterial activity against Gram-negative and Gram-positive pathogens [2]. |
The evaluation of novel 2-DOS-based compounds typically involves a multi-faceted approach to determine their antibacterial potency, mechanism of action, and selectivity. The following workflow outlines the key experimental stages.
Here are the detailed methodologies for the key experiments shown in the workflow:
In Vitro Target Engagement (Ribosomal Binding & Inhibition)
Antibacterial Potency Assay (Minimum Inhibitory Concentration - MIC)
Cytotoxicity and Selectivity Assessment
The current research strategy for 2-DOS-based antibiotics is not about using the minimal scaffold alone, but rather about strategically simplifying and modifying existing structures to achieve three goals:
Resistance to 2-DOS aminoglycosides is mediated through distinct molecular mechanisms, each with a specific resistance profile. The table below summarizes the key characteristics of the primary resistance pathways.
| Mechanism | Description | Primary Determinants | Affected Antibiotics (Examples) | Impact on Resistance Level |
|---|---|---|---|---|
| Ribosomal Target Site Alteration [1] [2] [3] | Mutation in the drug-binding site of the bacterial 16S rRNA, reducing drug binding affinity. | A1408G mutation in 16S rRNA helix 44 (H44) [1] [3]. | Confers high-level resistance to kanamycin, gentamicin, tobramycin, and neomycin; moderate resistance to paromomycin [3]. | High-level resistance (MIC >1024 µg/mL for many drugs) [1]. |
| Enzymatic Inactivation [4] [5] | Covalent modification of the antibiotic molecule by enzymes produced by resistant bacteria. | Aminoglycoside-modifying enzymes (AMEs): • Acetyltransferases (AACs) • Nucleotidyltransferases (ANTs) • Phosphotransferases (APHs) [5]. | Spectrum varies by enzyme. For example, some AAC(3) enzymes confer resistance to a broad range of 4,5- and 4,6-disubstituted 2-DOS AGs, including apramycin [5]. | Varies from moderate to high-level resistance, depending on the specific enzyme and its expression [4] [5]. |
The relationships between these mechanisms, the antibiotic structures, and their clinical implications are outlined in the following workflow.
The quantitative impact of specific 16S rRNA mutations on drug susceptibility is critical for understanding resistance. The data below, primarily from studies on Mycobacterium smegmatis, show how different mutations alter the Minimum Inhibitory Concentration (MIC) for various 2-DOS aminoglycosides [3].
| 16S rRNA Mutation | Paromomycin (4,5-disubstituted, 6'-OH) | Neomycin (4,5-disubstituted, 6'-NH₂) | Kanamycin (4,6-disubstituted) | Gentamicin (4,6-disubstituted) | Tobramycin (4,6-disubstituted) |
|---|---|---|---|---|---|
| A1408G | Moderate resistance | High-level resistance | High-level resistance | High-level resistance | High-level resistance |
| G1491C | High-level resistance | Moderate resistance | Moderate resistance | Moderate resistance | Moderate resistance |
| G1491A | Low to moderate resistance | Low resistance | Low resistance | Low resistance | Low resistance |
To generate and validate the data presented in the comparison tables, researchers employ several key experimental methodologies.
Strain Construction and Mutant Selection
Determination of Minimum Inhibitory Concentration (MIC)
Structural Analysis to Rationalize Resistance
Understanding these resistance profiles informs the development of next-generation aminoglycosides.
This compound (2-DOS) represents the central aminocyclitol scaffold in clinically important aminoglycoside antibiotics including neomycin, kanamycin, and gentamicin, all produced naturally by Actinomycetes. This structural core serves as the pharmacological foundation for this class of broad-spectrum antibacterial agents, which are characterized by their potent activity against aerobic Gram-negative bacteria and synergistic effects against certain Gram-positive organisms. The 2-DOS nucleus provides a conformationally stable platform with an all-equatorial substitution pattern that optimally positions functional groups and appended sugars for interaction with biological targets, particularly the 16S ribosomal RNA of bacteria. These antibiotics function primarily by binding to the bacterial ribosome, specifically the decoding A site of 16S rRNA, thereby causing misreading of mRNA and inhibition of protein synthesis. Despite their clinical importance, the utility of natural 2-DOS aminoglycosides is increasingly compromised by dose-limiting toxicities (notably ototoxicity and nephrotoxicity) and the rapid emergence of bacterial resistance mechanisms, which has spurred extensive research into synthetic derivatives with improved therapeutic profiles [1] [2] [3].
The structural classification of 2-DOS aminoglycosides is primarily determined by the substitution pattern on the central cyclohexane ring. Natural 2-DOS derivatives are categorized as 4,5-disubstituted (e.g., neomycin, paromomycin) or 4,6-disubstituted (e.g., kanamycin, gentamicin, tobramycin) based on the positions at which amino sugars are attached to the central 2-DOS core. These structural variations influence not only antibacterial potency but also susceptibility to resistance mechanisms and pharmacological properties. In response to the limitations of natural derivatives, synthetic approaches have focused on strategic modifications to the 2-DOS scaffold or its appended sugars, primarily targeting improved selectivity for bacterial versus eukaryotic ribosomes, enhanced resistance to modifying enzymes, and reduced toxicity profiles. These efforts have yielded important semisynthetic derivatives such as amikacin, dibekacin, and isepamicin, which incorporate structural elements that mimic naturally occurring modifications found in antibiotics like butirosin [2] [3].
Natural 2-DOS aminoglycosides exhibit conserved structural features that define their interactions with biological targets:
4,5-Disubstituted derivatives: This class includes neomycin, paromomycin, and neamine, characterized by sugar attachments at both the 4- and 5-positions of the 2-DOS ring. These compounds typically contain three amino sugars attached to the central 2-DOS core and demonstrate particularly strong binding to ribosomal RNA through multiple contact points. The 6'-hydroxyl group in paromomycin versus the 6'-amino group in neomycin represents a key structural variation that significantly influences ribosomal selectivity and susceptibility to resistance mechanisms [1] [2].
4,6-Disubstituted derivatives: This category includes kanamycin, gentamicin, and tobramycin, featuring sugar substitutions at the 4- and 6-positions of the 2-DOS core. These compounds generally possess two amino sugars attached to the central ring and maintain the essential pharmacophores required for ribosomal binding. The ring I modifications in this class, particularly in gentamicin components, enable additional interactions with the upper stem of the ribosomal decoding region, potentially contributing to their enhanced clinical utility compared to 4,5-disubstituted compounds [1] [2].
Atypical natural derivatives: Apramycin represents an unusual 4-O-monosubstituted 2-DOS aminoglycoside with a bicyclic sugar moiety. This unique structure naturally circumvents most common resistance mechanisms, including the action of most aminoglycoside-modifying enzymes and ribosomal methyltransferases, while maintaining potent antibacterial activity and demonstrating reduced ototoxicity compared to traditional 2-DOS antibiotics [4].
Synthetic approaches have generated diverse structural classes designed to overcome the limitations of natural derivatives:
4'-O-Substituted derivatives: Strategic modifications at the 4'-position of ring I, including 4',6'-O-acetals and 4'-O-ether modifications, have yielded compounds with enhanced selectivity for bacterial ribosomes over eukaryotic ribosomes. These substitutions, particularly when incorporating hydrophobic aromatic groups, significantly reduce affinity for human cytosolic and mitochondrial ribosomes while largely preserving antibacterial activity, thereby potentially mitigating ototoxicity [5] [1].
2-Hydroxy derivatives: Replacement of the 2-deoxy group with a hydroxyl group represents another synthetic strategy aimed at reducing toxicity. The 2-hydroxyapramycin derivative, synthesized through innovative reglycosylation of aprabiosamine with a streptamine derivative, demonstrates this approach. Unfortunately, this particular modification resulted in approximately 10-fold reduced activity compared to the parent apramycin, highlighting the critical importance of the 2-deoxy motif for optimal ribosomal binding [4].
Truncated and conjugated derivatives: Synthetic efforts have also explored simplified structures containing only the essential 2-DOS core with minimal substitutions. These include 5-O-morpholino-2-deoxystreptamine and various conjugates incorporating non-aminoglycoside RNA-binding ligands such as aminopyridines and aminoquinolines. These approaches aim to evade resistance enzymes while maintaining binding affinity through alternative interactions [6].
Table 1: Structural Classification and Key Features of this compound Derivatives
| Structural Class | Representative Examples | Key Structural Features | Sugar Substituents |
|---|---|---|---|
| Natural 4,5-disubstituted | Neomycin, Paromomycin | 6'-OH (paromomycin) vs 6'-NH₂ (neomycin) | Three amino sugars |
| Natural 4,6-disubstituted | Kanamycin, Gentamicin, Tobramycin | Additional ring III interactions in gentamicin | Two amino sugars |
| Atypical natural | Apramycin | 4-O-monosubstituted with bicyclic sugar | One bicyclic sugar moiety |
| Synthetic 4'-O-substituted | 4',6'-O-acetals, 4'-O-ethers | Hydrophobic aromatic acetal/ether groups | Varied ring I modifications |
| Synthetic 2-hydroxy | 2-Hydroxyapramycin | 2-OH replacement of 2-H | Maintains core sugars with 2-OH |
| Synthetic truncated | 5-O-Morpholino-2-DOS | Minimal scaffold with conjugated ligands | Ribosyl group with synthetic ligands |
The following diagram illustrates the structural relationships between major 2-DOS aminoglycoside classes:
The development of synthetic 2-DOS derivatives has primarily aimed to enhance selectivity for bacterial targets while reducing affinity for eukaryotic ribosomes, thereby mitigating ototoxicity. Research on 4′-O-substituted derivatives has demonstrated that strategic modifications can achieve this goal while maintaining antibacterial potency:
4′,6′-O-acetal modifications of paromomycin showed significantly reduced interaction with eukaryotic mitochondrial and cytosolic ribosomes while largely retaining antibacterial activity. Specifically, these compounds exhibited dramatically increased MIC values against bacterial strains with point mutations mimicking eukaryotic ribosomes (MIC ≥720 μM for G1408 and C/A1491 mutants) compared to wild-type bacterial strains, demonstrating their enhanced selectivity for bacterial ribosomes [5].
Structure-activity relationship studies of over 30 acetal derivatives revealed that the nature, position, and number of substituents at the equatorial hydrophobic residue of the acetal 1,3-dioxane ring had modest effects on antibacterial activity. Both hydrophobic and stacking interactions were determined to be relevant for optimal drug-ribosome interaction, with two-carbon chains between aromatic moieties and the dioxane ring proving optimal [5].
2-Hydroxyapramycin, a synthetic derivative functionalized at the 2-position, demonstrated disappointing results with approximately 10-fold reduced activity in cell-free translation assays (IC₅₀ = 1.4 μM vs 0.14 μM for apramycin) and correspondingly higher MIC values against both E. coli and MRSA. This highlights the critical importance of the 2-deoxy group for maintaining ribosomal binding affinity [4].
Table 2: Experimental Efficacy Data for Selected 2-DOS Derivatives
| Compound | Bacterial Strain | MIC (μM) | IC₅₀ (μM) | Selectivity Index | Key Observation |
|---|---|---|---|---|---|
| Paromomycin | M. smegmatis (A1408) | 1.6 | - | - | Reference compound |
| M. smegmatis (G1408) | 102 | - | - | 64-fold reduction | |
| Neomycin | M. smegmatis (A1408) | 0.8 | - | - | Reference compound |
| M. smegmatis (G1408) | >720 | - | - | >900-fold reduction | |
| 4',6'-O-Acetal 1 | M. smegmatis (A1408) | 3.2 | - | - | Retained activity |
| M. smegmatis (G1408) | ≥720 | - | - | High selectivity | |
| Apramycin | E. coli (ATCC 25922) | 4 μg/mL | 0.14 | - | Reference compound |
| 2-Hydroxyapramycin | E. coli (ATCC 25922) | >32 μg/mL | 1.4 | - | 10-fold reduced activity |
| Truncated conjugates | Kanamycin-resistant E. coli | Variable | - | - | Species-dependent activity |
A primary motivation for developing synthetic 2-DOS derivatives has been the reduction of ototoxicity, which is closely linked to drug interaction with mitochondrial ribosomes:
4′-O-substituted derivatives displayed significantly reduced affinity for both cytosolic and mitochondrial ribosome drug-binding regions while largely maintaining antibacterial activity. This selective reduction in eukaryotic ribosome binding represents a promising approach for mitigating aminoglycoside-induced ototoxicity while preserving antimicrobial efficacy [1].
Comparative studies indicate that mitochondrial ribosomes are the primary mediators of aminoglycoside-induced ototoxicity, as derivatives with preferential targeting of bacterial over mitochondrial ribosomes demonstrate lower ototoxicity levels. This understanding has guided the development of compounds with modified ribosome interaction profiles [1].
The 2-hydroxy analogues of gentamicin C1a and arbekacin have demonstrated retained antibacterial activity coupled with reduced nephrotoxicity, suggesting that specific modifications at the 2-position may alleviate certain adverse effects without completely compromising antibacterial properties [4].
Both natural and synthetic 2-DOS aminoglycosides share a common primary mechanism of action: binding to the bacterial 30S ribosomal subunit and disrupting protein synthesis:
The pharmacophoric requirements for ribosomal binding are conserved across most 2-DOS aminoglycosides. Rings I and II of the aminoglycoside structure form the core interaction motif, with amino groups at positions 1 and 3 of the 2-DOS ring (ring II) being essential for binding to the decoding site of bacterial 16S ribosomal RNA. This binding event obstructs ribosomal processivity and decoding functions, leading to misreading of mRNA and incorporation of incorrect amino acids into nascent polypeptides [1] [2].
Structural studies have revealed that 2-DOS aminoglycosides bind in the major groove of 16S rRNA near an internal loop in the decoding region. The specific binding orientation positions ring I in a pocket formed by A1492 and the A1408-A1493 base pair, with the antibiotic adopting an L-shaped conformation that maximizes contacts with conserved rRNA nucleotides [2].
The selectivity of 2-DOS aminoglycosides for bacterial versus eukaryotic ribosomes is primarily determined by sequence variations at positions 1408 and 1491 of 16S rRNA. In bacteria, residue 1408 is an adenine compared to guanine in eukaryotes, while residue 1491 is guanine in bacteria but cytosine or adenine in eukaryotic cytosolic or mitochondrial ribosomes, respectively. These differences disrupt optimal binding to eukaryotic ribosomes, though insufficiently to completely prevent ototoxicity [5] [2].
Bacterial resistance to 2-DOS aminoglycosides represents a significant clinical challenge that synthetic derivatives aim to overcome:
The most common resistance mechanism involves enzymatic modification of aminoglycosides by bacterial enzymes, including N-acetyltransferases (AAC), O-adenyltransferases (ANT), and O-phosphotransferases (APH). These enzymes typically modify specific hydroxyl or amino groups essential for ribosomal binding, thereby reducing drug affinity for its target [2] [6].
AAC(6′)/APH(2″) represents a particularly concerning bifunctional resistance enzyme prevalent in Gram-positive pathogens that confers broad-spectrum resistance to many 2-DOS aminoglycosides. This enzyme possesses both acetyltransferase and phosphotransferase activities in a single polypeptide, significantly expanding its substrate range and conferring high-level resistance [2].
Synthetic strategies to overcome resistance include: 1) incorporation of 4′-O-ether substitutions that sterically hinder access of modifying enzymes to target groups; 2) development of atypical structures like apramycin that lack the sites targeted by common modifying enzymes; and 3) creation of truncated derivatives that remove vulnerable functional groups altogether while maintaining antibacterial activity through alternative binding modes [5] [4] [6].
The following diagram illustrates the experimental workflow for evaluating synthetic 2-DOS derivatives:
The natural 2-DOS aminoglycosides are produced by Actinomycetes through complex biosynthetic pathways that have been extensively characterized:
The biosynthetic machinery for 2-DOS-containing aminoglycosides is encoded in gene clusters that include enzymes for 2-DOS formation, sugar attachment, and structural diversification. The common biosynthetic intermediates 2-DOS, paromamine, and ribostamycin are constructed by conserved enzymes encoded in these gene clusters, with subsequent conversion to characteristic architectures by unique enzymes specific to each pathway [7] [3].
Key biosynthetic enzymes include 2-deoxy-scyllo-inosose synthase, which catalyzes the first committed step in 2-DOS formation, and various glycosyltransferases that attach specific amino sugars to the 2-DOS core at precise positions. Additional tailoring enzymes, including deacetylases, aminotransferases, and dehydrogenases, further modify the structures to yield the final antibiotic compounds [7] [3].
Understanding these biosynthetic pathways has enabled metabolic engineering approaches for producing natural and semi-synthetic aminoglycosides through fermentation, as well as combinatorial biosynthesis strategies for generating novel analogues not accessible through traditional chemical synthesis alone [3] [8].
Synthetic approaches to 2-DOS derivatives encompass both total synthesis and semi-synthetic modification of natural products:
Total synthesis routes to 2-DOS derivatives have been developed, typically commencing from readily available carbohydrate precursors. These approaches often involve complex stereocontrol challenges in establishing the all-equatorial substitution pattern of the 2-DOS ring and regio- and stereoselective glycosylation steps to attach the appropriate amino sugars [6].
Semi-synthetic modifications of natural 2-DOS aminoglycosides represent a more practical approach for generating diverse derivatives. Key strategies include: selective protection and deprotection of hydroxyl and amino groups; oxidation-reductive amination sequences for introducing novel substituents; and conjugation with non-aminoglycoside RNA-binding ligands to restore affinity lost through truncation of natural structures [6].
Innovative synthetic methodologies have been developed specifically for 2-DOS aminoglycosides, including: 1) selective cleavage of the 2-DOS ring from complex structures like apramycin to generate novel biosynthetic intermediates; 2) reglycosylation strategies for replacing natural sugars with modified analogues; and 3) chemoenzymatic approaches that combine chemical synthesis with enzymatic transformations to access challenging structural modifications [4] [6].
The comparative analysis of synthetic versus natural this compound derivatives reveals a dynamic field balancing traditional antibiotic design with innovative structural approaches. Natural 2-DOS aminoglycosides provide the foundational pharmacophore necessary for potent ribosomal binding and antibacterial activity, but suffer from significant limitations including ototoxicity and susceptibility to resistance mechanisms. Synthetic derivatives have made important strides in addressing these limitations, particularly through 4′-O-substitutions that enhance selectivity for bacterial ribosomes and novel structural classes that evade common resistance mechanisms.
The promising selectivity enhancements demonstrated by 4′-O-ether and 4′,6′-O-acetal derivatives represent a significant advance in mitigating the dose-limiting ototoxicity that has long plagued this antibiotic class. Similarly, the natural atypical structure of apramycin provides a blueprint for designing compounds that inherently circumvent most common resistance mechanisms. However, the reduced activity observed in 2-hydroxyapramycin underscores the delicate balance between structural modification and maintained efficacy, highlighting that not all functional group changes are beneficial.